B1191867 VVZ-149

VVZ-149

Cat. No.: B1191867
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VVZ-149 is an antagonist of both glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A), with potential anti-nociceptive activity. Upon administration, GlyT2/5HT2A antagonist VVZ-149 binds to and blocks both GlyT2 and 5HT2A. Blockage of GlyT2 prevents the re-uptake of the inhibitory neurotransmitter glycine in the synaptic cleft, thereby potentiating glycine-mediated inhibitory signaling, and inhibiting the firing of neurons, which suppresses the transmission of pain signals to the brain and induces analgesia. Blockage of 5HT2A prevents both the binding of its ligand serotonin and 5HT/5HT2A-mediated signaling.

Properties

Appearance

Solid powder

Synonyms

VVZ-149;  VVZ 149;  VVZ149.; Unknown

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of VVZ-149: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VVZ-149 (Opiranserin) is an investigational, first-in-class, non-opioid analgesic agent designed for the management of moderate to severe pain.[1][2][3] Developed by Vivozon, Inc., this small molecule represents a novel approach in pain therapeutics by simultaneously modulating multiple targets involved in the transmission and processing of pain signals.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of VVZ-149, detailing its molecular targets, the signaling pathways it influences, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism: A Multi-Target Approach

VVZ-149's analgesic efficacy stems from its concurrent antagonism of three key proteins involved in nociception: Glycine Transporter Type 2 (GlyT2), Serotonin Receptor 2A (5HT2A), and the P2X3 receptor.[4][5][6] This multi-target profile allows VVZ-149 to exert its effects on both the central and peripheral nervous systems, offering a synergistic approach to pain management.[1]

Glycine Transporter Type 2 (GlyT2) Inhibition

The primary mechanism of VVZ-149 involves the inhibition of Glycine Transporter Type 2 (GlyT2).[4][5] GlyT2 is a presynaptic transporter responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft in the spinal cord.[7] By blocking GlyT2, VVZ-149 increases the concentration of glycine in the synapse. This leads to enhanced activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire and thereby dampening the transmission of pain signals to the brain.[7]

Serotonin Receptor 2A (5HT2A) Antagonism

VVZ-149 also acts as an antagonist at the Serotonin Receptor 2A (5HT2A).[4][5] In the context of pain, 5HT2A receptors are involved in the descending facilitatory pathways that can amplify pain signals in the spinal cord. By blocking these receptors, VVZ-149 is thought to reduce this amplification, contributing to its overall analgesic effect.[8] Additionally, 5HT2A receptors are expressed on peripheral nociceptors, and their antagonism by VVZ-149 may also reduce the activation of these primary pain-sensing neurons.

P2X3 Receptor Antagonism

The third component of VVZ-149's mechanism is its antagonism of the P2X3 receptor, an ion channel activated by extracellular ATP.[4][5][6] P2X3 receptors are predominantly found on nociceptive sensory neurons and are implicated in the signaling of neuropathic and inflammatory pain. ATP is released from damaged cells and activates P2X3 receptors, leading to the generation of pain signals. By blocking this interaction, VVZ-149 can reduce the transmission of pain signals from the periphery.

Quantitative Pharmacological Data

The inhibitory and antagonistic potency of VVZ-149 at its molecular targets has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

TargetIC50 (µM)
Glycine Transporter Type 2 (GlyT2)0.86
Serotonin Receptor 2A (5HT2A)1.3
P2X3 Receptor0.87

Signaling Pathways and Experimental Workflows

The multifaceted mechanism of VVZ-149 involves distinct signaling pathways at the synaptic level. The following diagrams illustrate these pathways and the general experimental workflows used to characterize the compound.

VVZ-149_Mechanism_of_Action cluster_glyt2 GlyT2 Inhibition cluster_5ht2a 5HT2A Antagonism cluster_p2x3 P2X3 Antagonism Glycine_Presynaptic Glycine GlyT2 GlyT2 Transporter Glycine_Presynaptic->GlyT2 Reuptake Synaptic_Glycine Increased Synaptic Glycine VVZ149_GlyT2 VVZ-149 VVZ149_GlyT2->GlyT2 Inhibits GlyR Glycine Receptor Synaptic_Glycine->GlyR Activates Postsynaptic_Neuron_Gly Postsynaptic Neuron Inhibition_of_Pain_Signal Inhibition of Pain Signal Postsynaptic_Neuron_Gly->Inhibition_of_Pain_Signal Serotonin Serotonin (5-HT) 5HT2A_Receptor 5HT2A Receptor Serotonin->5HT2A_Receptor Activates Pain_Amplification Pain Signal Amplification 5HT2A_Receptor->Pain_Amplification VVZ149_5HT2A VVZ-149 VVZ149_5HT2A->5HT2A_Receptor Antagonizes ATP ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Activates Pain_Signal_Generation Pain Signal Generation P2X3_Receptor->Pain_Signal_Generation VVZ149_P2X3 VVZ-149 VVZ149_P2X3->P2X3_Receptor Antagonizes

Caption: Signaling pathways modulated by VVZ-149.

Experimental_Workflow cluster_discovery Discovery and In Vitro Characterization cluster_preclinical Preclinical and Clinical Development Phenotypic_Screening Ex Vivo Phenotypic Screening (Bait-Target: GlyT2) Hit_Identification Hit Identification (VVZ-149) Phenotypic_Screening->Hit_Identification In_Vitro_Assays In Vitro Target Assays Hit_Identification->In_Vitro_Assays GlyT2_Assay GlyT2 Inhibition Assay ([3H]Glycine Uptake) In_Vitro_Assays->GlyT2_Assay 5HT2A_Assay 5HT2A Binding Assay ([3H]Ketanserin) In_Vitro_Assays->5HT2A_Assay P2X3_Assay P2X3 Functional Assay (Calcium Flux) In_Vitro_Assays->P2X3_Assay IC50_Determination IC50 Determination GlyT2_Assay->IC50_Determination 5HT2A_Assay->IC50_Determination P2X3_Assay->IC50_Determination Animal_Models In Vivo Animal Models (e.g., SNL, Formalin Test) Clinical_Trials Phase I, II, III Clinical Trials Animal_Models->Clinical_Trials Efficacy_Safety Efficacy and Safety Evaluation Clinical_Trials->Efficacy_Safety

Caption: General experimental workflow for VVZ-149.

Experimental Protocols

The discovery of VVZ-149 was guided by an efficacy-based screening using a "bait-target" approach, where GlyT2 was the initial focus.[2] The following are detailed methodologies for the key in vitro experiments used to characterize the mechanism of action of VVZ-149. While the specific parameters used in the original studies by Vivozon are not fully detailed in the available literature, these protocols represent standard and widely accepted methods for such investigations.

GlyT2 Inhibition Assay ([³H]Glycine Uptake)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the Glycine Transporter Type 2.

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GlyT2 are cultured to confluence in appropriate media.[5]

  • Assay Preparation: Cells are seeded into 96-well plates and incubated until adherent.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of VVZ-149 or a vehicle control for a specified period at a controlled temperature.

  • Glycine Uptake Initiation: A solution containing a fixed concentration of [³H]glycine is added to each well to start the uptake reaction.

  • Termination of Uptake: After a defined incubation time, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.[5]

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of glycine uptake is calculated for each concentration of VVZ-149, and the IC50 value is determined by fitting the data to a dose-response curve.

5HT2A Receptor Binding Assay ([³H]Ketanserin Displacement)

This competitive radioligand binding assay determines the affinity of a compound for the 5HT2A receptor by measuring its ability to displace a known radiolabeled ligand.

  • Membrane Preparation: Membranes from cells stably expressing the human 5HT2A receptor (e.g., HEK293 cells) are prepared.

  • Assay Setup: In a 96-well filter plate, the following are added in order: assay buffer, varying concentrations of unlabeled VVZ-149 (the competitor), a fixed concentration of the radioligand [³H]ketanserin, and the cell membrane preparation.[8] Non-specific binding is determined in the presence of an excess of an unlabeled 5HT2A ligand.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration and Washing: The contents of the wells are rapidly filtered through a glass fiber filter plate to separate bound from free radioligand. The filters are then washed with ice-cold buffer.[8]

  • Quantification: Scintillation fluid is added to the dried filter plate, and the radioactivity is counted.

  • Data Analysis: The specific binding of the radioligand is calculated, and the IC50 value for VVZ-149 is determined from the competition curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

P2X3 Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a compound to antagonize the activation of the P2X3 receptor by monitoring changes in intracellular calcium concentration.

  • Cell Culture: Cells stably expressing the human P2X3 receptor (e.g., HEK293 or CHO cells) are seeded into 96-well plates.[4]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calbryte™-520 AM).

  • Compound Incubation: Cells are pre-incubated with different concentrations of VVZ-149 or a vehicle control.

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured, and then a P2X3 agonist, such as ATP or α,β-methylene ATP, is added to the wells to stimulate the receptor. The change in fluorescence, corresponding to the influx of calcium, is monitored over time.[4]

  • Data Analysis: The antagonist effect of VVZ-149 is determined by the reduction in the agonist-induced calcium signal. The IC50 value is calculated from the dose-response curve.

Conclusion

VVZ-149 (Opiranserin) presents a novel, multi-target approach to analgesia. By simultaneously inhibiting GlyT2 and antagonizing 5HT2A and P2X3 receptors, it addresses multiple pain signaling pathways in both the central and peripheral nervous systems. This multifaceted mechanism of action, supported by robust preclinical and clinical data, positions VVZ-149 as a promising non-opioid alternative for the management of moderate to severe pain. Further research into its synergistic effects and clinical applications will continue to elucidate the full therapeutic potential of this innovative compound.

References

Opiranserin: A Technical Guide to a Novel Non-Opioid Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiranserin (also known as VVZ-149) is a first-in-class, non-opioid, non-NSAID analgesic agent developed for the management of moderate-to-severe pain, particularly in the postoperative setting. As a synthetic molecule derived from the benzamide family, its unique mechanism of action involves the dual antagonism of glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1] This multi-target approach aims to modulate pain signaling at both the spinal and supraspinal levels, offering a promising alternative to conventional pain therapies. This technical guide provides an in-depth overview of Opiranserin's molecular structure, physicochemical properties, mechanism of action, and pharmacological data, including detailed experimental protocols and signaling pathways.

Molecular Structure and Physicochemical Properties

Opiranserin is a small molecule with the chemical formula C₂₁H₃₄N₂O₅. Its molecular structure is characterized by a central benzamide core.

Chemical and Physical Properties of Opiranserin and its Hydrochloride Salt

PropertyOpiranserin (Free Base)Opiranserin Hydrochloride
IUPAC Name 4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide hydrochloride
Synonyms VVZ-149, VVZ-000149VVZ-149 HCl
CAS Number 1441000-45-81440796-75-7
Molecular Formula C₂₁H₃₄N₂O₅C₂₁H₃₅ClN₂O₅
Molecular Weight 394.51 g/mol 430.97 g/mol
Appearance PowderSolid
Solubility Data not readily availableSoluble in DMSO

Data compiled from multiple sources.

Mechanism of Action

Opiranserin exerts its analgesic effects through the simultaneous inhibition of two key targets in the central nervous system involved in pain processing: the glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1] It also demonstrates antagonistic activity at the P2X3 receptor.

Target Affinity of Opiranserin

TargetIC₅₀ (µM)
Glycine Transporter 2 (GlyT2)0.86
Serotonin 2A Receptor (5-HT2A)1.3
rP2X3 Receptor0.87

IC₅₀ values represent the concentration of Opiranserin required to inhibit 50% of the target's activity.[2]

Glycine Transporter 2 (GlyT2) Antagonism

GlyT2 is primarily located on presynaptic terminals of glycinergic neurons in the spinal cord and brainstem. Its function is to reuptake glycine from the synaptic cleft, thereby terminating inhibitory neurotransmission. By inhibiting GlyT2, Opiranserin increases the concentration of glycine in the synapse, enhancing the activation of postsynaptic glycine receptors (GlyRs). This leads to an increased influx of chloride ions, hyperpolarization of the postsynaptic neuron, and a dampening of nociceptive signal transmission to the brain.

GlyT2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle Glycine Glycine Glycine_Vesicle->Glycine Release GlyT2 GlyT2 Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits Glycine->GlyT2 GlyR Glycine Receptor (GlyR) (Cl- Channel) Glycine->GlyR Binds Nociceptive_Signal_Out Reduced Nociceptive Signal Transmission GlyR->Nociceptive_Signal_Out Inhibits Experimental_Workflow Start Compound Synthesis (Opiranserin) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening GlyT2_Assay GlyT2 Inhibition Assay ([³H]Glycine Uptake) In_Vitro_Screening->GlyT2_Assay 5HT2A_Assay 5-HT2A Receptor Binding Assay ([³H]Ketanserin) In_Vitro_Screening->5HT2A_Assay In_Vivo_Studies In Vivo Efficacy Studies (Animal Models of Pain) GlyT2_Assay->In_Vivo_Studies 5HT2A_Assay->In_Vivo_Studies PK_Studies Pharmacokinetic Studies (Animal and Human) In_Vivo_Studies->PK_Studies Clinical_Trials Clinical Trials (Phase I, II, III) PK_Studies->Clinical_Trials End Regulatory Approval Clinical_Trials->End

References

VVZ-149: A Technical Whitepaper on its Dual Antagonism of GlyT2 and 5-HT2A for the Management of Postoperative Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VVZ-149 (Opiranserin) is a novel, first-in-class, non-opioid analgesic agent developed by Vivozon, Inc. for the treatment of moderate to severe postoperative pain.[1] Its unique mechanism of action involves the dual antagonism of two key targets in the pain signaling pathway: the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][2] By simultaneously modulating both central and peripheral pain processing, VVZ-149 offers a promising therapeutic alternative to traditional analgesics, potentially reducing the reliance on opioids and their associated adverse effects. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the dual antagonism of VVZ-149, detailed experimental methodologies, and a summary of its pharmacokinetic profile.

Introduction

Postoperative pain remains a significant clinical challenge, often inadequately managed by current therapeutic options, which are frequently associated with undesirable side effects.[1] VVZ-149 emerges as an innovative solution, acting on two distinct yet complementary targets to achieve effective analgesia.[3] Inhibition of GlyT2 enhances glycinergic inhibitory neurotransmission in the spinal cord, dampening the transmission of pain signals to the brain.[2] Concurrently, antagonism of the 5-HT2A receptor mitigates the pronociceptive effects of serotonin in both the central and peripheral nervous systems.[2] This dual-target approach has demonstrated significant analgesic efficacy in both preclinical models of pain and human clinical trials.[1][4]

Mechanism of Action: Dual Antagonism

Glycine Transporter 2 (GlyT2) Antagonism

GlyT2 is a presynaptic transporter responsible for the reuptake of glycine, a major inhibitory neurotransmitter in the spinal cord.[2] By blocking GlyT2, VVZ-149 increases the concentration of glycine in the synaptic cleft, thereby potentiating the activity of inhibitory glycine receptors on postsynaptic neurons.[2] This enhanced inhibitory tone reduces the excitability of dorsal horn neurons, which are critical for relaying nociceptive information.

Serotonin 2A (5-HT2A) Receptor Antagonism

The 5-HT2A receptor, a G-protein coupled receptor, is implicated in the modulation of pain perception. Its activation can lead to the sensitization of nociceptors and facilitate the transmission of pain signals.[2] VVZ-149's antagonism of the 5-HT2A receptor counteracts these effects, contributing to its overall analgesic properties.[2]

Quantitative Data

In Vitro Potency

The following table summarizes the in vitro inhibitory activity of VVZ-149 against its primary targets.

TargetParameterValueReference
Glycine Transporter 2 (GlyT2)IC500.86 µM[5][6]
Serotonin 2A Receptor (5-HT2A)IC501.3 µM[5][6]
Purinergic P2X3 ReceptorIC500.87 µM[5][6]
Preclinical Efficacy in Animal Models

VVZ-149 has demonstrated significant analgesic effects in rodent models of neuropathic and inflammatory pain.

Animal ModelSpeciesAdministration RouteDoseOutcomeReference
Spinal Nerve Ligation (SNL)RatSubcutaneous (s.c.)25 mg/kgEffectively reduced mechanical allodynia, comparable to 3 mg/kg morphine.[5][6]
Spinal Nerve Ligation (SNL)RatOral (p.o.)80 mg/kgReduced mechanical allodynia.[5][6]
Formalin-induced PainRat--Demonstrated dose-dependent analgesic effects comparable to morphine.[1]
Clinical Efficacy in Postoperative Pain

Multiple clinical trials have evaluated the efficacy of VVZ-149 in managing postoperative pain.

Clinical Trial PhaseSurgical ModelKey Findingsp-valueReference
Phase 3Laparoscopic Colectomy35% greater pain reduction (SPID12) compared to placebo.0.0047[4]
Phase 3Laparoscopic Colectomy30.8% less opioid consumption in the first 12 hours post-dose compared to placebo.-[7]
Phase 3Laparoscopic Colectomy60.2% fewer PCA requests in the first 12 hours post-dose compared to placebo.-[7]
Phase 2Laparoscopic & Robotic-Laparoscopic GastrectomyStatistically significant reduction in pain intensity at 4 hours post-emergence.< 0.05[8]
Phase 2Laparoscopic & Robotic-Laparoscopic Gastrectomy29.5% reduction in opioid consumption over 24 hours.-[8]
Phase 2Laparoscopic Colorectal Surgery34.2% reduction in opioid consumption over 24 hours post-dose.-[9]
Pharmacokinetics in Humans

Pharmacokinetic studies in healthy volunteers have characterized the plasma concentration profile of VVZ-149 and its active metabolite, VVZ-368.

Study TypeDose RangeKey FindingsReference
Single Ascending Dose (SAD)0.25-8 mg/kg (4-hour IV infusion)Plasma exposure of VVZ-149 and VVZ-368 showed a dose-proportional increase.[10]
Multiple Ascending Dose (MAD)4-7 mg/kg (4-hour IV infusion, twice daily for 3 days)No accumulation of VVZ-149 in plasma. Plasma concentration of VVZ-368 increased by 1.23- to 2.49-fold after the fifth and sixth doses.[10]
Population PK Modeling-The expected effective clinical therapeutic concentration range of VVZ-149 and its active metabolite (VVZ-368) is 600–1900 μg/L.[11][12]

Experimental Protocols

In Vitro Assays

A [3H]glycine uptake assay is a standard method to determine the inhibitory activity of compounds on GlyT2.

  • Cell Culture: Mammalian cell lines (e.g., HEK293 or CHO) stably expressing human GlyT2 are cultured to confluence.[13]

  • Assay Preparation: Cells are harvested and seeded into multi-well plates.[13]

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., VVZ-149).[13]

  • Glycine Uptake: A solution containing radiolabeled [3H]glycine is added to initiate uptake.[13]

  • Termination: Uptake is stopped by rapidly washing the cells with ice-cold buffer.[13]

  • Quantification: Cells are lysed, and the intracellular [3H]glycine is quantified using a scintillation counter.[13]

  • Data Analysis: The percentage of inhibition at each compound concentration is used to calculate the IC50 value.[13]

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled antagonist.

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT2A receptor are prepared.

  • Radioligand: [3H]Ketanserin is a commonly used antagonist radioligand.

  • Assay Setup (96-well plate):

    • Total Binding: Cell membranes + [3H]Ketanserin + binding buffer.

    • Non-specific Binding: Cell membranes + [3H]Ketanserin + excess unlabeled ketanserin (e.g., 10 µM).

    • Test Compound: Cell membranes + [3H]Ketanserin + various concentrations of VVZ-149.

  • Incubation: The plate is incubated to allow binding to reach equilibrium.

  • Filtration: The contents are rapidly filtered through a glass fiber filter plate to separate bound from free radioligand. Filters are washed with ice-cold buffer.[14]

  • Counting: Radioactivity on the filters is counted using a scintillation counter.[14]

  • Data Analysis: The IC50 is determined from a concentration-response curve, and the Ki is calculated using the Cheng-Prusoff equation.

In Vivo Analgesia Models

This model is used to induce neuropathic pain.

  • Animals: Male Sprague-Dawley rats are commonly used.[8]

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.[14]

  • Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.[8] A lower threshold indicates increased pain sensitivity.

  • Drug Administration: VVZ-149 or a vehicle control is administered, and the paw withdrawal threshold is measured at various time points post-dosing.

This model assesses both acute and persistent inflammatory pain.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.[15]

  • Behavioral Scoring: The time the animal spends licking, biting, or flinching the injected paw is recorded. The response occurs in two phases: an early, acute phase (Phase I) and a later, tonic phase (Phase II).[16][17]

  • Drug Administration: VVZ-149 or a control is administered prior to the formalin injection, and the behavioral responses in both phases are quantified.

Visualizations

Signaling Pathways

GlyT2_5HT2A_Signaling cluster_glyt2 GlyT2 Pathway cluster_5ht2a 5-HT2A Pathway Glycine_synapse Glycine in Synaptic Cleft GlyT2 GlyT2 Transporter Glycine_synapse->GlyT2 Reuptake Glycine_Receptor Glycine Receptor Glycine_synapse->Glycine_Receptor Binds Presynaptic_Neuron Presynaptic Neuron GlyT2->Presynaptic_Neuron Postsynaptic_Neuron_Gly Postsynaptic Neuron Glycine_Receptor->Postsynaptic_Neuron_Gly Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Postsynaptic_Neuron_Gly->Hyperpolarization Serotonin Serotonin (5-HT) HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Gq_G11 Gq/G11 HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Nociceptor_Sensitization Nociceptor Sensitization Ca_Release->Nociceptor_Sensitization PKC_Activation->Nociceptor_Sensitization VVZ149_Mechanism cluster_glyt2_inhibition GlyT2 Inhibition cluster_5ht2a_antagonism 5-HT2A Antagonism VVZ149 VVZ-149 GlyT2_target GlyT2 Transporter VVZ149->GlyT2_target Blocks HT2A_target 5-HT2A Receptor VVZ149->HT2A_target Blocks Glycine_Reuptake Glycine Reuptake Synaptic_Glycine ↑ Synaptic Glycine Glycine_Reuptake->Synaptic_Glycine leads to Glycinergic_Inhibition ↑ Glycinergic Inhibition Synaptic_Glycine->Glycinergic_Inhibition leads to Pain_Signal_Spinal ↓ Pain Signal Transmission (Spinal Cord) Glycinergic_Inhibition->Pain_Signal_Spinal results in Analgesia Analgesia Pain_Signal_Spinal->Analgesia Serotonin_Binding Serotonin Binding HT2A_Signaling ↓ 5-HT2A Signaling Serotonin_Binding->HT2A_Signaling leads to Nociceptor_Sensitization_Inhibit ↓ Nociceptor Sensitization HT2A_Signaling->Nociceptor_Sensitization_Inhibit leads to Pain_Signal_Peripheral ↓ Pain Signal Generation (Peripheral) Nociceptor_Sensitization_Inhibit->Pain_Signal_Peripheral results in Pain_Signal_Peripheral->Analgesia Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing 5-HT2A) start->prepare_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Test Compound) prepare_membranes->setup_assay add_radioligand Add [3H]Ketanserin setup_assay->add_radioligand incubate Incubate to Equilibrium add_radioligand->incubate filter_wash Filter and Wash incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count data_analysis Data Analysis (IC50 and Ki Calculation) scintillation_count->data_analysis end End data_analysis->end SNL_Model_Workflow start Start animal_acclimation Animal Acclimation (Sprague-Dawley Rats) start->animal_acclimation baseline_testing Baseline Behavioral Testing (von Frey Filaments) animal_acclimation->baseline_testing snl_surgery Spinal Nerve Ligation (L5/L6) baseline_testing->snl_surgery post_op_recovery Post-operative Recovery snl_surgery->post_op_recovery confirm_allodynia Confirm Development of Mechanical Allodynia post_op_recovery->confirm_allodynia drug_administration Administer VVZ-149 or Vehicle confirm_allodynia->drug_administration behavioral_assessment Post-dosing Behavioral Assessment (Paw Withdrawal Threshold) drug_administration->behavioral_assessment data_analysis Data Analysis behavioral_assessment->data_analysis end End data_analysis->end

References

VVZ-149 (Opiranserin): A Technical Whitepaper on its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VVZ-149, also known as opiranserin, is a novel, first-in-class, non-opioid, non-NSAID analgesic developed by Vivozon, Inc. for the management of moderate-to-severe pain.[1][2] It functions as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor, and has also shown activity against the P2X3 receptor.[1][3] This multi-target approach is designed to modulate pain signaling in both the central and peripheral nervous systems, offering a synergistic analgesic effect.[2] Having progressed through extensive preclinical and clinical evaluation, VVZ-149 has demonstrated significant pain reduction and opioid-sparing effects in postoperative settings.[4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of VVZ-149.

Discovery and Rationale

The discovery of VVZ-149 was guided by a multi-target drug discovery platform developed by Vivozon, Inc. This platform utilizes an "efficacy-based screening" and a "bait-target approach" to identify compounds with synergistic effects on multiple pain-related targets.

The Bait-Target Approach

Vivozon's strategy involves selecting a primary "bait" target known to be crucial in pain transmission and then identifying a secondary target that, when modulated simultaneously, produces a greater therapeutic effect.[2] For VVZ-149, the glycine transporter type 2 (GlyT2) was selected as the bait target due to its critical role in regulating inhibitory neurotransmission in the spinal cord.

Ex Vivo Phenotypic Screening

Rather than relying solely on molecular-level screening, Vivozon employs an ex vivo phenotypic screening method. This involves monitoring the neural activity of pain-related tissues cultured from animals. This tissue-level efficacy assay is believed to be more predictive of in vivo efficacy compared to target protein or cell-level screening alone. Through this process, compounds are optimized to demonstrate a desired physiological effect, leading to the identification of multi-target candidates like VVZ-149, which was found to also potently antagonize the 5-HT2A receptor.

cluster_Discovery Discovery Funnel Bait Target Selection (GlyT2) Bait Target Selection (GlyT2) Ex Vivo Phenotypic Screening Ex Vivo Phenotypic Screening Bait Target Selection (GlyT2)->Ex Vivo Phenotypic Screening Compound Library Compound Library Compound Library->Ex Vivo Phenotypic Screening Hit Identification Hit Identification Ex Vivo Phenotypic Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization VVZ-149 VVZ-149 Lead Optimization->VVZ-149

VVZ-149 Discovery Workflow

Mechanism of Action

VVZ-149 exerts its analgesic effects through the simultaneous inhibition of two key targets in the pain signaling pathway: the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor. Some studies also indicate its antagonistic activity at the P2X3 receptor.[1][3]

GlyT2 Inhibition

GlyT2 is primarily located on presynaptic terminals of inhibitory glycinergic neurons in the spinal cord and brainstem. Its function is to reuptake glycine from the synaptic cleft, thereby terminating the inhibitory signal.

  • Signaling Pathway: By inhibiting GlyT2, VVZ-149 increases the concentration of glycine in the synaptic cleft.[6] This leads to enhanced activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. This strengthened inhibitory neurotransmission in the dorsal horn of the spinal cord dampens the propagation of nociceptive signals to the brain.

cluster_GlyT2 GlyT2 Inhibition Pathway Glycinergic Neuron Glycinergic Neuron Glycine Vesicle Glycine Vesicle Glycinergic Neuron->Glycine Vesicle releases Synaptic Cleft Synaptic Cleft Glycine Vesicle->Synaptic Cleft Glycine GlyT2 GlyT2 VVZ-149 VVZ-149 VVZ-149->GlyT2 inhibits Synaptic Cleft->GlyT2 reuptake Glycine Receptor Glycine Receptor Synaptic Cleft->Glycine Receptor binds Postsynaptic Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization Postsynaptic Neuron->Hyperpolarization Cl- Cl- Glycine Receptor->Cl- opens channel Cl-->Postsynaptic Neuron influx Reduced Nociceptive Signal Reduced Nociceptive Signal Hyperpolarization->Reduced Nociceptive Signal cluster_5HT2A 5-HT2A Antagonism Pathway Descending Serotonergic Neuron Descending Serotonergic Neuron Serotonin Serotonin Descending Serotonergic Neuron->Serotonin releases 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor binds Increased Excitability Increased Excitability 5-HT2A Receptor->Increased Excitability activates Reduced Pain Signal Reduced Pain Signal 5-HT2A Receptor->Reduced Pain Signal VVZ-149 VVZ-149 VVZ-149->5-HT2A Receptor blocks Nociceptive Neuron Nociceptive Neuron Pain Signal Amplification Pain Signal Amplification Increased Excitability->Pain Signal Amplification Cell Culture Cell Culture Plating Plating Cell Culture->Plating Compound Incubation Compound Incubation Plating->Compound Incubation Glycine Uptake Glycine Uptake Compound Incubation->Glycine Uptake Termination Termination Glycine Uptake->Termination Quantification Quantification Termination->Quantification Data Analysis Data Analysis Quantification->Data Analysis Cell Culture Cell Culture Dye Loading Dye Loading Cell Culture->Dye Loading Compound Incubation Compound Incubation Dye Loading->Compound Incubation Agonist Stimulation Agonist Stimulation Compound Incubation->Agonist Stimulation Fluorescence Measurement Fluorescence Measurement Agonist Stimulation->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

References

The Pharmacological Profile of Opiranserin (VVZ-149): A Novel, Non-Opioid Analgesic for Postoperative Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Opiranserin (VVZ-149) is an investigational, first-in-class, non-opioid analgesic agent under development for the management of moderate to severe postoperative pain.[1] This technical guide provides a comprehensive overview of the pharmacological profile of VVZ-149, summarizing its multi-target mechanism of action, preclinical efficacy, and clinical trial data. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the advancement of novel pain therapeutics. Quantitative data are presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising new chemical entity.

Introduction

Postoperative pain remains a significant clinical challenge, with a substantial number of patients experiencing inadequate pain relief despite the availability of various analgesic agents.[2] Opioids, the current mainstay for managing moderate to severe postoperative pain, are associated with a well-documented side effect profile, including respiratory depression, nausea, vomiting, constipation, and the potential for misuse and addiction.[2][3] This underscores the urgent need for novel, effective, and safer non-opioid analgesics.

Opiranserin (VVZ-149) is a small molecule being developed as an injectable treatment for postoperative pain.[4][5] It represents a novel therapeutic approach with a mechanism of action distinct from opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[6] This document details the pharmacological characteristics of VVZ-149, providing a technical resource for the scientific community.

Mechanism of Action

VVZ-149 exerts its analgesic effects through a multi-target mechanism, acting as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor.[7] It has also demonstrated antagonistic activity at the P2X3 receptor.[4][8]

  • Glycine Transporter 2 (GlyT2) Inhibition: GlyT2 is primarily located in the spinal cord, where it is responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft.[5] By inhibiting GlyT2, VVZ-149 increases the concentration of glycine in the synapse, thereby enhancing inhibitory neurotransmission and reducing the propagation of pain signals to the brain.[5][9]

  • Serotonin 2A (5HT2A) Receptor Antagonism: The 5HT2A receptor is involved in descending serotonergic facilitatory pain pathways originating in the brainstem and also plays a role in nociceptor activation in the periphery.[5][9] Antagonism of 5HT2A receptors by VVZ-149 is believed to decrease this facilitatory modulation and reduce peripheral nociceptor sensitization, contributing to its analgesic effect.[5][9]

  • P2X3 Receptor Antagonism: P2X3 receptors are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons. Their activation by ATP, released from damaged cells, contributes to the sensation of pain. VVZ-149's antagonism of P2X3 receptors likely further dampens the transmission of pain signals from the periphery.[8]

The synergistic action at these multiple targets is thought to be responsible for the robust analgesic efficacy of VVZ-149 observed in preclinical and clinical studies.[3]

VVZ-149_Signaling_Pathway cluster_cns Central Nervous System (Spinal Cord) cluster_pns Peripheral Nervous System Glycine_Synapse Glycinergic Synapse GlyT2 GlyT2 Glycine Glycine GlyT2->Glycine Reuptake Inhibitory_Neuron Inhibitory Interneuron Glycine->Inhibitory_Neuron Increased Synaptic Concentration Pain_Transmission_Neuron Pain Transmission Neuron Inhibitory_Neuron->Pain_Transmission_Neuron Inhibits Brain Brain Pain_Transmission_Neuron->Brain Reduced Pain Signal Descending_Facilitatory_Neuron Descending 5-HT Facilitatory Neuron 5HT2A_CNS 5HT2A Receptor Descending_Facilitatory_Neuron->5HT2A_CNS Activates 5HT2A_CNS->Pain_Transmission_Neuron Reduces Facilitation Nociceptor Nociceptor Nociceptor->Brain Reduced Pain Signal 5HT2A_PNS 5HT2A Receptor 5HT2A_PNS->Nociceptor Reduces Sensitization P2X3 P2X3 Receptor P2X3->Nociceptor Reduces Activation ATP ATP (from tissue damage) ATP->P2X3 Activates 5HT_PNS 5-HT 5HT_PNS->5HT2A_PNS Activates VVZ149 VVZ-149 VVZ149->GlyT2 Inhibits VVZ149->5HT2A_CNS Antagonizes VVZ149->5HT2A_PNS Antagonizes VVZ149->P2X3 Antagonizes

Caption: Proposed multi-target mechanism of action of VVZ-149.

Quantitative Pharmacological Data

The in vitro inhibitory activities of VVZ-149 at its primary targets have been characterized and are summarized in the table below.

TargetAssay TypeIC50 (μM)Reference(s)
Glycine Transporter 2 (GlyT2)Binding/Uptake Assay0.86[4][8]
Serotonin 2A Receptor (5HT2A)Binding Assay1.3[4][8]
P2X3 Receptor (rat)Functional Assay0.87[4]

Table 1: In vitro inhibitory concentrations (IC50) of VVZ-149 at its molecular targets.

Preclinical Pharmacology

The analgesic efficacy of VVZ-149 has been demonstrated in various rodent models of pain.

Postoperative Pain Model

In a rat model of incisional pain, VVZ-149 has been shown to produce dose-dependent anti-allodynic effects.[6] The efficacy of VVZ-149 in this model was found to be comparable to that of morphine.[5][6]

Formalin-Induced Inflammatory Pain Model

In the formalin test, which models both acute nociceptive and inflammatory pain, VVZ-149 demonstrated significant analgesic effects.[5][6] Notably, the analgesic activity of VVZ-149 was not blocked by the opioid antagonist naloxone, confirming its non-opioid mechanism of action.[5][6] Furthermore, VVZ-149 did not show any cyclooxygenase (COX) inhibitory activity in vitro, distinguishing its mechanism from that of NSAIDs.[5][6]

Clinical Pharmacology

VVZ-149 has undergone extensive clinical evaluation in Phase 1, 2, and 3 clinical trials for the treatment of postoperative pain.[9]

Pharmacokinetics

A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy male volunteers.[7]

  • Linear Pharmacokinetics: VVZ-149 exhibited linear pharmacokinetic characteristics over a dose range of 0.5 to 8 mg/kg.[7]

  • Active Metabolite: VVZ-149 is metabolized to an active metabolite, VVZ-368.[7] Plasma exposure to both VVZ-149 and VVZ-368 increased in a dose-proportional manner.[7]

  • Accumulation: No accumulation of VVZ-149 was observed in plasma after multiple doses. However, the plasma concentration of the active metabolite, VVZ-368, increased after repeated administration.[7]

Efficacy in Postoperative Pain

Multiple Phase 2 and 3 clinical trials have demonstrated the efficacy of VVZ-149 in reducing pain intensity and opioid consumption in patients undergoing various surgical procedures, including laparoscopic colectomy and gastrectomy.[1][9][10][11]

In a Phase 3 trial in patients undergoing laparoscopic colectomy, a 10-hour intravenous infusion of VVZ-149 resulted in:

  • A significant reduction in pain intensity compared to placebo.[1][12]

  • A 30.8% decrease in opioid consumption and a 60.2% reduction in patient-controlled analgesia (PCA) requests within the first 12 hours post-surgery.[12]

  • A higher proportion of patients in the VVZ-149 group were rescue opioid-free compared to the placebo group.[12][13]

Safety and Tolerability

Across clinical trials, VVZ-149 has been generally well-tolerated.[7][9] The most frequently reported adverse events include nausea, vomiting, headache, dizziness, and somnolence.[9] No other clinically significant adverse events have been consistently reported.[9]

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key preclinical and clinical studies of VVZ-149.

In Vitro Binding and Functional Assays (General Protocol)

A competitive mass spectrometry (MS) binding assay is a suitable method for determining the binding affinity of compounds to GlyT2.

  • Receptor Source: Membranes from cells stably expressing human GlyT2.

  • Reporter Ligand: A known GlyT2 inhibitor, such as Org25543, is used as the reporter ligand.

  • Assay Procedure:

    • Incubate the receptor membranes with a fixed concentration of the reporter ligand and varying concentrations of the test compound (VVZ-149).

    • Separate the bound and free reporter ligand.

    • Quantify the amount of bound reporter ligand using a sensitive and rapid LC-ESI-MS/MS method.

  • Data Analysis: The binding affinity (Ki) of the test compound is determined from its potency in competing with the reporter ligand for binding to GlyT2.

  • Receptor Source: Membranes from cells (e.g., CHO-K1 or HEK293) stably expressing the human 5HT2A receptor.

  • Radioligand: [³H]Ketanserin is a commonly used radioligand for 5HT2A receptor binding assays.

  • Assay Buffer: Typically, a Tris-HCl buffer with magnesium chloride and EDTA at a physiological pH (e.g., 7.4).

  • Assay Procedure:

    • In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (VVZ-149).

    • Incubate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Detection: The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is determined by non-linear regression of the competition binding data, and the Ki value is calculated using the Cheng-Prusoff equation.

  • Cell Line: A stable cell line expressing the human P2X3 receptor (e.g., HEK293 or CHO cells).

  • Calcium Indicator Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM) is used to measure changes in intracellular calcium concentration.

  • Assay Procedure:

    • Plate the cells in a 96- or 384-well plate and load them with the calcium indicator dye.

    • Pre-incubate the cells with varying concentrations of the test compound (VVZ-149).

    • Stimulate the cells with a P2X3 receptor agonist (e.g., ATP or α,β-methylene ATP).

  • Detection: The change in fluorescence, corresponding to the influx of calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium influx is used to determine its IC50 value.

In Vivo Pain Models (General Protocols)
  • Animals: Adult male Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Under anesthesia, a longitudinal incision is made through the skin, fascia, and muscle of the plantar aspect of one hind paw. The wound is then sutured.

  • Drug Administration: VVZ-149 or vehicle is administered via a relevant route (e.g., intravenous, subcutaneous, or oral) at various time points before or after surgery.

  • Behavioral Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments applied to the area near the incision. The paw withdrawal threshold is determined.

  • Data Analysis: The effect of VVZ-149 on the paw withdrawal threshold is compared to the vehicle-treated group.

  • Animals: Adult mice or rats are used.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • Drug Administration: VVZ-149 or vehicle is administered prior to the formalin injection.

  • Behavioral Assessment: The animal is observed, and the amount of time spent licking or biting the injected paw is recorded. The observation period is typically divided into two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-40 minutes).

  • Data Analysis: The duration of nociceptive behaviors in the VVZ-149-treated group is compared to the vehicle-treated group for both phases.

Clinical Trial Protocol for Postoperative Pain (Representative Workflow)

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Surgery Laparoscopic Surgery Informed_Consent->Surgery Randomization Randomization (1:1) VVZ149_Arm VVZ-149 Treatment Group Randomization->VVZ149_Arm VVZ-149 Placebo_Arm Placebo Group Randomization->Placebo_Arm Placebo Drug_Infusion Start of Study Drug Infusion (e.g., 10-hour IV) VVZ149_Arm->Drug_Infusion Placebo_Arm->Drug_Infusion Post_Op_Assessment Postoperative Assessment (NRS ≥ 5) Surgery->Post_Op_Assessment Post_Op_Assessment->Randomization Efficacy_Assessment Efficacy Assessment (Pain Intensity - NRS, Opioid Consumption) Drug_Infusion->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, Vitals, ECG, Labs) Drug_Infusion->Safety_Assessment PK_Sampling Pharmacokinetic Blood Sampling Drug_Infusion->PK_Sampling Data_Analysis Data Analysis (SPID, Opioid Sparing, etc.) Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis PK_Sampling->Data_Analysis Follow_Up Follow-up Data_Analysis->Follow_Up

Caption: A representative workflow for a randomized, double-blind, placebo-controlled clinical trial of VVZ-149 in postoperative pain.
  • Patient Population: Adult patients scheduled for a specific type of surgery (e.g., laparoscopic colectomy) with expected moderate to severe postoperative pain.[9]

  • Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.[9]

  • Intervention: Patients are randomized to receive either an intravenous infusion of VVZ-149 or a matching placebo.[9] A loading dose followed by a maintenance infusion is a common dosing regimen.[9]

  • Concomitant Medication: All patients typically have access to standard-of-care rescue analgesia, often in the form of an opioid administered via a patient-controlled analgesia (PCA) device.[9]

  • Efficacy Endpoints:

    • Primary: The sum of pain intensity difference (SPID) over a specified time period (e.g., 12 hours) after the start of the infusion.[1] Pain intensity is typically measured using a numeric rating scale (NRS).[1]

    • Secondary: Total opioid consumption, time to first rescue medication, and patient satisfaction with pain management.[6]

  • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[9]

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points to determine the plasma concentrations of VVZ-149 and its metabolites.[7]

Conclusion

Opiranserin (VVZ-149) is a novel, multi-target, non-opioid analgesic with a promising pharmacological profile for the management of postoperative pain. Its unique mechanism of action, targeting both central and peripheral pain pathways, offers the potential for effective analgesia with a favorable safety profile compared to traditional opioids. The robust preclinical data and positive results from late-stage clinical trials suggest that VVZ-149 could become a valuable addition to the armamentarium for treating postoperative pain, potentially reducing the reliance on opioids and their associated adverse effects. Further research and clinical development will continue to delineate the full therapeutic potential of this first-in-class analgesic.

References

An In-depth Technical Guide to VVZ-149: Targets and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VVZ-149, also known as opiranserin, is a first-in-class, non-opioid analgesic agent developed for the management of postoperative pain.[1] Its mechanism of action is distinguished by its multi-target engagement, simultaneously modulating key pathways involved in pain signal transmission. This technical guide provides a comprehensive overview of the molecular targets of VVZ-149, its binding affinities, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Molecular Targets and Binding Affinity

VVZ-149 is a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5-HT2A).[1][2] It also exhibits antagonistic activity at the P2X3 receptor.[3] The discovery of VVZ-149 was the result of an ex vivo phenotypic screening combined with a bait-target approach, which prioritized functional efficacy in pain-related neural activity.[2] Subsequent characterization identified its specific molecular targets and their corresponding binding affinities.

The binding affinities of VVZ-149 for its primary and secondary targets are summarized in the table below.

TargetSynonymsActionIC50 (µM)
Glycine Transporter 2GlyT2Antagonist/Inhibitor0.86
Serotonin Receptor 2A5-HT2AAntagonist1.3
P2X purinoceptor 3P2X3Antagonist0.87
Data sourced from MedChemExpress and other pharmacological databases.[3]

Signaling Pathways and Mechanism of Action

The analgesic effect of VVZ-149 is derived from its simultaneous action on both the central and peripheral nervous systems.

GlyT2 Inhibition in the Spinal Cord

In the spinal cord, GlyT2 is responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft into presynaptic neurons. By inhibiting GlyT2, VVZ-149 increases the concentration of glycine in the synapse, thereby enhancing inhibitory neurotransmission. This dampens the propagation of pain signals from the periphery to the brain.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle Synaptic_Cleft Synaptic Cleft Glycine_Vesicle->Synaptic_Cleft Release GlyT2 GlyT2 Glycine_Receptor Glycine Receptor Pain_Signal_Propagation Pain Signal Propagation Glycine_Receptor->Pain_Signal_Propagation Inhibits Synaptic_Cleft->GlyT2 Reuptake Synaptic_Cleft->Glycine_Receptor Binds VVZ149 VVZ-149 VVZ149->GlyT2 Inhibits Glycine Glycine cluster_descending Descending Pathway cluster_spinal Spinal Dorsal Horn Descending_Neuron Descending Facilitatory Neuron Serotonin_Release Serotonin (5-HT) Release Descending_Neuron->Serotonin_Release HT2A_Receptor 5-HT2A Receptor Serotonin_Release->HT2A_Receptor Activates Pain_Amplification Pain Signal Amplification HT2A_Receptor->Pain_Amplification VVZ149 VVZ-149 VVZ149->HT2A_Receptor Blocks cluster_peripheral Peripheral Nociceptive Neuron P2X3_Receptor P2X3 Receptor Pain_Signal_Initiation Pain Signal Initiation P2X3_Receptor->Pain_Signal_Initiation Tissue_Damage Tissue Damage ATP_Release ATP Release Tissue_Damage->ATP_Release ATP_Release->P2X3_Receptor Activates VVZ149 VVZ-149 VVZ149->P2X3_Receptor Blocks Bait_Target Bait-Target Selection (GlyT2 Blockers) Phenotypic_Screening Ex Vivo Phenotypic Screening (Pain-related Neural Activity) Bait_Target->Phenotypic_Screening Compound_Library Compound Library Compound_Library->Phenotypic_Screening Hit_Compound Hit Compound Identification Phenotypic_Screening->Hit_Compound Target_Identification Target Identification and Validation Hit_Compound->Target_Identification VVZ149 VVZ-149 (GlyT2 & 5-HT2A Antagonist) Target_Identification->VVZ149

References

In Vitro Characterization of Opiranserin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin (also known as VVZ-149) is a first-in-class, non-opioid, non-steroidal anti-inflammatory drug (NSAID) analgesic developed for the management of moderate-to-severe postoperative pain.[1][2][3] It is a synthetic small molecule that functions as a dual antagonist, targeting key pathways involved in pain processing.[1][4] This technical guide provides an in-depth overview of the in vitro characterization of Opiranserin, including its mechanism of action, quantitative binding data, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action

Opiranserin's analgesic effect is derived from its simultaneous antagonism of two distinct targets involved in pain signaling: Glycine Transporter 2 (GlyT2) and the Serotonin 2A Receptor (5-HT2A).[1][2][5][6] This dual-target approach is designed to modulate pain signals in both the central and peripheral nervous systems.[1][5]

  • Glycine Transporter 2 (GlyT2) Inhibition: GlyT2 is responsible for the reuptake of glycine in the spinal cord.[1] By inhibiting GlyT2, Opiranserin increases the concentration of glycine at inhibitory synapses within the dorsal horn. This amplifies inhibitory neurotransmission, thereby dampening the transmission of nociceptive (pain) signals to higher brain centers.[1]

  • Serotonin 2A (5-HT2A) Receptor Antagonism: The 5-HT2A receptor is widely expressed in peripheral nociceptive neurons and is also found on the terminals of descending facilitatory pain pathways originating in the midbrain.[1] Activation of these receptors by serotonin, often released during inflammation, contributes to the amplification of pain signals in the spinal dorsal horn.[1] Opiranserin antagonizes this receptor, reducing the amplification of pain signals.[1][7]

Additionally, in vitro studies have demonstrated that Opiranserin exhibits antagonistic activity on the P2X3 receptor (rP2X3), an ion channel involved in nociception.[2][3][8]

Quantitative In Vitro Data

The inhibitory potency of Opiranserin against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

TargetIC50 (μM)
Glycine Transporter 2 (GlyT2)0.86[2][3][8]
Serotonin Receptor 2A (5-HT2A)1.3[2][3][8]
Rat P2X3 Receptor (rP2X3)0.87[2][3][8]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by Opiranserin.

cluster_0 Presynaptic Terminal (Facilitatory Neuron) cluster_1 Postsynaptic Terminal (Dorsal Horn) cluster_2 Inhibitory Interneuron cluster_3 Nociceptive Neuron Terminal Serotonin Serotonin (5-HT) HT2A 5-HT2A Receptor Serotonin->HT2A Binds PainAmp Pain Signal Amplification HT2A->PainAmp Activates Glycine Glycine GlyT2 GlyT2 Glycine->GlyT2 Reuptake GlyR Glycine Receptor Glycine->GlyR Binds PainSignal Pain Signal Transmission GlyR->PainSignal Inhibits Opiranserin Opiranserin Opiranserin->HT2A Antagonizes Opiranserin->GlyT2 Inhibits

Caption: Opiranserin's dual mechanism in modulating nociceptive signals.

Experimental Protocols

The determination of IC50 and Ki values for compounds like Opiranserin is primarily achieved through radioligand binding assays.[9] Below is a detailed, representative protocol for a competitive binding assay.

Protocol: Competitive Radioligand Binding Assay

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., Opiranserin) by measuring its ability to compete with a specific radioligand for binding to a target receptor (e.g., 5-HT2A) or transporter (e.g., GlyT2).[9]

2. Materials:

  • Membrane Preparation: Cell membranes or tissue homogenates expressing the target of interest.[10]

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target (e.g., [3H]-Ketanserin for 5-HT2A).

  • Test Compound: Opiranserin, serially diluted to a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[10]

  • Scintillation Cocktail & Counter: For detecting radioactivity.[10]

3. Procedure:

  • a. Membrane Preparation:

    • Homogenize frozen tissue or cultured cells in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and centrifuging again.

    • Resuspend the final pellet in a buffer, often containing a cryoprotectant like sucrose, for storage at -80°C.[10]

    • On the day of the assay, thaw the membranes and resuspend them in the final assay buffer.[10] Determine protein concentration using a standard method (e.g., BCA assay).[10]

  • b. Assay Setup (96-well plate):

    • Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand to saturate the receptors.

    • Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of Opiranserin.[9]

  • c. Incubation:

    • Incubate the plate, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), with gentle agitation to allow the binding to reach equilibrium.[10]

  • d. Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[11]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • e. Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each well/filter.

    • Count the radioactivity (counts per minute, CPM) retained on the filters using a microplate scintillation counter.[10]

4. Data Analysis:

  • Specific Binding: Calculate specific binding for each concentration by subtracting the average CPM from the NSB wells from the total binding CPM.

  • IC50 Determination: Plot the percentage of specific binding against the log concentration of Opiranserin. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

Experimental Workflow Visualization

The following diagram outlines the workflow for a typical competitive radioligand binding assay.

cluster_workflow Competitive Radioligand Binding Assay Workflow prep 1. Prepare Reagents (Membranes, Radioligand, Test Compound) plate 2. Plate Assay Components (Total, NSB, and Test Wells) prep->plate incubate 3. Incubate to Reach Equilibrium plate->incubate filter 4. Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash 5. Wash Filters filter->wash count 6. Scintillation Counting (Measure Radioactivity) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

The in vitro characterization of Opiranserin demonstrates its function as a dual antagonist of GlyT2 and the 5-HT2A receptor, with IC50 values in the micromolar range.[2][3][8] This unique mechanism, which involves modulating both inhibitory and facilitatory pain pathways, distinguishes it from traditional analgesics. The data gathered from in vitro assays, such as radioligand binding studies, are fundamental to understanding its pharmacological profile and provide the basis for its clinical development in treating postoperative pain.

References

Unveiling the Preclinical Analgesic Profile of VVZ-149: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VVZ-149, also known as opiranserin, is a novel, first-in-class analgesic agent under development for the management of moderate to severe pain. It operates through a unique dual-target mechanism, acting as an antagonist for both the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5-HT2A).[1][2] This dual action is believed to produce a synergistic analgesic effect by simultaneously modulating two key pathways involved in pain signaling.[3] Preclinical studies have demonstrated its potential as a non-opioid, non-NSAID analgesic with efficacy comparable to morphine in various animal models of pain.[1][4] This technical guide provides an in-depth overview of the core preclinical data on the analgesic effects of VVZ-149, including detailed experimental protocols and a summary of quantitative findings.

Core Mechanism of Action

VVZ-149 exerts its analgesic effects by targeting two critical components of the nervous system involved in pain transmission and modulation:

  • Glycine Transporter Type 2 (GlyT2) Inhibition: By blocking GlyT2, VVZ-149 prevents the reuptake of glycine, an inhibitory neurotransmitter, in the spinal cord. This leads to an increased concentration of glycine in the synaptic cleft, thereby enhancing inhibitory neurotransmission and reducing the transmission of pain signals to the brain.[2][4][5]

  • Serotonin 2A (5-HT2A) Receptor Antagonism: Antagonism of the 5-HT2A receptor is thought to contribute to analgesia by two primary mechanisms: decreasing the descending serotonergic facilitatory modulation of pain transmission from the brain and reducing the activation of nociceptors in the peripheral nerves.[4][5]

The simultaneous inhibition of these two targets is hypothesized to create a more potent and comprehensive analgesic effect than targeting either pathway alone.[3]

Signaling Pathway Overview

The following diagram illustrates the proposed dual mechanism of action of VVZ-149 at the synaptic level.

VVZ-149_Mechanism_of_Action Proposed Dual Mechanism of Action of VVZ-149 cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_serotonergic Serotonergic Terminal GlyT2 GlyT2 Glycine_vesicle Glycine Glycine_vesicle->GlyT2 Reuptake Glycine_Receptor Glycine Receptor Glycine_vesicle->Glycine_Receptor Binds Pain_Signal_Out Reduced Pain Signal Glycine_Receptor->Pain_Signal_Out Inhibitory Effect 5HT2A_Receptor 5-HT2A Receptor Reduced_Facilitation Reduced Facilitation 5HT2A_Receptor->Reduced_Facilitation Reduces Facilitation Serotonin_vesicle Serotonin Serotonin_vesicle->5HT2A_Receptor Binds VVZ149_GlyT2 VVZ-149 VVZ149_GlyT2->GlyT2 Inhibits VVZ149_5HT2A VVZ-149 VVZ149_5HT2A->5HT2A_Receptor Antagonizes Pain_Signal_In Ascending Pain Signal Descending_Facilitation Descending Facilitatory Signal Descending_Facilitation->5HT2A_Receptor

VVZ-149 dual mechanism of action.

Quantitative Data from Preclinical Studies

VVZ-149 has demonstrated significant analgesic efficacy in various preclinical pain models. The following tables summarize the key quantitative findings.

ParameterValueSpeciesAssayReference
IC₅₀ (GlyT2) 0.86 µM-In vitro[1]
IC₅₀ (5-HT2A) 1.3 µM-In vitro[1]

Table 1: In Vitro Inhibitory Concentrations

Pain ModelSpeciesRoute of AdministrationDoseComparatorOutcomeReference
Spinal Nerve Ligation (SNL) RatSubcutaneous (s.c.)25 mg/kg3 mg/kg MorphineComparable efficacy in reducing mechanical allodynia.[1]
Spinal Nerve Ligation (SNL) RatOral (p.o.)80 mg/kg-Reduced mechanical allodynia.[1]
Formalin-Induced Pain Rat--MorphineComparable efficacy.[4]
Postoperative Pain Rat--MorphineComparable efficacy.[4]

Table 2: In Vivo Efficacy in Preclinical Pain Models

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for the key experiments cited.

In Vitro Receptor Binding and Transporter Inhibition Assays
  • Objective: To determine the inhibitory concentration (IC₅₀) of VVZ-149 on GlyT2 and 5-HT2A.

  • Methodology: Standard radioligand binding assays were utilized. For GlyT2, cell membranes expressing the transporter were incubated with a radiolabeled glycine analog in the presence of varying concentrations of VVZ-149. For the 5-HT2A receptor, cell membranes expressing the receptor were incubated with a radiolabeled antagonist (e.g., [³H]ketanserin) and varying concentrations of VVZ-149.

  • Data Analysis: The concentration of VVZ-149 that inhibits 50% of the specific binding of the radioligand was determined as the IC₅₀ value.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
  • Objective: To assess the efficacy of VVZ-149 in a model of neuropathic pain.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.

  • Behavioral Assessment: Mechanical allodynia is measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing force to the plantar surface of the hind paw.

  • Drug Administration: VVZ-149 is administered either subcutaneously or orally at specified doses.

  • Data Analysis: The paw withdrawal thresholds of the VVZ-149-treated group are compared to those of a vehicle-treated control group and a positive control group (e.g., morphine).

Formalin-Induced Inflammatory Pain Model
  • Objective: To evaluate the analgesic effect of VVZ-149 in a model of inflammatory pain.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw.

  • Behavioral Assessment: Nociceptive behaviors, such as flinching and licking of the injected paw, are observed and quantified during two distinct phases: the early phase (acute pain) and the late phase (inflammatory pain).

  • Drug Administration: VVZ-149 is administered prior to the formalin injection.

  • Data Analysis: The duration of flinching and licking in the VVZ-149-treated group is compared to that of a vehicle-treated control group and a positive control group (e.g., morphine).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of VVZ-149 in the animal models of pain.

Preclinical_Experimental_Workflow General Workflow for Preclinical Pain Models cluster_setup Experimental Setup cluster_model Pain Model Induction cluster_treatment Treatment and Observation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (e.g., von Frey) Animal_Acclimation->Baseline_Testing SNL_Surgery Spinal Nerve Ligation Surgery Baseline_Testing->SNL_Surgery Formalin_Injection Formalin Injection Baseline_Testing->Formalin_Injection Drug_Administration VVZ-149 or Vehicle Administration SNL_Surgery->Drug_Administration Formalin_Injection->Drug_Administration Behavioral_Observation Post-treatment Behavioral Observation Drug_Administration->Behavioral_Observation Data_Collection Data Collection and Quantification Behavioral_Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results and Conclusion Statistical_Analysis->Results

Preclinical evaluation workflow.

Conclusion

The preclinical data for VVZ-149 strongly support its development as a novel analgesic. Its dual antagonism of GlyT2 and 5-HT2A presents a promising strategy for the management of pain through a non-opioid mechanism. The consistent efficacy demonstrated in rodent models of neuropathic and inflammatory pain, with a potency comparable to morphine, highlights its potential clinical utility. Further investigation into the detailed molecular downstream signaling pathways and continued evaluation in diverse pain models will further elucidate the full therapeutic potential of this first-in-class analgesic candidate.

References

Opiranserin: A Technical Guide to a First-in-Class Non-Opioid Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opiranserin (also known as VVZ-149) is an innovative, first-in-class, non-opioid analgesic that has demonstrated significant potential in the management of moderate-to-severe pain, particularly in the postoperative setting. As a dual antagonist of the glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor, Opiranserin offers a novel, multi-target approach to pain relief. This technical guide provides a comprehensive overview of Opiranserin, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to support further research and development in the field of non-opioid analgesics. The information presented herein is intended for a technical audience of researchers, scientists, and drug development professionals.

Introduction

The urgent need for effective, non-addictive pain management solutions has driven significant research into novel analgesic agents. Opiranserin has emerged as a promising candidate, offering a distinct mechanism of action that differentiates it from traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Having recently received approval in South Korea for the management of postoperative pain, Opiranserin (brand name: Unafra®) represents a significant advancement in the field.[1][2] This document serves as an in-depth technical resource on the core scientific and clinical aspects of Opiranserin.

Mechanism of Action

Opiranserin exerts its analgesic effects through the simultaneous modulation of two key targets in the central and peripheral nervous systems: Glycine Transporter 2 (GlyT2) and the Serotonin 2A (5-HT2A) receptor.[1][3] It also exhibits antagonistic activity at the P2X3 receptor.[4][5]

Glycine Transporter 2 (GlyT2) Inhibition

GlyT2 is primarily located at the presynaptic terminals of glycinergic inhibitory interneurons in the spinal cord.[1][6] Its function is to reuptake glycine from the synaptic cleft, thereby terminating inhibitory neurotransmission.[6] By inhibiting GlyT2, Opiranserin increases the concentration of glycine in the synaptic cleft, leading to enhanced activation of postsynaptic glycine receptors (GlyRs).[6] This potentiation of glycinergic inhibitory signaling in the dorsal horn of the spinal cord dampens the transmission of nociceptive signals to the brain.[1]

Serotonin 2A (5-HT2A) Receptor Antagonism

The 5-HT2A receptor is implicated in pronociceptive (pain-promoting) pathways.[3] These receptors are expressed on peripheral nociceptors and in the spinal cord.[1] Activation of 5-HT2A receptors by serotonin, which is released during tissue injury and inflammation, contributes to peripheral sensitization and central amplification of pain signals.[1] Opiranserin, as a 5-HT2A receptor antagonist, blocks these pronociceptive effects, thereby reducing pain perception.[1]

P2X3 Receptor Antagonism

Opiranserin also demonstrates antagonistic activity at the P2X3 receptor, an ion channel expressed on nociceptive sensory neurons that is activated by ATP released from damaged cells.[4][5] Antagonism of P2X3 receptors can further contribute to the analgesic effect by reducing the excitability of pain-sensing neurons.

Signaling Pathways

The multifaceted mechanism of action of Opiranserin involves the modulation of key signaling pathways in nociceptive processing.

GlyT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT2 GlyT2 Glycine Glycine GlyT2->Glycine Reuptake Glycine_Vesicle Glycine Vesicle Glycine_Reuptake Glycine Reuptake Opiranserin Opiranserin Opiranserin->GlyT2 Inhibits GlyR Glycine Receptor Glycine->GlyR Activates Cl_influx Cl- Influx GlyR->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Nociceptive_Transmission Reduced Nociceptive Transmission Hyperpolarization->Reduced_Nociceptive_Transmission

Opiranserin's inhibition of GlyT2 enhances glycinergic neurotransmission.

Opiranserin blocks the pronociceptive 5-HT2A signaling cascade.

Quantitative Data

Receptor Binding Affinity
TargetIC50Reference
Glycine Transporter 2 (GlyT2)0.86 µM[4][5]
Serotonin 2A Receptor (5-HT2A)1.3 µM[4][5]
P2X3 Receptor0.87 µM[4][5]
Preclinical Efficacy
Animal ModelOpiranserin DoseComparatorEfficacyReference
Rat Spinal Nerve Ligation (SNL)80 mg/kg, p.o.-Reduced mechanical allodynia[7]
Rat Formalin Test25 mg/kg, s.c.3 mg/kg MorphineComparable reduction in mechanical allodynia and pain-related behaviors[7]
Clinical Efficacy (Postoperative Pain)
Clinical TrialPrimary EndpointOpiranserin vs. PlaceboKey Secondary EndpointsReference
Phase 3 (NCT05764525) Sum of Pain Intensity Difference over 12 hours (SPID12)35% improvement (p=0.0047)30.8% less opioid consumption and 60.2% fewer PCA requests in the first 12 hours[8][9]
Phase 2b (PT-VVZ149-05) Pain Intensity at 24hStatistically significant reduction at 4h post-emergence29.5% reduction in total opioid consumption over 24h; 65.7% fewer PCA requests in the first 10h[10]
Phase 2a (NCT02489526) SPID over 8 hoursTrend towards pain reduction34.2% less opioid use over 24h[10][11]
Pharmacokinetics (Phase 1, Healthy Volunteers - NCT01905410)
ParameterOpiranserin (VVZ-149)Active Metabolite (VVZ-368)Reference
Dose Proportionality Linear pharmacokineticsDose-proportional increase in plasma exposure[1][12]
Accumulation (Multiple Doses) No accumulation1.23 to 2.49-fold increase after 5th and 6th doses[12]
Therapeutic Concentration Range \multicolumn{2}{c}{600 - 1900 µg/L (pooled)}[1]

Experimental Protocols

Preclinical Models

This model is used to induce neuropathic pain.

  • Procedure: Under anesthesia, the L5 and L6 spinal nerves of adult rats are tightly ligated.[9]

  • Assessment: Mechanical allodynia is assessed using von Frey filaments, measuring the paw withdrawal threshold.[9]

  • Workflow:

    SNL_Workflow Anesthetize_Rat Anesthetize Rat Expose_L5_L6 Expose L5/L6 Spinal Nerves Anesthetize_Rat->Expose_L5_L6 Ligate_Nerves Tightly Ligate Nerves Expose_L5_L6->Ligate_Nerves Suture_Incision Suture Incision Ligate_Nerves->Suture_Incision Post-op_Recovery Postoperative Recovery Suture_Incision->Post-op_Recovery Behavioral_Testing Assess Mechanical Allodynia (von Frey Filaments) Post-op_Recovery->Behavioral_Testing Drug_Administration Administer Opiranserin or Vehicle Behavioral_Testing->Drug_Administration Post-drug_Testing Re-assess Mechanical Allodynia Drug_Administration->Post-drug_Testing

    Workflow for the Spinal Nerve Ligation (SNL) pain model.

This model assesses both acute and inflammatory pain.

  • Procedure: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the rat's hind paw.[10]

  • Assessment: Pain behavior is quantified by observing the time the animal spends licking, flinching, or biting the injected paw. The response is biphasic: Phase 1 (0-5 minutes) represents acute nociceptive pain, and Phase 2 (15-60 minutes) reflects inflammatory pain.[10]

  • Workflow:

    Formalin_Test_Workflow Acclimatize_Rat Acclimatize Rat to Observation Chamber Administer_Drug Administer Opiranserin or Vehicle Acclimatize_Rat->Administer_Drug Inject_Formalin Inject Formalin into Hind Paw Administer_Drug->Inject_Formalin Observe_Phase1 Observe and Score Pain Behavior (Phase 1) Inject_Formalin->Observe_Phase1 Observe_Phase2 Observe and Score Pain Behavior (Phase 2) Observe_Phase1->Observe_Phase2

    Workflow for the Formalin-induced pain model.

Clinical Trials
  • Design: A multicenter, randomized, double-blind, placebo-controlled study.[9][13]

  • Population: 284 patients undergoing laparoscopic colectomy.[9][13]

  • Intervention: A single intravenous infusion of Opiranserin (1000 mg) or placebo administered over 10 hours postoperatively (160 mg loading dose over 30 minutes, followed by 840 mg maintenance dose over 9.5 hours).[13]

  • Primary Endpoint: Sum of Pain Intensity Difference (SPID) over the first 12 hours post-dose.[9][13]

  • Secondary Endpoints: Total opioid consumption, number of patient-controlled analgesia (PCA) requests.[9][13]

  • Design: A randomized, double-blind, placebo-controlled study.[11]

  • Population: 60 patients undergoing elective laparoscopic colorectal surgery.[11]

  • Intervention: An 8-hour intravenous infusion of Opiranserin or placebo initiated after emergence from anesthesia (1.8 mg/kg loading dose for 0.5 hours, followed by 1.3 mg/kg/h for 7.5 hours).[11]

  • Primary Endpoint: Sum of Pain Intensity Difference (SPID) over 8 hours post-dose.[11]

  • Secondary Endpoints: Opioid consumption via PCA and rescue dosing.[11]

Receptor Binding Assay (Representative Protocol)

This protocol is a general representation of a radioligand binding assay for a G protein-coupled receptor like the 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., human 5-HT2A).

    • Radioligand (e.g., [³H]ketanserin).

    • Unlabeled competitor (for non-specific binding determination).

    • Assay buffer.

    • Glass fiber filter plates.

    • Scintillation fluid.

  • Procedure:

    • Incubate cell membranes with the radioligand in the presence and absence of a high concentration of an unlabeled competitor to determine total and non-specific binding, respectively.

    • For competition assays, incubate membranes with the radioligand and varying concentrations of the test compound (Opiranserin).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Safety and Tolerability

Across multiple clinical trials, Opiranserin has been generally well-tolerated.[10][14] The most common treatment-emergent adverse events (TEAEs) reported were mild in intensity and included nausea, dizziness, somnolence, and headache.[10][14] No clinically significant dose-limiting toxicities have been observed.[14]

Conclusion and Future Directions

Opiranserin represents a significant breakthrough in the development of non-opioid analgesics. Its dual mechanism of action, targeting both GlyT2 and 5-HT2A receptors, provides a multi-pronged approach to pain management that has demonstrated efficacy in reducing postoperative pain and opioid consumption.[9][15] The favorable safety profile further enhances its potential as a valuable alternative to traditional pain medications.

Future research should continue to explore the full therapeutic potential of Opiranserin in other pain indications beyond the postoperative setting. Further elucidation of the downstream signaling pathways and the interplay between the different receptor systems will provide a deeper understanding of its analgesic properties and may inform the development of next-generation multi-target analgesics. The data and protocols presented in this technical guide are intended to facilitate these ongoing research and development efforts.

References

Methodological & Application

VVZ-149 Experimental Protocol for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VVZ-149, also known as opiranserin, is a novel, first-in-class, non-opioid analgesic agent under development for the management of moderate to severe pain. Its unique mechanism of action as a dual antagonist of the glycine transporter 2 (GlyT2) and the serotonin 2A receptor (5-HT2A) offers a promising alternative to traditional pain therapies. By targeting two key pathways involved in pain signal transmission and modulation, VVZ-149 has demonstrated significant analgesic effects in various preclinical in vivo models of pain, including postoperative, inflammatory, and neuropathic pain. This document provides a detailed overview of the experimental protocols for conducting in vivo studies with VVZ-149, based on established preclinical research.

Mechanism of Action

VVZ-149 exerts its analgesic effects through a dual antagonism of GlyT2 and 5-HT2A receptors.[1][2]

  • GlyT2 Inhibition: Glycine is a primary inhibitory neurotransmitter in the spinal cord. GlyT2 is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons. By inhibiting GlyT2, VVZ-149 increases the concentration of glycine in the synapse, thereby enhancing inhibitory neurotransmission and reducing the propagation of pain signals to the brain.[1][2]

  • 5-HT2A Receptor Antagonism: Serotonin (5-HT) plays a complex role in pain modulation. The 5-HT2A receptor is involved in descending facilitatory pathways that can amplify pain signals in the spinal cord. By blocking 5-HT2A receptors, VVZ-149 is thought to reduce this pronociceptive signaling.[1][2]

This dual mechanism provides a synergistic approach to pain management by simultaneously dampening excitatory pain signals and enhancing inhibitory tone within the central nervous system.

Signaling Pathway Diagram

VVZ-149_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_descending_pathway Descending Serotonergic Neuron Glycine_Vesicle Glycine Glycine_Synapse Glycine Glycine_Vesicle->Glycine_Synapse Release Glycine_Receptor Glycine Receptor Glycine_Synapse->Glycine_Receptor Binds to GlyT2 GlyT2 Glycine_Synapse->GlyT2 Reuptake Pain_Signal_Transmission Pain Signal Transmission Glycine_Receptor->Pain_Signal_Transmission Inhibits Brain Brain Pain_Signal_Transmission->Brain To Brain GlyT2->Glycine_Vesicle VVZ149_GlyT2 VVZ-149 VVZ149_GlyT2->GlyT2 Inhibits Serotonin_Vesicle Serotonin (5-HT) 5HT2A_Receptor 5-HT2A Receptor Serotonin_Vesicle->5HT2A_Receptor Release & Bind 5HT2A_Receptor->Pain_Signal_Transmission Facilitates VVZ149_5HT2A VVZ-149 VVZ149_5HT2A->5HT2A_Receptor Inhibits

VVZ-149 dual mechanism of action.

Quantitative Data Summary

Preclinical studies in rat models have demonstrated the dose-dependent analgesic and anti-allodynic effects of VVZ-149. The following tables summarize the key quantitative findings from these studies.

Pain Model Animal Model VVZ-149 Dose Route of Administration Key Efficacy Finding Reference Compound Source
Neuropathic PainSpinal Nerve Ligation (SNL) in rats25 mg/kgSubcutaneous (S.C.)Effectively reduced mechanical allodyniaComparable to 3 mg/kg Morphine[1]
Inflammatory PainFormalin Test in rats25 mg/kgSubcutaneous (S.C.)Effectively reduced pain-related behaviorsComparable to 3 mg/kg Morphine[1]
Postoperative PainNot specified in detailDose-dependentNot specifiedDemonstrated analgesic effectsComparable to Morphine[3][4]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the preclinical evaluation of VVZ-149.

Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

This model induces mechanical allodynia, a key feature of neuropathic pain, through surgical injury to a spinal nerve.

Experimental Workflow ```dot digraph "SNL_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Animal_Acclimation" [label="Animal Acclimation\n(Male Sprague-Dawley rats, 175-200g)"]; "Baseline_Testing" [label="Baseline Mechanical Threshold\n(von Frey test)"]; "SNL_Surgery" [label="Spinal Nerve Ligation (L5/L6)\nSurgery"]; "PostOp_Recovery" [label="Postoperative Recovery\n(7 days)"]; "Allodynia_Confirmation" [label="Confirmation of Mechanical Allodynia\n(von Frey test)"]; "Drug_Administration" [label="VVZ-149 or Vehicle Administration\n(Subcutaneous)"]; "Behavioral_Testing" [label="Post-treatment Mechanical Threshold\n(von Frey test at multiple time points)"]; "Data_Analysis" [label="Data Analysis"];

"Animal_Acclimation" -> "Baseline_Testing"; "Baseline_Testing" -> "SNL_Surgery"; "SNL_Surgery" -> "PostOp_Recovery"; "PostOp_Recovery" -> "Allodynia_Confirmation"; "Allodynia_Confirmation" -> "Drug_Administration"; "Drug_Administration" -> "Behavioral_Testing"; "Behavioral_Testing" -> "Data_Analysis"; }

Formalin Test experimental workflow.

Methodology

  • Animals: Male Sprague-Dawley rats weighing 200-250 g are used.

  • Drug Administration:

    • Administer VVZ-149 or vehicle subcutaneously 30 minutes prior to the formalin injection.

  • Formalin Injection and Behavioral Observation:

    • Gently restrain the rat and inject 50 µL of a 5% formalin solution into the plantar surface of the right hind paw.

    • Immediately place the animal in a clear observation chamber.

    • Record the total time spent licking or biting the injected paw during two distinct phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

      • Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).

  • Data Analysis:

    • Compare the duration of licking/biting in the VVZ-149-treated groups to the vehicle-treated group for both phases.

Postoperative Pain Model

This model mimics the pain experienced after a surgical incision.

Experimental Workflow

Postoperative_Pain_Workflow Animal_Acclimation Animal Acclimation (Male Sprague-Dawley rats) Baseline_Testing Baseline Mechanical Threshold (von Frey test) Animal_Acclimation->Baseline_Testing Plantar_Incision_Surgery Plantar Incision Surgery Baseline_Testing->Plantar_Incision_Surgery Drug_Administration VVZ-149 or Vehicle Administration (e.g., intravenous infusion) Plantar_Incision_Surgery->Drug_Administration Behavioral_Testing Post-treatment Mechanical Threshold (von Frey test at multiple time points) Drug_Administration->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis

Postoperative Pain Model experimental workflow.

Methodology

  • Animals: Male Sprague-Dawley rats are typically used.

  • Plantar Incision Surgery:

    • Anesthetize the rat (e.g., with isoflurane).

    • Place the rat in a supine position and make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the edge of the heel.

    • The underlying plantaris muscle is elevated and incised longitudinally.

    • Close the skin with sutures.

  • Drug Administration and Behavioral Testing:

    • Administer VVZ-149 or vehicle at a predetermined time relative to the surgery (pre- or post-incision). The route of administration can be varied (e.g., subcutaneous, intravenous).

    • Assess mechanical hypersensitivity using the von Frey test as described in the SNL model protocol at various time points post-surgery and post-drug administration.

Conclusion

The in vivo experimental protocols outlined in this document provide a framework for evaluating the analgesic efficacy of VVZ-149 in established and clinically relevant animal models of pain. The dual mechanism of action of VVZ-149, targeting both GlyT2 and 5-HT2A, has been shown to be effective in reducing pain behaviors associated with neuropathic, inflammatory, and postoperative pain. These detailed protocols are intended to assist researchers in the consistent and reproducible investigation of VVZ-149 and other novel analgesic compounds.

Disclaimer: All animal experiments should be conducted in accordance with the ethical guidelines and regulations of the relevant institutional and national animal care and use committees. The specific details of the protocols, such as drug concentrations, vehicles, and timing of administration, may need to be optimized for specific experimental conditions.

References

Application Notes and Protocols for Cell-Based Assays to Determine VVZ-149 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VVZ-149 (Opiranserin) is a novel, first-in-class, non-opioid analgesic agent under investigation for the management of postoperative pain.[1][2] Its mechanism of action involves the dual antagonism of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor.[3][4][5] Blockade of GlyT2 is thought to enhance glycinergic inhibitory neurotransmission in the spinal cord, thereby reducing pain signaling.[6] The antagonism of the 5HT2A receptor may also contribute to its analgesic effects by modulating descending pain pathways.[6] Additionally, some activity on the P2X3 receptor has been reported.[3][7] This document provides detailed protocols for cell-based assays to characterize the activity and cytotoxic profile of VVZ-149.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of VVZ-149 against its primary molecular targets.

TargetIC50 (µM)Assay TypeReference
Glycine Transporter 2 (GlyT2)0.86Not Specified[3][7]
Serotonin Receptor 2A (5HT2A)1.3Not Specified[3][7]
P2X3 Receptor0.87Not Specified[3][7]

Signaling Pathways and Experimental Workflow

To elucidate the mechanism of action of VVZ-149, it is crucial to understand the signaling pathways it modulates and the workflows of the assays used to measure its activity.

VVZ149_Signaling_Pathway cluster_glyt2 GlyT2 Inhibition cluster_5ht2a 5HT2A Antagonism Glycine_ext Extracellular Glycine GlyT2 GlyT2 Glycine_ext->GlyT2 Reuptake Glycine_int Intracellular Glycine GlyT2->Glycine_int VVZ149 VVZ-149 VVZ149->GlyT2 Inhibits Serotonin Serotonin (5-HT) HT2A_Receptor 5HT2A Receptor Serotonin->HT2A_Receptor Gq Gq HT2A_Receptor->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG VVZ149_2 VVZ-149 VVZ149_2->HT2A_Receptor Antagonizes

Figure 1: VVZ-149 Dual Mechanism of Action.

Experimental Protocols

Glycine Transporter 2 (GlyT2) Activity Assay: [³H]Glycine Uptake

This assay measures the ability of VVZ-149 to inhibit the uptake of radiolabeled glycine into cells expressing GlyT2.

Glycine_Uptake_Assay_Workflow cluster_workflow [³H]Glycine Uptake Assay Workflow A Seed GlyT2-expressing cells in 96-well plates B Pre-incubate cells with VVZ-149 or vehicle A->B C Add [³H]Glycine and incubate B->C D Terminate uptake by washing with ice-cold buffer C->D E Lyse cells and measure radioactivity with a scintillation counter D->E F Calculate IC50 E->F

Figure 2: [³H]Glycine Uptake Assay Workflow.

Materials:

  • HEK293 cells stably expressing human GlyT2 (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • VVZ-149

  • [³H]Glycine

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution)

  • Lysis Buffer (e.g., 0.1% SDS in PBS)

  • Scintillation fluid and counter

Protocol:

  • Cell Culture: Culture HEK293-hGlyT2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of VVZ-149 in Uptake Buffer.

  • Pre-incubation: Wash the cell monolayer with Uptake Buffer and then pre-incubate with the different concentrations of VVZ-149 or vehicle control for 15-30 minutes at room temperature.

  • Glycine Uptake: Initiate the uptake by adding [³H]Glycine to each well to a final concentration of 10 nM. Incubate for 10-20 minutes at room temperature.

  • Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Uptake Buffer.

  • Lysis and Scintillation Counting: Lyse the cells with Lysis Buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of VVZ-149 that inhibits 50% of the specific [³H]Glycine uptake (IC50) by non-linear regression analysis.

Serotonin 2A (5HT2A) Receptor Activity Assay: IP-One HTRF Assay

This competitive immunoassay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, to determine the antagonistic activity of VVZ-149 on the 5HT2A receptor.

Materials:

  • CHO-K1 cells stably expressing human 5HT2A receptor

  • Cell culture medium

  • 96-well cell culture plates

  • VVZ-149

  • Serotonin (5-HT)

  • IP-One HTRF Assay Kit (containing IP1-d2 conjugate and anti-IP1-cryptate conjugate)

  • HTRF-compatible plate reader

Protocol:

  • Cell Culture and Seeding: Culture and seed the CHO-K1-h5HT2A cells as described for the GlyT2 assay.

  • Compound and Agonist Preparation: Prepare serial dilutions of VVZ-149. Prepare a solution of serotonin at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubation: Add the VVZ-149 dilutions to the cells, followed by the addition of the serotonin solution. Incubate for 30-60 minutes at 37°C.

  • Detection: Add the IP1-d2 conjugate and the anti-IP1-cryptate conjugate to the wells and incubate for 1 hour at room temperature.

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: Calculate the ratio of the emission signals and determine the IC50 value for VVZ-149 by plotting the HTRF ratio against the compound concentration.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., HEK293, primary neurons)

  • Cell culture medium

  • 96-well cell culture plates

  • VVZ-149

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of VVZ-149 and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control and determine the concentration of VVZ-149 that reduces cell viability by 50% (IC50).

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Logic cluster_logic Apoptosis Assay Logic Cell Cell Population AnnexinV Annexin V Staining (Phosphatidylserine Exposure) Cell->AnnexinV PI Propidium Iodide Staining (Membrane Permeability) Cell->PI EarlyApoptotic Early Apoptotic (Annexin V+, PI-) AnnexinV->EarlyApoptotic LateApoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) AnnexinV->LateApoptotic PI->LateApoptotic Necrotic Necrotic (Annexin V-, PI+) PI->Necrotic Viable Viable (Annexin V-, PI-)

Figure 3: Logic of Annexin V/PI Apoptosis Assay.

Materials:

  • Cell line of interest

  • Cell culture medium

  • 6-well plates

  • VVZ-149

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with VVZ-149 at various concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, exciting the fluorochromes at their respective wavelengths and detecting the emission.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using the flow cytometry analysis software.

Conclusion

The described cell-based assays provide a comprehensive framework for characterizing the activity of VVZ-149. The glycine uptake and 5HT2A receptor assays are essential for confirming its on-target effects and determining its potency. The viability and apoptosis assays are crucial for evaluating its safety profile. These protocols can be adapted for high-throughput screening and detailed mechanistic studies, thereby supporting the preclinical and clinical development of VVZ-149 and other novel analgesics.

References

VVZ-149 Administration in Rat Models of Pain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VVZ-149 (also known as Opiranserin) is a novel, non-opioid analgesic agent with a unique dual mechanism of action. It functions as an antagonist of both the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][2] This dual antagonism is believed to produce a synergistic analgesic effect by enhancing inhibitory glycinergic neurotransmission in the spinal cord while also modulating descending pain pathways.[1][2] Preclinical studies in various rat models of pain have demonstrated the analgesic and anti-allodynic effects of VVZ-149, suggesting its potential as a therapeutic for various pain states, including neuropathic, inflammatory, and postoperative pain.[1][3]

These application notes provide a comprehensive overview of the administration of VVZ-149 in established rat models of pain, based on available preclinical data. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of the proposed mechanism and experimental workflows.

Mechanism of Action

VVZ-149 exerts its analgesic effects through the simultaneous inhibition of two key targets in the pain signaling pathway:

  • Glycine Transporter 2 (GlyT2) Inhibition: GlyT2 is primarily responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft in the spinal cord. By blocking GlyT2, VVZ-149 increases the concentration of glycine in the synapse, thereby enhancing inhibitory signaling and dampening the transmission of pain signals from the periphery to the brain.[1][2]

  • Serotonin 2A (5-HT2A) Receptor Antagonism: The 5-HT2A receptor is involved in descending serotonergic facilitatory modulation of pain in the spinal cord and nociceptor activation in the periphery. Antagonism of 5-HT2A receptors by VVZ-149 is thought to reduce the amplification of pain signals.[1][2]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glycine Transporter 2 (GlyT2) Glycine Transporter 2 (GlyT2) Glycine Glycine Glycine Transporter 2 (GlyT2)->Glycine Reuptake Glycine Receptor Glycine Receptor Glycine->Glycine Receptor Activates Pain Signal Inhibition Pain Signal Inhibition Glycine Receptor->Pain Signal Inhibition Leads to VVZ-149 VVZ-149 VVZ-149->Glycine Transporter 2 (GlyT2) Inhibits 5-HT2A Receptor 5-HT2A Receptor VVZ-149->5-HT2A Receptor Antagonizes Reduced Pain Amplification Reduced Pain Amplification 5-HT2A Receptor->Reduced Pain Amplification Inhibition leads to Descending Facilitatory Pain Signal Descending Facilitatory Pain Signal Descending Facilitatory Pain Signal->5-HT2A Receptor Activates A Acclimatization (1 week) B Baseline Behavioral Testing (von Frey) A->B C Spinal Nerve Ligation (L5/L6) Surgery B->C D Postoperative Recovery (1-2 weeks) C->D E Confirmation of Allodynia (von Frey) D->E F VVZ-149 Administration (s.c. or p.o.) E->F G Post-treatment Behavioral Testing (von Frey at multiple time points) F->G A Acclimatization to Observation Chamber (30 minutes) B VVZ-149 Administration (e.g., 25 mg/kg, s.c.) A->B C Pre-treatment Period (e.g., 30 minutes) B->C D Intraplantar Formalin Injection (5% formalin, 50 µL) C->D E Observation and Scoring of Pain Behaviors (0-60 minutes) D->E F Data Analysis (Phase 1 and Phase 2) E->F

References

Application Notes and Protocols for VVZ-149 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VVZ-149 (also known as Opiranserin) is a novel, first-in-class analgesic agent with a dual mechanism of action, positioning it as a promising non-opioid alternative for the management of moderate to severe pain.[1][2] It functions as a dual antagonist of the glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][3] This unique pharmacological profile allows VVZ-149 to modulate pain signaling through both central and peripheral nervous system pathways.[1][2] Preclinical studies in various rat models of postoperative, inflammatory, and neuropathic pain have consistently demonstrated its dose-dependent analgesic and anti-allodynic effects.[4][5] Notably, its efficacy has been shown to be comparable to that of morphine in well-controlled animal studies, without the associated opioid receptor activity, as its effects are not blocked by naloxone.[1][4][5]

These application notes provide a summary of the available preclinical dosing information for VVZ-149, detailed protocols for relevant in vivo experiments, and visualizations of its signaling pathway and experimental workflows to guide researchers in their study design.

Pharmacology and Mechanism of Action

VVZ-149 exerts its analgesic effect by simultaneously targeting two key proteins involved in pain signal modulation:

  • Glycine Transporter 2 (GlyT2) Antagonism: In the spinal cord, GlyT2 is responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. By blocking GlyT2, VVZ-149 increases the concentration of glycine at inhibitory synapses, enhancing the inhibitory tone on pain transmission neurons and thereby reducing the propagation of pain signals to the brain.[1][2]

  • Serotonin 2A (5-HT2A) Receptor Antagonism: The 5-HT2A receptor is involved in descending facilitatory pain pathways originating from the brainstem and is also expressed on peripheral nociceptors.[1][2] Antagonism of 5-HT2A receptors by VVZ-149 is believed to reduce the amplification of pain signals in the spinal dorsal horn and inhibit the activation of peripheral nociceptors, which are a primary source of postoperative pain.[1][2]

The following diagram illustrates the proposed signaling pathway for VVZ-149.

VVZ149_Mechanism cluster_Spinal_Synapse Spinal Synapse cluster_Peripheral_Terminal Peripheral & Central Terminals cluster_Outcome Overall Effect GlyT2 GlyT2 Analgesia Analgesia (Pain Relief) Glycine Glycine Glycine->GlyT2 Reuptake PainNeuron Pain Transmission Neuron Glycine->PainNeuron Inhibit InhibitoryNeuron Inhibitory Interneuron InhibitoryNeuron->Glycine releases FiveHT2A 5-HT2A Receptor PainSignal Pain Signal Amplification FiveHT2A->PainSignal Activates Serotonin Serotonin (5-HT) Serotonin->FiveHT2A Binds Nociceptor Nociceptor / Descending Neuron Nociceptor->Serotonin releases VVZ149 VVZ-149 VVZ149->GlyT2 Blocks VVZ149->FiveHT2A Blocks

VVZ-149 Dual Antagonist Mechanism of Action.

Preclinical Dosing and Pharmacokinetics

While specific preclinical dosing regimens are not extensively detailed in the available literature, effective concentrations for clinical trials were estimated from animal studies.[3][6] The following tables summarize the key quantitative data derived from both preclinical mentions and clinical pharmacokinetic studies that were based on preclinical findings.

Table 1: VVZ-149 Dosing Regimens in Preclinical and Related Clinical Studies

Study TypeAnimal Model / SubjectRoute of AdministrationDose Range / RegimenKey Findings / NotesReference(s)
Preclinical EfficacyRat models (postoperative, formalin-induced, neuropathic pain)Not specified, likely IV or IPDose-dependentDemonstrated analgesic and anti-allodynic effects comparable to morphine.[1][4][5][1][4][5]
Phase 1 PK (SAD)Healthy Human Volunteers4-hour Intravenous (IV) Infusion0.25 - 8 mg/kgShowed linear pharmacokinetic characteristics.[3][7][3][7]
Phase 1 PK (MAD)Healthy Human Volunteers4-hour IV Infusion4 - 7 mg/kg (twice daily for 3 days)VVZ-149 did not accumulate; active metabolite (VVZ-368) showed minor accumulation.[3][7][3][7]
Phase 2 EfficacyHuman (Laparoscopic Colorectal Surgery)IV InfusionLoading Dose: 1.8 mg/kg over 0.5 hrMaintenance: 1.3 mg/kg/hr for 7.5 hrReduced postoperative opioid consumption.[4][5][8][4][5][8]

Table 2: Pharmacokinetic Parameters of VVZ-149

ParameterValueContextReference(s)
Therapeutic Plasma Concentration600 - 1900 ng/mL (µg/L)Estimated therapeutic range from preclinical studies, corresponds to 2-6 mg/kg in a 4-hour infusion.[4][5][6][4][5][6]
PharmacokineticsLinearPlasma exposure of VVZ-149 and its active metabolite (VVZ-368) showed a dose-proportional increase in the 0.5-8 mg/kg range.[3][3]
Accumulation (Parent Drug)NonePlasma concentration of VVZ-149 did not accumulate after multiple doses.[3][7][3][7]
Accumulation (Metabolite)1.23 to 2.49-fold increasePlasma concentration of the active metabolite VVZ-368 increased after the fifth and sixth doses.[3][7][3][7]

Experimental Protocols

The following are generalized protocols for evaluating the analgesic efficacy of VVZ-149 in common preclinical pain models. These protocols are based on standard laboratory procedures and information inferred from the mechanism and application of VVZ-149.

Protocol 1: Formalin-Induced Inflammatory Pain Model in Rats

This model is used to assess efficacy against acute and tonic inflammatory pain.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g).

  • Acclimate animals for at least 7 days before the experiment.

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

2. VVZ-149 Preparation and Administration:

  • Vehicle: Prepare a sterile saline solution (0.9% NaCl).

  • VVZ-149 Solution: Dissolve VVZ-149 in the vehicle to achieve the desired final concentrations for injection (e.g., for doses of 1, 3, and 10 mg/kg). The solution should be prepared fresh on the day of the experiment.

  • Administration: Administer VVZ-149 or vehicle via intravenous (IV) or intraperitoneal (IP) injection 15-30 minutes prior to formalin injection. For administration volumes and needle gauges, refer to institutional guidelines.[9]

3. Formalin Injection (Pain Induction):

  • Gently restrain the rat.

  • Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

4. Behavioral Assessment:

  • Immediately after formalin injection, place the animal in a clear observation chamber.

  • Record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw.

  • Observations are typically divided into two phases:

    • Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Tonic/Inflammatory Pain): 15-60 minutes post-injection.

  • A blinded observer should conduct the scoring to prevent bias.

5. Data Analysis:

  • Compare the pain scores (time spent in nociceptive behaviors) between the VVZ-149 treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Postoperative Pain Model in Rats (Plantar Incision)

This model mimics human postoperative pain.

1. Animals:

  • As described in Protocol 1.

2. Surgical Procedure (Pain Induction):

  • Anesthetize the rat with isoflurane.

  • Place the animal in a supine position and sterilize the plantar surface of the left hind paw with 70% ethanol.

  • Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the paw, starting 0.5 cm from the heel.

  • Suture the skin with a single mattress suture using 5-0 nylon.

  • Allow the animal to recover on a warming pad.

3. VVZ-149 Administration:

  • VVZ-149 can be administered either before surgery (pre-emptive analgesia) or after surgery (treatment).

  • For postoperative treatment, administer VVZ-149 or vehicle (IV or IP) once the animal has fully recovered from anesthesia, typically 1-2 hours post-surgery.

4. Behavioral Assessment (Mechanical Allodynia):

  • Assess mechanical withdrawal thresholds at baseline (before surgery) and at various time points after surgery (e.g., 2, 4, 8, 24 hours).

  • Place the animal on an elevated mesh platform and allow it to acclimate.

  • Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the incised paw.

  • The withdrawal threshold is the lowest force that elicits a brisk withdrawal response.

  • The up-down method can be used for efficient threshold determination.

5. Data Analysis:

  • Compare the paw withdrawal thresholds between the VVZ-149 treated groups and the vehicle control group at each time point using a two-way ANOVA with repeated measures.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a preclinical study evaluating VVZ-149.

Preclinical_Workflow cluster_Setup Phase 1: Preparation cluster_Experiment Phase 2: Experimentation cluster_Analysis Phase 3: Data Analysis AnimalAcclimation Animal Acclimation (e.g., >7 days) GroupAssignment Random Assignment to Treatment Groups (Vehicle, VVZ-149 Doses) AnimalAcclimation->GroupAssignment Baseline Baseline Behavioral Testing (e.g., von Frey) GroupAssignment->Baseline DrugAdmin Drug Administration (VVZ-149 or Vehicle) Baseline->DrugAdmin PainInduction Pain Model Induction (e.g., Incision, Formalin) DrugAdmin->PainInduction BehavioralTest Post-Treatment Behavioral Assessment PainInduction->BehavioralTest DataCollection Data Collection & Scoring BehavioralTest->DataCollection Stats Statistical Analysis (e.g., ANOVA) DataCollection->Stats Results Results Interpretation Stats->Results

Generalized Workflow for Preclinical Evaluation of VVZ-149.

References

VVZ-149: Comprehensive Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VVZ-149, also known as Opiranserin, is a novel, non-opioid analgesic agent with a multi-target mechanism of action. It functions as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][2][3] Additionally, it has been shown to exhibit antagonistic activity at the P2X3 receptor.[1][3] This unique pharmacological profile makes VVZ-149 a compound of significant interest for pain research and the development of new therapeutic strategies for postoperative pain management.[4][5] This document provides detailed application notes and protocols for the preparation and use of VVZ-149 in a laboratory setting.

Chemical Properties and Solubility

VVZ-149 is a synthetic organic compound. For laboratory use, it is commonly supplied as a hydrochloride salt, which offers enhanced water solubility and stability compared to its freebase form.[1]

Table 1: Chemical and Physical Properties of Opiranserin (VVZ-149)

PropertyValueSource
Synonyms Opiranserin, VVZ-000149[3]
Molecular Formula C₂₁H₃₄N₂O₅[3]
Molecular Weight 394.51 g/mol [3]
CAS Number 1441000-45-8[3]
Form Typically a crystalline solid[6]

Table 2: Solubility of Opiranserin Hydrochloride (VVZ-149 HCl)

SolventSolubilitySource
DMSO ~50 mg/mL (~116.02 mM)[4]
In Vivo Formulation 1 ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline[4]
In Vivo Formulation 2 ≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)[4]
In Vivo Formulation 3 ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil[4]

Mechanism of Action

VVZ-149's analgesic effects are attributed to its simultaneous modulation of multiple pain signaling pathways.[7] By inhibiting GlyT2, it increases the concentration of the inhibitory neurotransmitter glycine in the synaptic cleft of the spinal cord, thereby dampening pain signals.[8] The antagonism of the 5-HT2A receptor is thought to reduce the descending serotonergic facilitatory modulation of pain transmission.[8]

digraph "VVZ-149_Mechanism_of_Action" {
  graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5];
  edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=1.5];

// Nodes VVZ149 [label="VVZ-149", fillcolor="#FBBC05", fontcolor="#202124"]; GlyT2 [label="Glycine Transporter 2\n(GlyT2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SerotoninReceptor [label="Serotonin Receptor 2A\n(5-HT2A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2X3Receptor [label="P2X3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycine [label="Increased Synaptic\nGlycine", fillcolor="#34A853", fontcolor="#FFFFFF"]; PainSignal [label="Pain Signal\nTransmission", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analgesia [label="Analgesic Effect", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges VVZ149 -> GlyT2 [label="Inhibits", color="#EA4335"]; VVZ149 -> SerotoninReceptor [label="Antagonizes", color="#EA4335"]; VVZ149 -> P2X3Receptor [label="Antagonizes", color="#EA4335"]; GlyT2 -> Glycine [label="Leads to", style=dashed, color="#202124"]; Glycine -> PainSignal [label="Inhibits", color="#EA4335"]; SerotoninReceptor -> PainSignal [label="Modulates", style=dashed, color="#202124"]; P2X3Receptor -> PainSignal [label="Mediates", style=dashed, color="#202124"]; PainSignal -> Analgesia [label="Reduction leads to", style=dashed, color="#202124"]; }

Workflow for preparing VVZ-149 for in vitro experiments.

Experimental Protocols

In Vitro Assays

VVZ-149 can be utilized in a variety of in vitro assays to investigate its mechanism of action and effects on cellular function.

Table 3: Recommended Concentrations for In Vitro Assays

TargetIC₅₀Recommended Concentration RangeSource
Glycine Transporter 2 (GlyT2) 0.86 µM0.1 - 10 µM[1]
Serotonin Receptor 2A (5-HT2A) 1.3 µM0.1 - 10 µM[1]
P2X3 Receptor 0.87 µM0.1 - 10 µM[1]

Example Protocol: Cell-Based Calcium Imaging Assay for P2X3 Receptor Antagonism

This protocol provides a general framework. Specific cell lines (e.g., HEK293 cells stably expressing the P2X3 receptor), dye loading conditions, and agonist concentrations should be optimized for the specific experimental setup.

  • Cell Culture: Plate P2X3-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with various concentrations of VVZ-149 (e.g., 0.1, 1, 10 µM) or a vehicle control for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a P2X3 receptor agonist (e.g., α,β-methylene ATP) to stimulate calcium influx.

  • Data Acquisition: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium response by VVZ-149 and determine the IC₅₀ value.

In Vivo Studies

Based on preclinical and clinical data, VVZ-149 can be administered systemically for in vivo studies in animal models of pain.

Table 4: Dosing Information from Preclinical and Clinical Studies

Study TypeSpeciesRoute of AdministrationDosageSource
Preclinical Rat (SNL model)Oral (p.o.)80 mg/kg[1]
Preclinical RatSubcutaneous (s.c.)25 mg/kg[1]
Phase 1 Clinical HumanIntravenous (i.v.) infusion0.25 - 8 mg/kg[9]
Phase 2 Clinical HumanIntravenous (i.v.) infusionLoading dose: 1.8 mg/kg; Maintenance dose: 1.3 mg/kg/hour[8]

Example Protocol: Preparation of VVZ-149 for Intravenous Administration in Rodents

This protocol is based on a common formulation for preclinical in vivo studies.

  • Stock Solution: Prepare a 25 mg/mL stock solution of VVZ-149 hydrochloride in DMSO.[4]

  • Formulation Preparation (for a final concentration of 2.5 mg/mL):

    • To 100 µL of the 25 mg/mL DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

    • Add 450 µL of sterile saline to reach a final volume of 1 mL.[4]

  • Administration: The final solution can be administered intravenously to the animal model at the desired dose.

```dot digraph "In_Vivo_Preparation_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=1.5];

// Nodes Start [label="Start: VVZ-149 HCl Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; Stock [label="Prepare 25 mg/mL Stock in DMSO", fillcolor="#FBBC05", fontcolor="#202124"]; Formulation [label="Prepare In Vivo Formulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddPEG [label="Add PEG300", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddTween [label="Add Tween-80", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSaline [label="Add Saline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalSolution [label="Final Injectable Solution", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Stock [color="#5F6368"]; Stock -> Formulation [color="#5F6368"]; Formulation -> AddPEG [label="1. ", color="#5F6368"]; AddPEG -> AddTween [label="2. ", color="#5F6368"]; AddTween -> AddSaline [label="3. ", color="#5F6368"]; AddSaline -> FinalSolution [color="#5F6368"]; }

References

Application Notes and Protocols for VVZ-149 in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VVZ-149, also known as opiranserin, is a novel, first-in-class analgesic agent with a dual mechanism of action, functioning as an antagonist of both the glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][2][3] This unique pharmacological profile positions VVZ-149 as a promising non-opioid therapeutic for various pain states, including neuropathic pain. Preclinical studies have demonstrated its potent anti-allodynic and anti-nociceptive effects in established rodent models of neuropathic and inflammatory pain.[4][5][6][7]

These application notes provide detailed protocols for utilizing VVZ-149 in two standard neuropathic pain models: the Spinal Nerve Ligation (SNL) model and the formalin-induced pain model. The accompanying data summaries and visualizations are intended to guide researchers in designing and executing studies to evaluate the efficacy of VVZ-149 and similar compounds.

Mechanism of Action

VVZ-149 exerts its analgesic effects by modulating key pathways involved in pain transmission and processing.

  • GlyT2 Inhibition: In the spinal cord, inhibitory glycinergic interneurons play a crucial role in dampening nociceptive signals.[1][8][9] GlyT2 is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons.[1][8][9] By inhibiting GlyT2, VVZ-149 increases the concentration of glycine in the synapse, thereby enhancing inhibitory neurotransmission and reducing the propagation of pain signals to the brain.[1][8][9]

  • 5-HT2A Receptor Antagonism: Serotonergic pathways descending from the brainstem can have both inhibitory and facilitatory effects on pain transmission in the spinal cord.[10][11][12] The 5-HT2A receptor subtype is primarily involved in facilitating pain signals.[10][11][12] By blocking 5-HT2A receptors, VVZ-149 is thought to reduce this descending facilitatory modulation, further contributing to its analgesic effect.[10][11][12]

Signaling Pathway of VVZ-149 in Neuropathic Pain

cluster_descending Descending Facilitatory Pathway cluster_spinal Spinal Cord Dorsal Horn Brainstem Brainstem Serotonin_Neuron Serotonergic Neuron Brainstem->Serotonin_Neuron releases 5-HT 5HT2A_Receptor 5-HT2A Receptor Serotonin_Neuron->5HT2A_Receptor 5-HT release Projection_Neuron Projection Neuron (to Brain) 5HT2A_Receptor->Projection_Neuron Facilitates Pain Signal Nociceptive_Neuron Nociceptive Neuron Nociceptive_Neuron->Projection_Neuron Pain Signal Transmission Inhibitory_Interneuron Inhibitory Glycinergic Interneuron GlyT2 GlyT2 Inhibitory_Interneuron->GlyT2 Glycine Reuptake Glycine_Receptor Glycine Receptor Inhibitory_Interneuron->Glycine_Receptor releases Glycine Glycine_Receptor->Projection_Neuron Inhibits Pain Signal Peripheral_Nerve_Injury Peripheral Nerve Injury (e.g., SNL) Peripheral_Nerve_Injury->Nociceptive_Neuron Increased Nociceptive Input VVZ149 VVZ-149 VVZ149->5HT2A_Receptor Antagonizes VVZ149->GlyT2 Inhibits

Caption: Dual inhibitory action of VVZ-149 on pain pathways.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of VVZ-149 in preclinical models of neuropathic pain.

Table 1: Efficacy of VVZ-149 in the Rat Spinal Nerve Ligation (SNL) Model

CompoundDoseRoute of AdministrationEndpointResultReference
VVZ-14925 mg/kgSubcutaneous (S.C.)Mechanical AllodyniaEffective reduction[5]
Morphine3 mg/kgSubcutaneous (S.C.)Mechanical AllodyniaComparable efficacy to VVZ-149[5]
VVZ-149Not SpecifiedOral (p.o.)Mechanical AllodyniaReduced mechanical allodynia[5]

Table 2: Efficacy of VVZ-149 in the Rat Formalin-Induced Pain Model

CompoundDoseRoute of AdministrationEndpointResultReference
VVZ-14925 mg/kgSubcutaneous (S.C.)Pain-related behaviorsEffective reduction[5]
Morphine3 mg/kgSubcutaneous (S.C.)Pain-related behaviorsComparable efficacy to VVZ-149[5]

Experimental Protocols

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This model induces long-lasting mechanical and cold allodynia, mimicking chronic neuropathic pain in humans.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • 4-0 silk suture

  • Wound clips or sutures

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Place the animal in a prone position and shave and disinfect the surgical area over the lumbar spine.

  • Make a midline incision at the L4-S2 level to expose the paraspinal muscles.

  • Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with 4-0 silk suture, ensuring that the L4 nerve remains untouched to minimize motor deficits.[4]

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow the animals to recover for at least 7 days before behavioral testing.

Behavioral Assessment (Mechanical Allodynia):

  • Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 15-20 minutes.

  • Apply von Frey filaments of increasing bending force to the plantar surface of the ipsilateral (ligated) hind paw.

  • A positive response is defined as a sharp withdrawal of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

  • Administer VVZ-149 or vehicle subcutaneously or orally at the desired dose (e.g., 25 mg/kg, S.C.).

  • Assess the PWT at various time points post-administration (e.g., 30, 60, 120 minutes) to determine the anti-allodynic effect.

Experimental Workflow for the SNL Model

cluster_pre Pre-Surgery cluster_surgery Surgical Procedure cluster_post Post-Surgery Acclimatization Animal Acclimatization Baseline Baseline Behavioral Testing (von Frey) Acclimatization->Baseline Anesthesia Anesthesia SNL_Surgery Spinal Nerve Ligation (L5/L6) Anesthesia->SNL_Surgery Recovery Post-operative Recovery (min. 7 days) SNL_Surgery->Recovery Drug_Admin VVZ-149 or Vehicle Administration Behavioral_Test Behavioral Testing (von Frey) at multiple time points Drug_Admin->Behavioral_Test

Caption: Workflow for assessing VVZ-149 efficacy in the SNL model.

Formalin-Induced Pain Model

The formalin test is a model of tonic, persistent pain that has two distinct phases: an early, acute phase resulting from direct nociceptor activation, and a late, inflammatory phase involving central sensitization.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Formalin solution (e.g., 5% in saline)

  • Injection syringe with a 27- or 30-gauge needle

  • Observation chamber (Plexiglas)

  • Timer

Procedure:

  • Acclimate the rats to the observation chamber for at least 15-20 minutes before injection.

  • Administer VVZ-149 or vehicle subcutaneously at the desired dose (e.g., 25 mg/kg) 30 minutes prior to the formalin injection.

  • Inject 50 µL of formalin solution into the plantar surface of the right hind paw.

  • Immediately place the rat back into the observation chamber and start the timer.

  • Observe and record the total time the animal spends licking or flinching the injected paw for a period of up to 60 minutes.

Data Analysis:

  • Phase 1 (Acute Phase): Sum the licking/flinching time during the first 5-10 minutes post-injection.

  • Phase 2 (Inflammatory Phase): Sum the licking/flinching time from approximately 15-20 minutes to 40-60 minutes post-injection.

  • Compare the duration of pain behaviors between the VVZ-149-treated and vehicle-treated groups for both phases.

Experimental Workflow for the Formalin Test

Acclimatization Acclimatize rat to observation chamber Pretreatment Administer VVZ-149 or Vehicle (30 min prior to formalin) Acclimatization->Pretreatment Formalin_Injection Inject Formalin (50 µL) into hind paw Pretreatment->Formalin_Injection Observation Observe and record licking/flinching behavior Formalin_Injection->Observation Data_Analysis Analyze Phase 1 (0-10 min) and Phase 2 (15-60 min) Observation->Data_Analysis

Caption: Workflow for the formalin-induced pain model.

Conclusion

VVZ-149 represents a promising non-opioid analgesic with a novel dual mechanism of action. The detailed protocols and summarized data provided in these application notes offer a framework for researchers to effectively utilize the spinal nerve ligation and formalin test models to investigate the efficacy of VVZ-149 and other potential therapeutics for neuropathic pain. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of new and improved pain management strategies.

References

Application of VVZ-149 (Opiranserin) in Inflammatory Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

VVZ-149, also known as Opiranserin, is a first-in-class, non-opioid, non-NSAID analgesic agent under development for the management of moderate to severe pain, particularly in the postoperative setting.[1][2][3] Its novel mechanism of action, targeting both the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5HT2A), offers a promising alternative to traditional pain medications, potentially mitigating the adverse effects associated with opioids and non-steroidal anti-inflammatory drugs.[4][5][6] These application notes provide a comprehensive overview of the use of VVZ-149 in inflammatory pain research, compiling data from preclinical and clinical studies to guide researchers in designing and executing their own investigations.

Mechanism of Action:

VVZ-149 exerts its analgesic effects through a dual antagonistic action:[7][8]

  • Glycine Transporter 2 (GlyT2) Inhibition: By blocking GlyT2 in the spinal cord, VVZ-149 increases the concentration of glycine in the synaptic cleft.[7][8] Glycine is a primary inhibitory neurotransmitter in the spinal cord, and its enhanced activity dampens the transmission of pain signals to the brain.[7][8]

  • Serotonin 2A (5HT2A) Receptor Antagonism: VVZ-149 blocks 5HT2A receptors in both the peripheral and central nervous systems.[3][7] In the periphery, this action reduces the activation of nociceptors, the primary sensory neurons that detect painful stimuli.[7] In the central nervous system, it modulates descending serotonergic pathways that can facilitate pain transmission.[8]

This multi-target approach provides a synergistic analgesic effect.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of VVZ-149.

Table 1: In Vitro Activity of VVZ-149

TargetActivityIC50Reference
Glycine Transporter 2 (GlyT2)Antagonist0.86 µM[5]
Serotonin Receptor 2A (5HT2A)Antagonist1.3 µM[5]
rP2X3Antagonist0.87 µM[5]

Table 2: Preclinical Efficacy of VVZ-149 in Animal Models

Animal ModelAdministration RouteDoseEffectReference
Rat Spinal Nerve Ligation (SNL) ModelOral (p.o.)80 mg/kgReduced mechanical allodynia[5]
Not SpecifiedSubcutaneous (s.c.)25 mg/kgReduced mechanical allodynia and pain-related behaviors with efficacy comparable to 3 mg/kg Morphine[5]

Table 3: Human Clinical Trial Data for VVZ-149 in Postoperative Pain

PhaseStudy PopulationDosing RegimenKey FindingsReference
Phase 1 (SAD)46 healthy male volunteers4-hour IV infusion of 0.25-8 mg/kgGenerally well tolerated, linear pharmacokinetics[4]
Phase 1 (MAD)20 healthy male volunteers4-hour IV infusion of 4-7 mg/kg twice daily for 3 daysGenerally well tolerated, VVZ-368 (active metabolite) accumulated[4]
Phase 2120 patients undergoing laparoscopic colorectal surgeryLoading dose: 1.8 mg/kg IV infusion for 0.5 hour; Maintenance dose: 1.3 mg/kg/hour IV infusion for 7.5 hours34.2% reduction in opioid consumption over 24 hours compared to placebo[9][2][7]
Phase 260 patients undergoing laparoscopic and robotic-laparoscopic gastrectomy10-hour IV infusion initiated ~1 hour before surgical suture completionSignificant pain intensity reduction at 4 hours post-emergence; 29.5% reduction in opioid consumption for 24 hours[10][10]
Phase 3285 patients undergoing laparoscopic colectomyContinuous 10-hour IV infusion35% higher pain reduction compared to placebo (p=0.0047); 30.8% less opioid consumption and 60.2% fewer PCA requests in the first 12 hours[3][6][3][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving VVZ-149.

Preclinical Inflammatory Pain Model: Formalin-Induced Pain in Rats

This protocol is a standard method for assessing the efficacy of analgesic compounds in a model of tonic, localized inflammatory pain.

Materials:

  • VVZ-149

  • Vehicle (e.g., saline, DMSO, or as appropriate for solubilizing VVZ-149)

  • Morphine (positive control)

  • 5% formalin solution

  • Male Sprague-Dawley rats (200-250 g)

  • Observation chambers with mirrors for unobstructed view of paws

  • Syringes and needles for subcutaneous and intraperitoneal/oral administration

Procedure:

  • Acclimation: Acclimate rats to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer VVZ-149 (e.g., 25 mg/kg, s.c.) or vehicle to the treatment groups.[5]

    • Administer morphine (e.g., 3 mg/kg, s.c.) to the positive control group.

    • Allow for a pre-treatment period (e.g., 30 minutes) for the drug to take effect.

  • Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after formalin injection, place the rat in the observation chamber and record pain-related behaviors (e.g., flinching, licking, or biting the injected paw) for a set period, typically in two phases:

    • Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.

  • Data Analysis: Quantify the duration or frequency of pain behaviors in each phase. Compare the results between the VVZ-149, vehicle, and morphine groups. A significant reduction in pain behaviors in Phase 2 indicates efficacy against inflammatory pain.

Clinical Trial Protocol: Postoperative Pain Following Laparoscopic Colorectal Surgery

This protocol is based on a Phase 2 clinical trial design to evaluate the analgesic efficacy and safety of VVZ-149.[2][7]

Study Design: Randomized, double-blind, parallel-group, placebo-controlled.

Patient Population: Adult patients (age 18-70) undergoing laparoscopic colorectal surgery.[11]

Intervention:

  • Experimental Group: Receive a loading dose of 1.8 mg/kg VVZ-149 intravenous infusion for 0.5 hours, followed by a maintenance dose of 1.3 mg/kg/hour for 7.5 hours.[2][7]

  • Control Group: Receive a placebo infusion with the same volume and rate.

  • Rescue Medication: All patients have access to patient-controlled analgesia (PCA) with an opioid (e.g., hydromorphone).[2]

Procedure:

  • Screening and Enrollment: Screen and enroll eligible patients within 30 days prior to surgery.[11]

  • Randomization: Randomly assign participants to either the VVZ-149 or placebo group.

  • Drug Administration: For patients with a pain score of at least 4 on an 11-point Numeric Rating Scale (NRS) post-surgery, initiate the study drug infusion within 30 minutes.[2]

  • Efficacy Assessment:

    • Primary Outcome: Sum of Pain Intensity Difference over 8 hours (SPID-8).[2]

    • Secondary Outcomes:

      • Total opioid consumption via PCA and rescue doses.[2]

      • Pain intensity and pain relief scores.[2]

      • Number of rescue doses and requests for opioids.[2]

  • Safety Assessment: Monitor for adverse events, including sedation, nausea, vomiting, and respiratory depression.[11] Collect laboratory tests and ECG readings.[11]

  • Data Analysis: Compare the primary and secondary outcomes between the VVZ-149 and placebo groups to determine efficacy and safety.

Visualizations

Signaling Pathway of VVZ-149 in Pain Modulation

VVZ149_Mechanism cluster_CNS Central Nervous System (Spinal Cord) cluster_PNS Peripheral Nervous System GlyT2 GlyT2 Glycine Glycine GlyT2->Glycine reuptake PainSignal_In Ascending Pain Signal Glycine->PainSignal_In inhibits InhibitoryNeuron Inhibitory Interneuron InhibitoryNeuron->GlyT2 releases PainSignal_Out Reduced Pain Signal to Brain PainSignal_In->PainSignal_Out Nociceptor Nociceptor 5HT2A_PNS 5HT2A Receptor Nociceptor->5HT2A_PNS expresses 5HT2A_PNS->Nociceptor sensitizes InflammatoryMediators Inflammatory Mediators InflammatoryMediators->Nociceptor activate VVZ149 VVZ-149 VVZ149->GlyT2 inhibits VVZ149->5HT2A_PNS inhibits

Caption: Dual inhibitory mechanism of VVZ-149 on central and peripheral pain pathways.

Experimental Workflow for Preclinical Inflammatory Pain Study

Preclinical_Workflow start Start acclimation Animal Acclimation (≥30 min) start->acclimation grouping Random Group Assignment (Vehicle, VVZ-149, Positive Control) acclimation->grouping administration Drug/Vehicle Administration grouping->administration pretreatment Pre-treatment Period (e.g., 30 min) administration->pretreatment formalin Formalin Injection (5% into hind paw) pretreatment->formalin observation Behavioral Observation (Phase 1: 0-5 min, Phase 2: 15-60 min) formalin->observation analysis Data Analysis (Quantify pain behaviors) observation->analysis end End analysis->end

Caption: Workflow for assessing VVZ-149 efficacy in a formalin-induced pain model.

Logical Relationship of VVZ-149 Clinical Development Phases

Clinical_Development phase1 Phase 1 Safety, Tolerability, PK in healthy volunteers (SAD & MAD studies) phase2 Phase 2 Efficacy & safety in postoperative pain patients (e.g., colorectal, gastrectomy surgery) phase1->phase2 Demonstrates Safety phase3 Phase 3 Confirmatory efficacy & safety in a larger patient population (e.g., laparoscopic colectomy) phase2->phase3 Shows Efficacy Signal approval Regulatory Approval (e.g., MFDS in Korea) phase3->approval Confirms Efficacy & Safety market Market (Postoperative pain treatment) approval->market Permits Commercialization

Caption: Phased clinical development pathway for VVZ-149 as an analgesic.

References

VVZ-149 Protocol for Postoperative Pain Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VVZ-149 (also known as Opiranserin) is a novel, first-in-class, non-opioid analgesic agent under investigation for the management of moderate to severe postoperative pain. It functions as a dual antagonist, targeting both the glycine transporter type 2 (GlyT2) and the serotonin 5-hydroxytryptamine 2A (5-HT2A) receptor. This dual mechanism of action is designed to modulate pain signaling at both the spinal and supraspinal levels, offering a promising alternative or adjunct to traditional opioid-based pain management. Preclinical and clinical studies have demonstrated the potential of VVZ-149 to reduce pain intensity and decrease the need for opioid consumption in the postoperative setting.[1][2][3][4]

Mechanism of Action

VVZ-149 exerts its analgesic effects through the simultaneous inhibition of two key targets in the pain signaling pathway:

  • Glycine Transporter Type 2 (GlyT2) Inhibition: GlyT2 is primarily responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft in the spinal cord. By blocking GlyT2, VVZ-149 increases the concentration of glycine in the synapse, thereby enhancing inhibitory neurotransmission and dampening the propagation of pain signals to the brain.

  • Serotonin 5-HT2A Receptor Antagonism: The 5-HT2A receptor is involved in descending facilitatory pain pathways, where its activation can amplify pain signals. VVZ-149 acts as an antagonist at these receptors, mitigating this amplification and contributing to its overall analgesic effect.[1]

This dual-target approach differentiates VVZ-149 from many existing analgesics and is hypothesized to contribute to its efficacy in managing the complex nature of postoperative pain.

VVZ149_Mechanism_of_Action cluster_synapse Synaptic Cleft (Spinal Cord) cluster_descending Descending Pain Pathway presynaptic Presynaptic Neuron glycine Glycine presynaptic->glycine Release postsynaptic Postsynaptic Neuron glycine_receptor Glycine Receptor glycine_receptor->postsynaptic Inhibitory Signal glyt2 GlyT2 glyt2->presynaptic glycine->glycine_receptor Binds glycine->glyt2 Reuptake serotonin_neuron Serotonergic Neuron serotonin Serotonin serotonin_neuron->serotonin Release ht2a_receptor 5-HT2A Receptor pain_neuron Pain Transmission Neuron ht2a_receptor->pain_neuron Facilitates Pain Signal serotonin->ht2a_receptor Binds vvz149 VVZ-149 vvz149->glyt2 Inhibits vvz149->ht2a_receptor Antagonizes

Diagram 1: Mechanism of action of VVZ-149.

Data Presentation

The efficacy of VVZ-149 in postoperative pain has been evaluated in several randomized, double-blind, placebo-controlled clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Summary of Efficacy of VVZ-149 in Patients Undergoing Laparoscopic Colorectal Surgery (Phase 2)

Outcome MeasureVVZ-149 GroupPlacebo Groupp-valueReference
Opioid Consumption (24h post-dose) 34.2% reduction-Not specified[4]
Pain Intensity Non-significant reduction->0.05[4]
Opioid Consumption in Patients with High Negative Affect (24h post-dose) 40% reduction-<0.05[4]

Table 2: Summary of Efficacy of VVZ-149 in Patients Undergoing Laparoscopic and Robotic-Laparoscopic Gastrectomy (Phase 2)

Outcome MeasureVVZ-149 GroupPlacebo Groupp-valueReference
Pain Intensity at 4h post-emergence Significantly lowerHigher<0.05[2]
Opioid Consumption (24h) 29.5% reduction-Not specified[2]
Opioid Consumption in "Rescued" Subgroup (24h) 32.6% reduction-<0.05[2]

Experimental Protocols

Detailed methodologies for key preclinical and clinical experiments are provided below.

Preclinical Evaluation in Rat Models of Postoperative Pain

1. Rat Model of Postoperative Pain

  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • Surgical Procedure:

    • Anesthetize the rat with isoflurane.

    • Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the heel and extending towards the toes.

    • The plantaris muscle is elevated and incised longitudinally.

    • The skin is closed with two single mattress sutures.

  • Drug Administration: VVZ-149 or vehicle is administered intravenously (IV) or subcutaneously (SC) at various doses prior to or after the surgical procedure.

  • Pain Assessment:

    • Mechanical Allodynia (von Frey Test):

      • Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 15 minutes.

      • Apply a series of calibrated von Frey filaments to the plantar surface of the incised paw.

      • The 50% paw withdrawal threshold is determined using the up-down method.[5]

    • Thermal Hyperalgesia (Hot Plate Test):

      • Place the rat on a hot plate maintained at a constant temperature (e.g., 52 ± 0.5°C).

      • Record the latency to a nociceptive response (e.g., paw licking, jumping).[6][7][8][9][10]

      • A cut-off time is used to prevent tissue damage.

2. Formalin-Induced Inflammatory Pain Model

  • Procedure:

    • Inject a dilute formalin solution (e.g., 50 µL of 5% formalin) subcutaneously into the plantar surface of the rat's hind paw.[11]

    • Immediately place the animal in an observation chamber.

  • Pain Assessment:

    • Record the amount of time the animal spends licking, biting, or flinching the injected paw.

    • Observations are typically made in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).[12][13][14]

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Pain Assessment animal_model Select Animal Model (e.g., Sprague-Dawley Rat) acclimation Acclimation Period animal_model->acclimation surgery Postoperative Pain Model: Plantar Incision acclimation->surgery formalin Inflammatory Pain Model: Formalin Injection acclimation->formalin drug_admin Administer VVZ-149 or Vehicle/Control surgery->drug_admin formalin->drug_admin von_frey Mechanical Allodynia (von Frey Test) drug_admin->von_frey hot_plate Thermal Hyperalgesia (Hot Plate Test) drug_admin->hot_plate behavioral_obs Nociceptive Behaviors (Licking, Flinching) drug_admin->behavioral_obs data_analysis Data Analysis and Comparison von_frey->data_analysis hot_plate->data_analysis behavioral_obs->data_analysis

Diagram 2: Preclinical experimental workflow.
Clinical Trial Protocol for Postoperative Pain

  • Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.

  • Patient Population: Adult patients scheduled for a specific surgical procedure known to cause moderate to severe postoperative pain (e.g., laparoscopic colectomy).

  • Intervention:

    • Patients are randomized to receive either VVZ-149 or a placebo.

    • The study drug is administered as a continuous intravenous infusion over a specified period (e.g., 8-10 hours) following emergence from anesthesia.[1][15]

    • A loading dose may be administered initially, followed by a maintenance dose.[1]

  • Pain Assessment:

    • Primary Endpoint: Sum of Pain Intensity Difference (SPID) over a defined time period (e.g., 8 or 12 hours) post-dose.

    • Secondary Endpoints:

      • Total opioid consumption via patient-controlled analgesia (PCA).

      • Number of PCA demands.

      • Time to first rescue medication.

      • Patient global assessment of pain relief.

  • Safety and Tolerability: Monitored through the recording of adverse events, vital signs, and laboratory parameters.

Conclusion

VVZ-149 represents a promising development in the management of postoperative pain. Its novel, dual mechanism of action targeting both GlyT2 and the 5-HT2A receptor offers a non-opioid approach to analgesia. The protocols outlined in these application notes provide a framework for the continued investigation of VVZ-149 in both preclinical and clinical settings. The quantitative data from clinical trials suggest that VVZ-149 can effectively reduce pain and opioid consumption, particularly in certain patient populations. Further research is warranted to fully elucidate its therapeutic potential and optimize its clinical application.

References

Quantifying the Efficacy of VVZ-149 in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical efficacy of VVZ-149, a novel, non-opioid analgesic. The data presented here is based on animal studies and is intended to guide researchers in designing and interpreting experiments to further evaluate the therapeutic potential of this compound.

Introduction

VVZ-149 (also known as Opiranserin) is a first-in-class analgesic agent with a unique dual mechanism of action, functioning as an antagonist for both the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5-HT2A).[1][2] This dual antagonism targets key pathways involved in the transmission and modulation of pain signals. Preclinical studies have demonstrated the potent anti-allodynic and anti-nociceptive effects of VVZ-149 in various animal models of pain.[1][3]

Mechanism of Action

VVZ-149 exerts its analgesic effects through the simultaneous inhibition of two key proteins involved in pain signaling:

  • Glycine Transporter 2 (GlyT2) Inhibition: GlyT2 is primarily responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft in the spinal cord. By inhibiting GlyT2, VVZ-149 increases the concentration of glycine in the synapse, thereby enhancing inhibitory neurotransmission and dampening the propagation of pain signals.[4][5]

  • Serotonin 2A (5-HT2A) Receptor Antagonism: The 5-HT2A receptor is involved in descending facilitatory pain pathways, where its activation can amplify pain signals. By blocking this receptor, VVZ-149 reduces the excitatory input to the spinal cord, further contributing to its analgesic effect.[2][4]

The synergistic action of GlyT2 inhibition and 5-HT2A antagonism in the spinal cord is believed to be a key contributor to the robust analgesic efficacy of VVZ-149.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_descending Descending Neuron Glycine_Vesicle Glycine Synaptic_Glycine Synaptic Glycine Glycine_Vesicle->Synaptic_Glycine Release GlyT2 GlyT2 Glycine_Receptor Glycine Receptor Pain_Signal_Out Pain Signal Propagation Glycine_Receptor->Pain_Signal_Out Inhibits Serotonin_Vesicle Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin_Vesicle->5HT2A_Receptor Activates 5HT2A_Receptor->Pain_Signal_Out Potentiates VVZ149_GlyT2 VVZ-149 VVZ149_GlyT2->GlyT2 Blocks VVZ149_5HT2A VVZ-149 VVZ149_5HT2A->5HT2A_Receptor Blocks Pain_Signal_In Nociceptive Input Pain_Signal_In->Glycine_Receptor Activates Synaptic_Glycine->GlyT2 Reuptake Synaptic_Glycine->Glycine_Receptor Binds to Inhibitory_Signal Inhibition Excitatory_Signal Excitation

Caption: Dual inhibitory mechanism of VVZ-149 on pain signaling.

Quantitative Efficacy in Animal Models

VVZ-149 has demonstrated significant analgesic effects in well-established rodent models of neuropathic and inflammatory pain. The following tables summarize the key quantitative findings.

Table 1: Efficacy of VVZ-149 in the Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
Treatment GroupDose (mg/kg)Route of AdministrationKey FindingComparative Efficacy
VVZ-14980Oral (p.o.)Reduced mechanical allodynia-
VVZ-14925Subcutaneous (s.c.)Effectively reduced mechanical allodyniaComparable to 3 mg/kg Morphine
Table 2: Efficacy of VVZ-149 in the Rat Formalin-Induced Inflammatory Pain Model
Treatment GroupDose (mg/kg)Route of AdministrationKey FindingComparative Efficacy
VVZ-14925Subcutaneous (s.c.)Reduced pain-related behaviorsComparable to 3 mg/kg Morphine

Experimental Protocols

The following are detailed protocols for the key animal models used to quantify the efficacy of VVZ-149.

Spinal Nerve Ligation (SNL) Model in Rats

This model is used to induce neuropathic pain, characterized by mechanical allodynia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments

  • 6-0 silk suture

  • VVZ-149

  • Vehicle (e.g., saline)

  • Von Frey filaments for assessing mechanical allodynia

Protocol:

  • Animal Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to surgery.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each rat using von Frey filaments before surgery.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a small incision to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with 6-0 silk suture.

    • Close the incision in layers.

    • Allow the animals to recover for at least 7 days to allow for the development of stable mechanical allodynia.

  • Drug Administration:

    • Prepare solutions of VVZ-149 and vehicle.

    • Administer VVZ-149 or vehicle via the desired route (e.g., subcutaneous injection).

  • Assessment of Mechanical Allodynia:

    • At predetermined time points after drug administration (e.g., 30, 60, 120, and 180 minutes), measure the PWT using the up-down method with von Frey filaments.

    • The PWT is the filament force (in grams) at which the animal withdraws its paw 50% of the time.

  • Data Analysis: Compare the PWTs of the VVZ-149-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Start Start Acclimation Animal Acclimation Start->Acclimation Baseline Baseline PWT Measurement Acclimation->Baseline Surgery Spinal Nerve Ligation (L5/L6) Baseline->Surgery Recovery Recovery (≥7 days) Surgery->Recovery Drug_Admin Administer VVZ-149 or Vehicle Recovery->Drug_Admin PWT_Measurement Measure PWT at Multiple Time Points Drug_Admin->PWT_Measurement Data_Analysis Statistical Analysis PWT_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Spinal Nerve Ligation (SNL) model.

Formalin-Induced Inflammatory Pain Model in Rats

This model is used to assess both acute and tonic inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Formalin solution (e.g., 5% in saline)

  • Observation chambers with mirrors for clear viewing of paws

  • VVZ-149

  • Vehicle (e.g., saline)

  • Timer

Protocol:

  • Animal Acclimation: Acclimate rats to the observation chambers for at least 30 minutes for 2-3 days before the experiment.

  • Drug Administration: Administer VVZ-149 or vehicle subcutaneously 30 minutes prior to formalin injection.

  • Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Observation and Scoring:

    • Immediately after injection, place the rat in the observation chamber.

    • Record the cumulative time (in seconds) the animal spends licking or flinching the injected paw for two distinct phases:

      • Phase 1 (Acute Phase): 0-5 minutes post-injection.

      • Phase 2 (Tonic Phase): 15-60 minutes post-injection.

  • Data Analysis: Compare the total licking/flinching time in each phase for the VVZ-149-treated group versus the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Start Start Acclimation Acclimation to Observation Chamber Start->Acclimation Drug_Admin Administer VVZ-149 or Vehicle (s.c.) Acclimation->Drug_Admin Formalin_Injection Inject Formalin into Hind Paw Drug_Admin->Formalin_Injection Observation Observe and Record Licking/Flinching Time Formalin_Injection->Observation Phase1 Phase 1 (0-5 min) Observation->Phase1 Phase2 Phase 2 (15-60 min) Observation->Phase2 Data_Analysis Statistical Analysis Phase1->Data_Analysis Phase2->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Formalin-Induced Pain model.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing VVZ-149 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving VVZ-149 (Opiranserin). The following guides and frequently asked questions (FAQs) are intended to facilitate the optimization of VVZ-149 dosage to achieve maximum therapeutic efficacy in preclinical and clinical research settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for VVZ-149?

A1: VVZ-149 is a dual antagonist that simultaneously targets two key proteins involved in pain signaling: the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5HT2A).[1][2][3][4] By blocking GlyT2, VVZ-149 prevents the reuptake of glycine in the spinal cord, thereby enhancing inhibitory neurotransmission and reducing the transmission of pain signals to the brain.[3] Its antagonism of the 5HT2A receptor further contributes to its analgesic effect by modulating descending pain pathways and reducing nociceptor activation in the periphery.[3][5]

Q2: What are the recommended starting dosages for preclinical animal models?

A2: Based on published preclinical studies, a subcutaneous (s.c.) dose of 25 mg/kg in rats has been shown to effectively reduce mechanical allodynia and pain-related behaviors in models of neuropathic and inflammatory pain, with efficacy comparable to 3 mg/kg of morphine.[1] For oral administration (p.o.) in a rat spinal nerve ligation (SNL) model, a dose of 80 mg/kg has been reported to reduce mechanical allodynia.[1]

Q3: What dosages have been found to be safe and effective in human clinical trials?

A3: In human clinical trials for postoperative pain, VVZ-149 has been administered intravenously. A common regimen involves a loading dose followed by a maintenance infusion. For example, one Phase 3 trial used a loading dose of 160 mg administered over 30 minutes, followed by a maintenance dose of 840 mg infused over 9.5 hours.[5] Another regimen consisted of a 1.8 mg/kg loading dose over 30 minutes, followed by a 1.3 mg/kg/hour maintenance infusion for 7.5 hours. Phase 1 studies have established that single doses up to 8 mg/kg and multiple doses up to 7 mg/kg twice daily were generally well-tolerated.[4]

Q4: What are the most common adverse events observed with VVZ-149 administration?

A4: In clinical trials, the most frequently reported treatment-emergent adverse events (TEAEs) have been generally mild to moderate in intensity.[6] These include nausea, somnolence (drowsiness), dizziness, headache, and pruritus (itching).[6][7] In some studies, a higher incidence of somnolence and headache was observed in patients receiving VVZ-149 compared to placebo.[6][7]

Q5: How should VVZ-149 be prepared for intravenous administration in a research setting?

A5: For clinical studies, VVZ-149 for injection is typically supplied as a sterile solution. A common preparation involves diluting the required dose in a larger volume of a suitable parenteral fluid, such as 0.9% sodium chloride (saline). For instance, 1000 mg of VVZ-149 (100 mL) has been mixed into 400 mL of saline for a total infusion volume of 500 mL.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Suboptimal analgesic efficacy in preclinical models. Inadequate dosage, inappropriate route of administration, or variability in the animal pain model.- Perform a dose-response study to determine the optimal dose for your specific model and species.- Consider the pharmacokinetic profile of VVZ-149; oral bioavailability may differ from subcutaneous or intravenous routes.- Ensure consistent and validated surgical or induction procedures for your pain model to minimize variability.
High incidence of somnolence or dizziness in subjects. Dosage may be too high for the individual's tolerance, or rapid infusion rate.- In clinical settings, consider adjusting the maintenance infusion rate.- Monitor subjects closely, especially during and immediately after the loading dose.- In preclinical studies, observe animals for signs of sedation and consider dose reduction if motor impairment confounds behavioral pain assessments.
Reports of nausea or vomiting. A known side effect of VVZ-149.- In clinical trials, consider the prophylactic use of antiemetic medication.- Ensure subjects are well-hydrated.- Evaluate if the incidence and severity are dose-dependent in your study population.
Variability in patient response to VVZ-149. Individual differences in pain perception, metabolism, or the presence of co-morbidities like anxiety or depression.- Stratify patient populations based on baseline pain scores and psychological factors, as some studies suggest patients with higher negative affect may benefit more.[7]- Collect pharmacokinetic data to correlate plasma concentrations with analgesic response.
Precipitation or instability of VVZ-149 solution. Improper storage or dilution vehicle.- Store VVZ-149 according to the manufacturer's instructions.- For intravenous administration, use a compatible diluent such as 0.9% saline.- Visually inspect the solution for any particulate matter before administration.

Quantitative Data Summary

Table 1: Preclinical Efficacy of VVZ-149 in Rat Models

Pain ModelAdministration RouteDosageKey FindingReference
Spinal Nerve Ligation (SNL)Subcutaneous (s.c.)25 mg/kgReduced mechanical allodynia; efficacy comparable to 3 mg/kg morphine.[1]
Formalin-Induced PainSubcutaneous (s.c.)25 mg/kgReduced pain-related behaviors.[1]
Spinal Nerve Ligation (SNL)Oral (p.o.)80 mg/kgReduced mechanical allodynia.[1]

Table 2: Clinical Efficacy and Safety of Intravenous VVZ-149 in Postoperative Pain

Study PhaseDosage RegimenKey Efficacy OutcomeCommon Adverse EventsReference
Phase 3160 mg loading dose (30 min) followed by 840 mg maintenance dose (9.5 h)35% improvement in Sum of Pain Intensity Difference (SPID) at 12 hours vs. placebo; 30.8% reduction in opioid consumption.[6]Nausea, somnolence, dizziness, headache, pruritus.[6]
Phase 2Continuous 8-hour infusion34.2% reduction in opioid consumption over 24 hours.[7]Higher incidence of somnolence and headache vs. placebo.[7]
Phase 1Single doses of 0.25-8 mg/kg; Multiple doses of 4-7 mg/kg twice daily for 3 daysAssessed safety and pharmacokinetics.Generally well-tolerated.[4]

Experimental Protocols

Preclinical: Formalin-Induced Inflammatory Pain Model in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

  • VVZ-149 Preparation: Prepare a solution of VVZ-149 for subcutaneous injection. The vehicle can be a sterile saline solution or as recommended by the supplier.

  • Drug Administration: Administer VVZ-149 (e.g., 25 mg/kg) or vehicle subcutaneously into the dorsal region of the neck 30 minutes before the formalin injection.

  • Formalin Injection: Inject 50 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[8]

  • Behavioral Observation: Immediately after the formalin injection, place the rat in a clear observation chamber. Record the total time the animal spends licking or flinching the injected paw. Observations are typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-35 minutes post-injection).[8][9][10]

  • Data Analysis: Compare the paw licking/flinching time between the VVZ-149-treated group and the vehicle-treated group for both phases.

Clinical: Intravenous Infusion for Postoperative Pain
  • Patient Population: Adult patients scheduled for a specific surgical procedure (e.g., laparoscopic colectomy) and expected to experience moderate to severe postoperative pain.[5]

  • Inclusion Criteria: Patients with a pain intensity score of ≥ 5 on an 11-point Numeric Rating Scale (NRS) upon emergence from anesthesia.[5]

  • VVZ-149 Preparation: Aseptically mix 1000 mg of VVZ-149 (in 100 mL) into a 400 mL bag of 0.9% saline to achieve a total volume of 500 mL.[5]

  • Administration Protocol:

    • Loading Dose: Administer a loading dose of 160 mg of VVZ-149 over 30 minutes using an IV infusion pump.[5]

    • Maintenance Dose: Immediately following the loading dose, administer a maintenance dose of 840 mg over the next 9.5 hours.[5]

  • Pain Assessment: Assess pain intensity using the NRS at baseline and at regular intervals (e.g., every 1-2 hours) for up to 48 hours post-dose.

  • Rescue Medication: Provide patient-controlled analgesia (PCA) with an opioid (e.g., fentanyl) for breakthrough pain. Record the total opioid consumption and the number of PCA demands.[5]

  • Safety Monitoring: Monitor for adverse events, including nausea, somnolence, dizziness, and headache, throughout the infusion period and for a specified follow-up duration.[6][7]

Visualizations

VVZ_149_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_5HT2A Descending Pathway / Nociceptor GlyT2 GlyT2 Glycine_vesicle Glycine Vesicles Glycine Glycine Glycine_vesicle->Glycine Release Glycine->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds to Hyperpolarization Hyperpolarization (Inhibition) GlyR->Hyperpolarization Pain_Signal_Transmission Pain Signal Transmission Hyperpolarization->Pain_Signal_Transmission Inhibits Receptor_5HT2A 5HT2A Receptor Pain_Facilitation Pain Facilitation Receptor_5HT2A->Pain_Facilitation VVZ149_GlyT2 VVZ-149 VVZ149_GlyT2->GlyT2 Inhibits VVZ149_5HT2A VVZ-149 VVZ149_5HT2A->Receptor_5HT2A Inhibits

Caption: Mechanism of action of VVZ-149.

VVZ_149_Experimental_Workflow cluster_preclinical Preclinical Workflow (e.g., SNL Model) cluster_clinical Clinical Workflow (Postoperative Pain) acclimatization Animal Acclimatization baseline Baseline Behavioral Testing (e.g., von Frey) acclimatization->baseline snl_surgery Spinal Nerve Ligation Surgery baseline->snl_surgery post_op_dev Post-Op Pain Development (Allodynia) snl_surgery->post_op_dev drug_admin_pre VVZ-149 or Vehicle Admin (s.c. or p.o.) post_op_dev->drug_admin_pre post_drug_test Post-Dose Behavioral Testing drug_admin_pre->post_drug_test data_analysis_pre Data Analysis post_drug_test->data_analysis_pre screening Patient Screening & Informed Consent randomization Randomization screening->randomization surgery Surgical Procedure randomization->surgery post_op_pain Pain Assessment (NRS ≥ 5) surgery->post_op_pain drug_admin_clin VVZ-149 or Placebo Infusion (Loading + Maintenance) post_op_pain->drug_admin_clin pain_rescue_monitoring Pain & AE Monitoring + Rescue Medication drug_admin_clin->pain_rescue_monitoring data_analysis_clin Data Analysis (SPID, Opioid Use) pain_rescue_monitoring->data_analysis_clin

Caption: Typical experimental workflows for VVZ-149.

References

Technical Support Center: VVZ-149 Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing VVZ-149 (Opiranserin) in their experiments. It provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is VVZ-149 and what are its known targets?

A1: VVZ-149, also known as Opiranserin, is a non-opioid and non-NSAID analgesic candidate. It is a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin receptor 2A (5HT2A). It has also been shown to have antagonistic activity on the P2X3 receptor.[1]

Q2: Has a comprehensive off-target profile for VVZ-149 been publicly reported?

A2: Currently, a comprehensive, publicly available off-target screening profile for VVZ-149 has not been detailed in the reviewed literature. One study has mentioned that VVZ-149 exhibits "low selectivity," but did not specify the off-targets.[2] Therefore, it is crucial for researchers to empirically determine potential off-target effects within their specific cellular models.

Q3: What are the reported adverse effects of VVZ-149 in clinical trials?

A3: In clinical trials, the most frequently reported adverse events associated with VVZ-149 administration include nausea, vomiting, headache, dizziness, and somnolence.[3] While these are observed in a clinical setting, they may provide clues to potential off-target effects that could be investigated at a cellular level.

Q4: Why is it important to investigate the off-target effects of VVZ-149?

A4: Investigating off-target effects is critical for several reasons. Unidentified off-target interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity. A thorough understanding of a compound's selectivity is essential for validating its mechanism of action and for the development of safe and effective therapeutics.

On-Target Activity of VVZ-149

The following table summarizes the known on-target activities of VVZ-149. Researchers should use this as a baseline for comparing any observed off-target interactions.

TargetActivityIC50
Glycine Transporter 2 (GlyT2)Antagonist0.86 µM
Serotonin Receptor 2A (5HT2A)Antagonist1.3 µM
P2X3 ReceptorAntagonist0.87 µM

(Data sourced from MedChemExpress)[1]

Troubleshooting Guide: Investigating Unexpected Phenotypes

This guide is intended to help researchers troubleshoot cellular assay results that may be indicative of VVZ-149 off-target effects.

Issue 1: Observed cellular phenotype is inconsistent with known GlyT2 or 5HT2A signaling.

  • Possible Cause: The observed effect may be due to VVZ-149 interacting with an unintended target in your cellular model.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use an orthogonal method to confirm that VVZ-149 is engaging with GlyT2 and/or 5HT2A at the concentrations used in your assay. The Cellular Thermal Shift Assay (CETSA) is a suitable method for this.

    • Use a Structurally Different Antagonist: Treat cells with a structurally unrelated antagonist for GlyT2 or 5HT2A. If the phenotype is not replicated, it suggests the effect observed with VVZ-149 may be off-target.

    • Rescue Experiment: If your phenotype is due to inhibition of a specific pathway, attempt to rescue the effect by adding a downstream agonist or metabolite.

    • Dose-Response Analysis: Perform a careful dose-response experiment. Off-target effects often occur at higher concentrations. Determine if the EC50 for your observed phenotype significantly differs from the known IC50 values for GlyT2 and 5HT2A.

Issue 2: High levels of cytotoxicity are observed at concentrations expected to be selective.

  • Possible Cause: The cytotoxicity may be an off-target effect of VVZ-149.

  • Troubleshooting Steps:

    • Cell Viability Assays: Run a panel of cytotoxicity assays (e.g., MTT, LDH release, Annexin V/PI staining) to confirm the cytotoxic effect and understand the mechanism of cell death (apoptosis vs. necrosis).

    • Compare with Other Antagonists: Test the cytotoxicity of other GlyT2 and 5HT2A antagonists to see if the effect is target-related or compound-specific.

    • Broad Kinase or GPCR Screening: If significant off-target effects are suspected, consider performing a broad panel screening (e.g., kinase or GPCR panel) to identify potential off-target interactions that could lead to cytotoxicity.

Issue 3: Inconsistent results between different cell lines.

  • Possible Cause: The expression levels of the on-targets and potential off-targets can vary significantly between different cell lines.

  • Troubleshooting Steps:

    • Target Expression Analysis: Confirm the expression of GlyT2 and 5HT2A in your cell lines of interest using methods like qPCR, Western blotting, or flow cytometry.

    • Proteomic Profiling: For a more comprehensive understanding, consider proteomic profiling of your cell lines to identify differences in protein expression that might explain the varied responses to VVZ-149.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of VVZ-149 or a vehicle control (e.g., DMSO) and incubate to allow for compound entry and target binding.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation.

  • Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (GlyT2 or 5HT2A) remaining in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and VVZ-149-treated samples. A rightward shift in the melting curve for the VVZ-149-treated sample indicates target engagement.

Competitive Binding Assay for Off-Target Identification

This assay can be used to screen for off-target binding by assessing the ability of VVZ-149 to displace a known, labeled ligand from a potential off-target protein.

Methodology:

  • Prepare Cell Membranes or Lysates: Prepare cell membranes or lysates from cells expressing the potential off-target receptor.

  • Incubation: Incubate the membranes/lysates with a fixed concentration of a radiolabeled or fluorescently labeled ligand known to bind to the potential off-target.

  • Competition: Add increasing concentrations of unlabeled VVZ-149 to the incubation mixture.

  • Separation: Separate the bound from the unbound labeled ligand (e.g., through filtration).

  • Detection: Quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the VVZ-149 concentration. A decrease in the signal with increasing VVZ-149 concentration indicates that VVZ-149 is competing for binding to the off-target protein. From this data, an IC50 and subsequently a Ki value can be calculated.

Visualizations

VVZ_149_Signaling_Pathways cluster_glyt2 GlyT2 Inhibition cluster_5ht2a 5HT2A Antagonism Glycine Glycine GlyT2 GlyT2 Glycine->GlyT2 Reuptake GlycineReceptor Glycine Receptor Glycine->GlycineReceptor Binds SynapticCleft Synaptic Cleft PostsynapticNeuron Postsynaptic Neuron InhibitorySignal Increased Inhibitory Neurotransmission GlycineReceptor->InhibitorySignal Activates VVZ149_GlyT2 VVZ-149 VVZ149_GlyT2->GlyT2 Inhibits Serotonin Serotonin (5-HT) _5HT2A 5HT2A Receptor Serotonin->_5HT2A Binds PainSignal Pain Signal Transmission _5HT2A->PainSignal Mediates NociceptiveNeuron Nociceptive Neuron VVZ149_5HT2A VVZ-149 VVZ149_5HT2A->_5HT2A Blocks

Caption: Intended signaling pathways of VVZ-149.

CETSA_Workflow start Start treat_cells Treat cells with VVZ-149 or vehicle control start->treat_cells heat_cells Heat cells across a temperature gradient treat_cells->heat_cells lyse_cells Lyse cells to release proteins heat_cells->lyse_cells centrifuge Centrifuge to pellet aggregated proteins lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble proteins) centrifuge->collect_supernatant quantify Quantify target protein (e.g., Western Blot) collect_supernatant->quantify analyze Analyze data and plot melting curves quantify->analyze end End analyze->end Troubleshooting_Flow start Unexpected Cellular Phenotype Observed is_on_target Is the effect consistent with on-target pharmacology? start->is_on_target confirm_engagement Confirm on-target engagement (e.g., CETSA) is_on_target->confirm_engagement No on_target_effect Likely on-target effect is_on_target->on_target_effect Yes use_orthogonal_compound Use structurally different antagonist for the same target confirm_engagement->use_orthogonal_compound phenotype_replicated Phenotype replicated? use_orthogonal_compound->phenotype_replicated phenotype_replicated->on_target_effect Yes off_target_effect Potential off-target effect phenotype_replicated->off_target_effect No investigate_further Investigate further: - Dose-response analysis - Off-target screening panels off_target_effect->investigate_further

References

Potential limitations of VVZ-149 in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges when working with VVZ-149 (Opiranserin).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of VVZ-149?

A1: VVZ-149, also known as Opiranserin, is a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][2][3] It also exhibits antagonistic activity at the purinergic P2X3 receptor.[1][4] Its analgesic effect is believed to stem from the synergistic action on these targets, which are involved in pain signal transmission and modulation.[5]

Q2: What is the recommended form of VVZ-149 for research use?

A2: For research purposes, the hydrochloride salt of Opiranserin is recommended.[1] While the free base is biologically active, the hydrochloride salt form generally offers enhanced water solubility and stability, which is crucial for the preparation of stock solutions and ensuring consistent experimental results.[1]

Q3: What are the known off-target effects of VVZ-149?

A3: Besides its primary targets (GlyT2 and 5-HT2A), VVZ-149 is a known antagonist of the P2X3 receptor with an IC50 comparable to its primary targets.[1][4] Researchers should consider this activity when designing experiments and interpreting data, as P2X3 receptors are also involved in nociception. Comprehensive off-target screening data in the public domain is limited; therefore, it is advisable to perform secondary pharmacology assays for targets of interest in your specific experimental system.

Q4: Is there an active metabolite of VVZ-149 that I should be aware of?

A4: Yes, VVZ-149 is metabolized to an active metabolite, VVZ-368.[2][6] In multiple-dose studies, the plasma concentration of VVZ-368 has been observed to accumulate.[2][6] The specific activity profile of VVZ-368 is not extensively detailed in publicly available literature, so its potential contribution to the overall pharmacological effect should be considered, particularly in chronic dosing studies.

Q5: What are the reported adverse effects of VVZ-149 in clinical trials?

A5: In human clinical trials for postoperative pain, the most frequently reported adverse events associated with VVZ-149 administration include somnolence, headache, nausea, and vomiting.[7][8] These effects should be monitored in animal models, especially in behavioral studies where they could confound the interpretation of results.

Troubleshooting Guides

In Vitro Experiments
Issue Potential Cause Troubleshooting Steps
Low Potency or Inconsistent Results Compound Solubility/Stability: VVZ-149 free base may have limited solubility in aqueous buffers. The compound may also degrade over time, especially if not stored properly.1. Use the hydrochloride salt of VVZ-149 for improved solubility and stability.[1]2. Prepare fresh stock solutions in a suitable solvent like DMSO. For final dilutions in aqueous buffers, ensure the final DMSO concentration is low and consistent across all experimental conditions.3. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Assay Interference: Components of the assay medium or the detection system may interact with VVZ-149.1. Run appropriate vehicle controls to assess the effect of the solvent on the assay.2. Perform control experiments without cells or with non-transfected cells to check for direct compound interference with the assay reagents or readout.
Unexpected Cellular Responses Off-Target Effects: The observed effect may be due to the antagonism of the P2X3 receptor or other unknown off-targets.1. If possible, use a selective P2X3 antagonist as a control to dissect the contribution of this target.2. In cell lines expressing multiple serotonin receptor subtypes, consider that 5-HT2A antagonists can sometimes show activity at other 5-HT receptors at higher concentrations.
In Vivo & Behavioral Experiments
Issue Potential Cause Troubleshooting Steps
Lack of Efficacy in Pain Models Pharmacokinetics/Dosing: Inadequate dosing, inappropriate route of administration, or rapid metabolism may lead to insufficient target engagement.1. Ensure the dosing regimen is appropriate for the animal model and species being used. Published studies have used subcutaneous and oral administration in rats.[1][9]2. Consider the presence of the active metabolite, VVZ-368, which may have a different pharmacokinetic profile.[2][6]3. A loading dose followed by a maintenance dose has been suggested as an optimal dosing strategy.[2]
Translational Gap: Animal models of pain may not fully recapitulate the human condition.[9]1. Use multiple, well-validated pain models to assess the analgesic effects of VVZ-149.2. Be aware that in some clinical settings, VVZ-149 showed a non-significant reduction in pain during the initial hours post-surgery.[8]
Confounding Behavioral Effects Sedation/Somnolence: As observed in humans, VVZ-149 can cause sedation, which may affect performance in behavioral assays that rely on motor activity.[7][8]1. Include control groups to assess the effect of VVZ-149 on general locomotor activity and motor coordination (e.g., open field test, rotarod test).2. If sedation is observed, consider using pain assays that are less dependent on motor performance.
Effects on Mood and Cognition: 5-HT2A receptor antagonists are known to influence mood and cognitive processes.[10][11]1. Be cautious when interpreting results from behavioral models that are sensitive to changes in anxiety, depression, or cognitive function.2. It has been suggested that VVZ-149 may be particularly effective in patients with high levels of preoperative negative affect.[8] This could be a relevant variable to consider in animal studies.

Quantitative Data Summary

Parameter Value Target/System
IC50 (GlyT2) 0.86 µMGlycine Transporter 2
IC50 (5-HT2A) 1.3 µMSerotonin 2A Receptor
IC50 (rP2X3) 0.87 µMRat P2X3 Receptor
Molecular Formula C21H34N2O5
Molecular Weight 394.51 g/mol

IC50 values are from in vitro assays.[1][4]

Experimental Protocols

Protocol: Assessment of Mechanical Allodynia in a Rat Spinal Nerve Ligation (SNL) Model

This protocol is a generalized representation based on methodologies used for testing VVZ-149 and similar compounds.

  • Animal Model: Induce neuropathic pain in adult male Sprague-Dawley rats by tightly ligating the L5 and L6 spinal nerves (Chung model).[9]

  • Acclimation: Allow animals to recover for at least one week post-surgery and handle them daily to acclimate them to the testing environment.

  • Baseline Measurement: Before drug administration, measure the baseline mechanical withdrawal threshold using von Frey filaments. Apply filaments of increasing force to the plantar surface of the hind paw and record the force at which the paw is withdrawn.

  • Drug Administration: Administer VVZ-149 or vehicle control. A previously reported effective dose is 25 mg/kg, s.c.[1]

  • Post-Dose Measurement: Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.

  • Data Analysis: Compare the withdrawal thresholds between the VVZ-149 and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

Visualizations

Signaling Pathways and Mechanism of Action

VVZ149_Mechanism cluster_synapse Spinal Cord Synapse cluster_modulation Descending & Peripheral Modulation Presynaptic_Neuron Presynaptic Neuron Glycine Glycine Presynaptic_Neuron->Glycine Release Postsynaptic_Neuron Postsynaptic Neuron Glycine_Receptor Glycine Receptor Glycine_Receptor->Postsynaptic_Neuron Inhibition GlyT2 GlyT2 GlyT2->Presynaptic_Neuron Glycine->Glycine_Receptor Binds Glycine->GlyT2 Reuptake Brain Brain Serotonin Serotonin Brain->Serotonin Descending Facilitation Peripheral_Nociceptor Peripheral Nociceptor 5HT2A_Receptor 5-HT2A Receptor Peripheral_Nociceptor->5HT2A_Receptor Activation 5HT2A_Receptor->Postsynaptic_Neuron Facilitation Serotonin->5HT2A_Receptor VVZ149 VVZ-149 VVZ149->GlyT2 Inhibits VVZ149->5HT2A_Receptor Antagonizes Troubleshooting_Workflow start Inconsistent/Negative In Vivo Results check_compound Verify Compound Integrity (Solubility, Stability) start->check_compound check_dosing Review Dosing Regimen (Dose, Route, PK) check_compound->check_dosing Compound OK refine_protocol Refine Experimental Protocol check_compound->refine_protocol Issue Found check_behavior Assess for Confounding Behaviors (Sedation) check_dosing->check_behavior Dosing OK check_dosing->refine_protocol Issue Found check_model Evaluate Animal Model (Relevance, Variability) check_behavior->check_model Behavior OK check_behavior->refine_protocol Issue Found check_model->refine_protocol Model OK check_model->refine_protocol Issue Found end Consistent Results refine_protocol->end

References

VVZ-149 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common solubility challenges encountered when working with VVZ-149 (Opiranserin).

Frequently Asked Questions (FAQs)

Q1: What is VVZ-149 and what are its available forms?

A1: VVZ-149, also known as Opiranserin, is a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor. It is available as a free base (Opiranserin) and as a hydrochloride salt (Opiranserin HCl).

Q2: Which form of VVZ-149 has better solubility?

A2: The hydrochloride salt of VVZ-149 generally exhibits enhanced water solubility and stability compared to the free base form.[1] For experiments requiring aqueous buffers, it is advisable to use the hydrochloride salt.

Q3: What is the recommended solvent for creating a stock solution of VVZ-149?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of VVZ-149. Opiranserin hydrochloride has a solubility of approximately 50 mg/mL in DMSO.

Q4: How should I store my VVZ-149 stock solution?

A4: Stock solutions of VVZ-149 in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Q5: My VVZ-149 is not dissolving in my chosen solvent. What should I do?

A5: If you are experiencing difficulty dissolving VVZ-149, consider the following troubleshooting steps:

  • Switch to the Hydrochloride Salt: If you are using the free base form in an aqueous buffer, switching to Opiranserin HCl is likely to improve solubility.

  • Use an Organic Solvent: For preparing a high-concentration stock solution, use DMSO.

  • Gentle Heating and Sonication: To aid dissolution, gentle warming of the solution and brief periods of sonication in an ultrasonic bath can be effective.[2]

  • Use Fresh, Anhydrous Solvents: For organic solvents like DMSO, ensure they are of high purity and anhydrous, as absorbed moisture can affect the solubility of the compound.

Q6: I've dissolved VVZ-149 in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?

A6: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of VVZ-149 in your assay.

  • Incorporate Co-solvents: For in vivo studies, co-solvents such as PEG300 and Tween-80 are often used to maintain solubility in aqueous formulations.

  • Use a Surfactant: For in vitro assays, the addition of a small amount of a biocompatible surfactant, like Tween-20 or Pluronic F-68, to your buffer can help to keep the compound in solution.

  • Two-Step Dilution: Instead of diluting the DMSO stock directly into the final buffer, perform a serial dilution, first into a buffer with a higher percentage of organic solvent, and then into the final assay buffer.

Quantitative Solubility Data

Compound FormSolvent/VehicleSolubilityMolar Concentration (approx.)
Opiranserin HClDMSO~50 mg/mL~116 mM
Opiranserin HCl10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 5.8 mM
Opiranserin HCl10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 5.8 mM
Opiranserin HCl10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 5.8 mM

Experimental Protocols

Protocol 1: Preparation of a 10 mM VVZ-149 HCl Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of Opiranserin HCl powder. For example, to prepare 1 mL of a 10 mM solution, you will need 4.31 mg of Opiranserin HCl (Molecular Weight: 430.97 g/mol ).

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Dissolve: Vortex the solution thoroughly. If necessary, use a sonicator for brief intervals until the solid is completely dissolved.

  • Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is based on a formulation with a final concentration of ≥ 2.5 mg/mL.[3]

  • Prepare a 25 mg/mL VVZ-149 HCl Stock in DMSO: Following Protocol 1, prepare a concentrated stock solution of Opiranserin HCl in DMSO.

  • Sequential Addition of Co-solvents: To prepare 1 mL of the final formulation, sequentially add and mix the following components in the specified order:

    • 100 µL of the 25 mg/mL VVZ-149 HCl stock in DMSO.

    • 400 µL of PEG300. Mix until the solution is clear.

    • 50 µL of Tween-80. Mix until the solution is clear.

    • 450 µL of saline. Mix to obtain the final formulation.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting VVZ-149 solubility issues.

VVZ-149 Solubility Troubleshooting start Start: VVZ-149 Solubility Issue check_form Which form are you using? (Free Base or HCl Salt) start->check_form check_solvent What is your solvent? check_form->check_solvent Free Base check_form->check_solvent HCl Salt use_hcl Switch to HCl Salt for better aqueous solubility check_solvent->use_hcl Aqueous Buffer use_dmso Use DMSO for high concentration stock solution check_solvent->use_dmso Organic Solvent aid_dissolution Aid dissolution with gentle heating or sonication use_hcl->aid_dissolution use_dmso->aid_dissolution precipitation Precipitation upon dilution in aqueous buffer? lower_conc Lower final concentration precipitation->lower_conc Yes end_success Success: Solution is stable precipitation->end_success No aid_dissolution->precipitation add_cosolvent Add co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) lower_conc->add_cosolvent end_fail Still issues? Contact Technical Support lower_conc->end_fail add_cosolvent->end_success add_cosolvent->end_fail

References

Addressing VVZ-149 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VVZ-149 (Opiranserin). This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results and provide guidance for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is VVZ-149 and what is its mechanism of action?

A1: VVZ-149, also known as Opiranserin, is a dual-target, non-opioid analgesic. Its mechanism of action involves the simultaneous antagonism of the glycine transporter type 2 (GlyT2) and the serotonin receptor 2A (5-HT2A).[1][2] By inhibiting GlyT2, VVZ-149 increases the concentration of glycine in the synaptic cleft, enhancing inhibitory neurotransmission.[2] Antagonism of the 5-HT2A receptor is also thought to contribute to its analgesic effects.[1][2]

Q2: What is the difference between VVZ-149 (Opiranserin) and Opiranserin Hydrochloride?

A2: VVZ-149 refers to the active pharmaceutical ingredient, Opiranserin. Opiranserin hydrochloride is the salt form of the compound. Generally, salt forms of small molecules exhibit enhanced water solubility and stability compared to the free base form.[1] For experimental purposes, it is crucial to note which form is being used, as this can affect solubility and the preparation of stock solutions.

Q3: How should I prepare and store stock solutions of VVZ-149?

A3: For Opiranserin Hydrochloride, a stock solution can be prepared in DMSO at a concentration of up to 50 mg/mL (116.02 mM), though this may require sonication to fully dissolve.[3] It is recommended to use newly opened, high-purity DMSO as the solvent can be hygroscopic, which can impact solubility.[3] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, light-protected container.[3]

Q4: I am observing high variability in my in vitro cell-based assays. What are the potential causes?

A4: Variability in cell-based assays can arise from several factors, including:

  • Cell Health and Passage Number: Ensure cells are healthy, in the exponential growth phase, and within a consistent, low passage number range.

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant well-to-well differences. Ensure thorough mixing of the cell suspension before and during plating.

  • Compound Solubility: VVZ-149 precipitation in the cell culture media can lead to inconsistent concentrations. Visually inspect for any precipitate after adding the compound to the media.

  • Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, which can alter the concentration of VVZ-149. It is advisable to fill the perimeter wells with a sterile buffer (e.g., PBS) and use the inner wells for the experiment.

Q5: My in vivo pain model is showing inconsistent analgesic responses to VVZ-149. What should I consider?

A5: Inconsistent results in animal pain models can be due to several factors:

  • Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to analgesic compounds. It is important to use a consistent strain and sex for all experiments.

  • Stress and Acclimatization: High levels of stress can impact pain perception and response to analgesics. Ensure animals are properly acclimated to the housing and experimental conditions.

  • Drug Administration: Inconsistent administration technique (e.g., subcutaneous, intraperitoneal) can lead to variability in drug exposure.

  • Baseline Pain Sensitivity: Individual animals may have different baseline pain thresholds. It is important to measure baseline responses before drug administration and randomize animals into treatment groups.

Troubleshooting Guides

In Vitro Assay Variability

If you are experiencing high variability in your in vitro assays, follow this troubleshooting workflow:

G start High Variability in In Vitro Assay check_cells Check Cell Health and Passage Number start->check_cells check_seeding Review Cell Seeding Protocol check_cells->check_seeding Cells are healthy solution_cells Use healthy, low passage cells. Ensure consistent growth phase. check_cells->solution_cells Cells are unhealthy or high passage check_solubility Examine Compound Solubility check_seeding->check_solubility Seeding is consistent solution_seeding Ensure homogenous cell suspension. Mix gently before and during plating. check_seeding->solution_seeding Seeding is inconsistent check_edge Assess for Edge Effects check_solubility->check_edge Compound is soluble solution_solubility Prepare fresh stock solutions. Visually inspect for precipitation in media. check_solubility->solution_solubility Precipitation observed solution_edge Fill perimeter wells with PBS. Use only inner wells for experiment. check_edge->solution_edge Edge effects suspected end_node Consistent Results check_edge->end_node Edge effects mitigated

Caption: Troubleshooting workflow for in vitro assay variability.

In Vivo Analgesic Response Variability

For inconsistent results in in vivo pain studies, consider the following troubleshooting steps:

G start Inconsistent In Vivo Analgesic Response check_animals Verify Animal Strain, Sex, and Health start->check_animals check_acclimatization Review Acclimatization Protocol check_animals->check_acclimatization Animals are consistent solution_animals Use a consistent strain and sex. Ensure animals are healthy. check_animals->solution_animals Inconsistencies identified check_dosing Examine Dosing Procedure check_acclimatization->check_dosing Acclimatization is adequate solution_acclimatization Ensure adequate acclimatization to housing and testing environment. check_acclimatization->solution_acclimatization Inadequate acclimatization check_baseline Analyze Baseline Pain Thresholds check_dosing->check_baseline Dosing is consistent solution_dosing Standardize administration route and technique. Prepare fresh drug solutions. check_dosing->solution_dosing Inconsistent dosing solution_baseline Measure baseline before treatment. Randomize animals to groups based on baseline. check_baseline->solution_baseline High baseline variability or no randomization end_node Reproducible Analgesic Effect check_baseline->end_node Baseline is consistent and animals are randomized

Caption: Troubleshooting workflow for in vivo analgesic response variability.

Data Presentation

Physicochemical Properties of Opiranserin and Opiranserin Hydrochloride
PropertyOpiranserin (VVZ-149)Opiranserin Hydrochloride
Molecular Formula C₂₁H₃₄N₂O₅C₂₁H₃₅ClN₂O₅
Molecular Weight 394.51 g/mol 430.97 g/mol
CAS Number 1441000-45-81440796-75-7
Solubility of Opiranserin Hydrochloride
SolventConcentrationNotes
DMSO ~50 mg/mL (~116.02 mM)May require sonication. Use of non-hygroscopic DMSO is recommended.[3]
In Vivo Formulation ≥ 2.5 mg/mL (5.80 mM)In a vehicle of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[4]

Experimental Protocols

In Vivo Hot Plate Test for Thermal Pain Sensitivity

This protocol is a general guideline and should be optimized for your specific laboratory conditions and animal strain.

  • Apparatus: Hot plate apparatus with adjustable temperature.

  • Animals: Male Wistar rats (200-250 g).

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Measurement:

    • Set the hot plate temperature to 52 ± 0.5°C.

    • Place each rat individually on the hot plate and start a timer.

    • Record the latency to the first sign of nociception (e.g., hind paw licking, jumping).

    • A cut-off time of 30-45 seconds is recommended to prevent tissue damage.

    • Animals with a baseline latency outside of a predetermined range may be excluded.

  • Drug Administration:

    • Administer VVZ-149 or vehicle via the desired route (e.g., subcutaneous, intraperitoneal). A dose of 25 mg/kg has been shown to be effective in reducing mechanical allodynia.[1]

    • The vehicle for in vivo studies can be a mixture of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[4]

  • Post-Treatment Measurement:

    • At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency as described in step 4.

  • Data Analysis:

    • Calculate the percent maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

In Vitro Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxicity of VVZ-149.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of VVZ-149 in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of VVZ-149.

    • Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest VVZ-149 concentration).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified incubator.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Signaling Pathway

VVZ-149 has a dual mechanism of action, targeting both the GlyT2 transporter and the 5-HT2A receptor.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_serotonergic Serotonergic Neuron GlyT2 GlyT2 Glycine_vesicle Glycine Synaptic_cleft Synaptic Cleft Glycine_vesicle->Synaptic_cleft Release GlyR Glycine Receptor Inhibition Inhibitory Signal GlyR->Inhibition FiveHT2A 5-HT2A Receptor Pain_signal Pain Signal Amplification FiveHT2A->Pain_signal VVZ149 VVZ-149 VVZ149->GlyT2 Inhibits VVZ149->FiveHT2A Antagonizes Synaptic_cleft->GlyT2 Reuptake Synaptic_cleft->GlyR

Caption: Mechanism of action of VVZ-149.

References

Technical Support Center: VVZ-149 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VVZ-149 in animal models. The information is designed to help mitigate potential side effects and ensure the successful execution of preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of VVZ-149?

A1: VVZ-149, also known as opiranserin, is a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][2] Its analgesic effect is believed to stem from the synergistic action on these two targets in the central and peripheral nervous systems.[3][4] By blocking GlyT2, VVZ-149 increases the concentration of glycine in the synaptic cleft, enhancing inhibitory neurotransmission.[5] The antagonism of 5-HT2A receptors also contributes to its pain-reducing effects.[5]

Q2: What are the reported side effects of VVZ-149 in animal models?

A2: Detailed preclinical toxicology reports on VVZ-149 are not extensively published. However, studies in rat models of pain have generally reported that VVZ-149 is well-tolerated at therapeutic doses.[6] One study noted no observed side effects with oral administration in a rat model of neuropathic pain. It is important to note that high doses of GlyT2 inhibitors as a class have been associated with potential side effects such as respiratory depression and motor deficits in rodents.

Q3: What are the known adverse events of VVZ-149 in human clinical trials?

A3: While not directly translatable to animal models, the most frequently reported adverse events in human clinical trials of VVZ-149 include nausea, vomiting, headache, dizziness, and somnolence.[2][7] These observations can provide insights into potential physiological systems to monitor in animal studies.

Q4: What are some general recommendations for administering VVZ-149 to animals?

A4: The route of administration and dosage will depend on the specific experimental design. Published studies in rats have used subcutaneous (s.c.) and oral (p.o.) administration. It is recommended to start with doses that have been shown to be effective for analgesia in similar models and to conduct a dose-escalation study to determine the optimal dose with minimal side effects for your specific model. Careful observation of the animals for any behavioral or physiological changes is crucial, especially during the initial stages of administration.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Sedation or Lethargy High dose of VVZ-149; interaction with other CNS depressants.- Reduce the dose of VVZ-149 in subsequent experiments.- Avoid co-administration with other sedating agents.- Monitor animal activity levels using an open-field test or similar behavioral assay.
Motor Impairment (e.g., ataxia, weakness) Potential high-dose effect related to GlyT2 inhibition.- Lower the dose of VVZ-149.- Perform a detailed neurological examination of the animals.- Use a rotarod test or grip strength measurement to quantify motor function.
Changes in Breathing Rate or Effort Potential high-dose effect related to GlyT2 inhibition (respiratory depression).- Immediately lower the dose or cease administration.- Closely monitor respiratory rate and effort.- Ensure adequate ventilation in animal housing.
Altered Feeding or Drinking Behavior Possible nausea or general malaise.- Monitor food and water intake and body weight daily.- Consider administering the drug at a different time of day.- If the issue persists, consult with a veterinarian.
Unexpected Behavioral Changes (e.g., agitation, stereotypy) Potential effects related to 5-HT2A receptor antagonism.- Carefully document all behavioral changes.- Consider the use of behavioral assays specific to anxiety or sensorimotor gating.- Evaluate if the observed behaviors interfere with the primary experimental outcomes.

Data on Adverse Events (Human Clinical Trials)

The following table summarizes adverse events reported in human clinical trials of VVZ-149. This data is for informational purposes and may not be directly predictive of findings in animal models.

Adverse Event Frequency in VVZ-149 Group Frequency in Placebo Group Reference
NauseaReported as a frequent AEReported[2]
DizzinessReported as a frequent AEReported[2]
SomnolenceHigher in the intervention groupLower than the intervention group[7]
HeadacheHigher in the intervention groupLower than the intervention group[7]
VomitingReported as a frequent AEReported[2]

Experimental Protocols

Protocol 1: Assessment of Analgesic Efficacy in a Rat Model of Postoperative Pain
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Surgical Procedure: Plantar incision model. Anesthetize the rat and make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw. Suture the wound with a single stitch.

  • Drug Administration: Administer VVZ-149 (e.g., 10, 30, 100 mg/kg, p.o. or s.c.) or vehicle 30 minutes before assessing pain behavior.

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline (before surgery) and at various time points post-surgery and drug administration (e.g., 1, 2, 4, 6, and 24 hours).

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus) at the same time points.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the VVZ-149-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Protocol 2: Monitoring for Potential Central Nervous System Side Effects
  • Animals: Naive male Sprague-Dawley rats (200-250g).

  • Drug Administration: Administer a range of VVZ-149 doses (e.g., therapeutic dose, 3x therapeutic dose, 10x therapeutic dose) or vehicle.

  • Behavioral and Physiological Monitoring:

    • Open-Field Test (Locomotor Activity): 30 minutes post-administration, place the rat in an open-field arena and record total distance traveled, rearing frequency, and time spent in the center versus the periphery for 15-30 minutes.

    • Rotarod Test (Motor Coordination): Train the rats on an accelerating rotarod for 2-3 days prior to the test day. On the test day, 30 minutes post-administration, measure the latency to fall from the rotating rod.

    • Respiratory Rate: Visually count the number of breaths per minute for 1-2 minutes at baseline and at peak drug effect time.

    • General Observation: Observe for any signs of sedation, agitation, or abnormal behaviors.

  • Data Analysis: Compare the results from the VVZ-149-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., one-way ANOVA or t-test).

Visualizations

VVZ_149_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Glycine Glycine Glycine_vesicle->Glycine Release GlyR Glycine Receptor (GlyR) Glycine->GlyR Activates GlyT2 Glycine Transporter 2 (GlyT2) Glycine->GlyT2 Reuptake Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Pain_Signal Pain Signal Transmission GlyR->Pain_Signal Inhibits HT2AR->Pain_Signal Facilitates VVZ149 VVZ-149 VVZ149->HT2AR Blocks VVZ149->GlyT2 Blocks

Caption: Mechanism of action of VVZ-149.

Experimental_Workflow_Troubleshooting Start Start Experiment with VVZ-149 Administer Administer VVZ-149/ Vehicle to Animal Model Start->Administer Observe Observe for Side Effects (e.g., sedation, motor impairment) Administer->Observe SideEffects_Observed Side Effects Observed? Observe->SideEffects_Observed Efficacy Assess Analgesic Efficacy Data Analyze Data Efficacy->Data End End Experiment Data->End SideEffects_Observed->Efficacy No Troubleshoot Troubleshoot: - Lower Dose - Check for Drug Interactions - Refine Protocol SideEffects_Observed->Troubleshoot Yes Troubleshoot->Administer Continue Continue with Protocol

Caption: Experimental workflow for troubleshooting side effects.

Logical_Relationship_Mitigation cluster_Observation Observation cluster_Action Mitigation Strategy Sedation Sedation/ Lethargy Dose_Reduction Dose Reduction Sedation->Dose_Reduction Avoid_CoAdmin Avoid CNS Depressant Co-administration Sedation->Avoid_CoAdmin Motor_Impairment Motor Impairment Motor_Impairment->Dose_Reduction Monitoring Implement Specific Monitoring Protocols (e.g., Rotarod, Respiration Rate) Motor_Impairment->Monitoring Respiratory_Depression Respiratory Depression Respiratory_Depression->Dose_Reduction Respiratory_Depression->Monitoring

Caption: Logical relationship between observed side effects and mitigation strategies.

References

VVZ-149 Formulation for In Vivo Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming formulation challenges associated with VVZ-149 for in vivo research. The following information is curated to address common issues encountered during experimental setup and execution.

Frequently Asked Questions (FAQs)

Q1: What is VVZ-149 and what are its basic properties?

A1: VVZ-149, also known as Opiranserin, is a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][2][3] It has been developed as a non-opioid analgesic for postoperative pain.[1][4] For research purposes, it's important to note that VVZ-149 is a synthetic molecule. The hydrochloride salt form, Opiranserin hydrochloride, is often used and is reported to have enhanced water solubility and stability.[3]

Q2: I'm having trouble dissolving VVZ-149 for my in vivo experiment. What are the recommended formulation strategies?

A2: Due to its likely low aqueous solubility, a common challenge is achieving a suitable concentration for in vivo dosing. Based on available data for the hydrochloride salt, multi-component solvent systems are effective. These typically involve a primary organic solvent, a co-solvent, and a surfactant to maintain solubility and stability upon dilution.

Q3: What are some specific, ready-to-use formulations for VVZ-149?

A3: For Opiranserin HCl, several formulations have been described that can achieve a concentration of at least 2.5 mg/mL. These formulations are suitable for parenteral administration in animal models. The components should be added sequentially as listed in the table below to ensure proper dissolution.[5]

Q4: My formulation appears clear initially but precipitates upon standing or dilution. How can I troubleshoot this?

A4: This is a common issue with supersaturated solutions created using co-solvents. Here are a few troubleshooting steps:

  • Optimize Component Ratios: The ratio of the organic solvent, co-solvent, and surfactant is critical. You may need to empirically determine the optimal ratio for your desired concentration and dosing volume.

  • Consider an Alternative System: If a co-solvent system is problematic, a cyclodextrin-based formulation, such as one using SBE-β-CD, may offer greater stability by encapsulating the drug molecule.[5]

  • pH Adjustment: Although not explicitly detailed for VVZ-149 in the preclinical context, ensuring the pH of the final formulation is within a range that favors the solubility of the compound can be beneficial.

  • Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the time for potential precipitation.

Q5: What administration routes have been used for VVZ-149 in preclinical and clinical studies?

A5: In preclinical animal models, both subcutaneous (s.c.) and oral (p.o.) routes have been mentioned for VVZ-149.[3][6] Clinical trials have predominantly used intravenous (IV) infusions, often with a loading dose followed by a maintenance dose.[7][8][9][10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
VVZ-149 powder does not dissolve in aqueous buffer (e.g., saline, PBS). Low intrinsic aqueous solubility of the free base or even the salt form at neutral pH.Utilize a co-solvent system. Start by dissolving VVZ-149 in a small amount of an organic solvent like DMSO, then add other excipients like PEG300 and Tween 80 before the final addition of an aqueous vehicle like saline.[5]
The formulation is cloudy or contains visible particles. Incomplete dissolution or precipitation. The concentration may be too high for the chosen vehicle system.Ensure the components of the formulation are added in the correct order and mixed thoroughly between each addition.[5] If cloudiness persists, you may need to reduce the final concentration of VVZ-149 or try an alternative formulation, such as one containing SBE-β-CD.[5]
The formulation is clear initially but forms a precipitate over time. The formulation is a supersaturated, metastable solution.Prepare the dosing solution immediately before administration. If the formulation needs to be stored, conduct a stability study to determine the time to precipitation. Consider using a formulation with a stabilizing agent like a cyclodextrin.
Low or variable bioavailability observed in oral gavage studies. Poor solubility in gastrointestinal fluids, potential for precipitation in the stomach, or first-pass metabolism.For oral administration, a lipid-based formulation, such as dissolving the compound in corn oil (potentially with a small amount of DMSO), may improve absorption.[5] This is a common strategy for BCS Class II compounds.
Signs of irritation or toxicity at the injection site after parenteral administration. The vehicle itself may be causing irritation, especially at high concentrations of organic solvents or surfactants.If local irritation is observed, consider reducing the concentration of the excipients. For subcutaneous injections, ensure the pH and osmolality of the formulation are as close to physiological levels as possible. It may be necessary to test the vehicle alone in a control group to assess its tolerability.

Data Presentation

Table 1: Example Formulations for Opiranserin HCl (VVZ-149) in vivo Research
Formulation IDComponentsAchievable ConcentrationPreparation Notes
F1 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 2.5 mg/mLDissolve Opiranserin HCl in DMSO first. Sequentially add PEG300, Tween 80, and finally saline, mixing thoroughly after each addition.[5]
F2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLFirst, prepare a 20% SBE-β-CD solution in saline. Dissolve Opiranserin HCl in DMSO, then add the SBE-β-CD solution.[5]
F3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLDissolve Opiranserin HCl in DMSO, then add the corn oil and mix thoroughly.[5] Suitable for oral or potentially subcutaneous administration.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent-Based Formulation for Parenteral Injection (Formulation F1)
  • Objective: To prepare a 1 mL clear solution of Opiranserin HCl at a concentration of 2.5 mg/mL.

  • Materials:

    • Opiranserin HCl (2.5 mg)

    • DMSO (100 µL)

    • PEG300 (400 µL)

    • Tween 80 (50 µL)

    • Sterile Saline (450 µL)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh 2.5 mg of Opiranserin HCl into a sterile microcentrifuge tube.

    • Add 100 µL of DMSO to the tube. Vortex until the compound is completely dissolved.

    • Add 400 µL of PEG300 to the solution. Vortex thoroughly until the solution is homogenous.

    • Add 50 µL of Tween 80. Vortex again to ensure complete mixing.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL.

    • Visually inspect the final solution for clarity. If any precipitation occurs, the formulation may need to be adjusted.

    • Use the formulation immediately after preparation.

Visualizations

Signaling Pathway of VVZ-149

VVZ149_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GlyT2 GlyT2 Glycine_reuptake Glycine Reuptake Inhibition_Gly Increased Synaptic Glycine Glycine_vesicle Glycine Vesicle Glycine_vesicle->GlyT2 Glycine HT2A 5-HT2A Receptor Pain_Signal Pain Signal Amplification HT2A->Pain_Signal Reduced_Pain Reduced Pain Transmission Serotonin Serotonin Serotonin->HT2A VVZ149 VVZ-149 VVZ149->GlyT2 Inhibits VVZ149->HT2A Inhibits

Caption: Dual inhibitory mechanism of VVZ-149 on GlyT2 and 5-HT2A receptors.

Experimental Workflow for Formulation Preparation

Formulation_Workflow start Start weigh Weigh VVZ-149 HCl start->weigh dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline check_clarity Check for Clarity add_saline->check_clarity use_solution Use Immediately check_clarity->use_solution Clear troubleshoot Troubleshoot Formulation check_clarity->troubleshoot Precipitate

Caption: Step-by-step workflow for preparing a co-solvent-based VVZ-149 formulation.

References

Technical Support Center: VVZ-149 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving VVZ-149 (Opiranserin).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of VVZ-149?

A1: VVZ-149, also known as Opiranserin, is a dual antagonist that simultaneously targets two proteins involved in pain signaling: Glycine Transporter Type 2 (GlyT2) and the Serotonin 2A Receptor (5HT2A).[1][2] By inhibiting GlyT2, VVZ-149 increases the concentration of the inhibitory neurotransmitter glycine in the synaptic cleft of the spinal cord.[3] Blockade of the 5HT2A receptor modulates pain signals in both the central and peripheral nervous systems.[3]

Q2: What is the known receptor binding profile of VVZ-149?

A2: VVZ-149 is a potent antagonist of GlyT2 and 5HT2A. It also exhibits antagonistic activity at the P2X3 receptor with a similar potency to its primary targets.[1][4]

Q3: Is VVZ-149 metabolized in vivo?

A3: Yes, VVZ-149 is metabolized to an active metabolite designated as VVZ-368.[5] In studies with multiple doses, the plasma concentration of VVZ-368 has been observed to increase.[5] The specific pharmacological profile of VVZ-368 is not publicly disclosed, which should be a consideration in the interpretation of in vivo experiments.

Q4: What are the recommended solvents and storage conditions for VVZ-149?

A4: For in vitro studies, VVZ-149 can be dissolved in DMSO to prepare stock solutions. For long-term storage, it is recommended to keep the compound at -20°C. The hydrochloride salt form of Opiranserin generally has better water solubility and stability.[1]

Q5: Does VVZ-149 cross the blood-brain barrier?

A5: While detailed CNS penetration data for VVZ-149 is not extensively published in the search results, its efficacy in animal models of central pain sensitization suggests it does cross the blood-brain barrier to exert its effects on the spinal cord.[6]

Troubleshooting Guides

In Vitro Experiment Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Lower than expected potency in a GlyT2 inhibition assay. 1. Compound precipitation: VVZ-149 may have limited solubility in aqueous assay buffers. 2. Cell line variability: Different cell lines expressing GlyT2 may have varying sensitivities. 3. Assay conditions: The concentration of glycine or the incubation time may not be optimal.1. Ensure complete solubilization in DMSO before diluting in assay buffer. Consider using the hydrochloride salt for improved solubility.[1] 2. Confirm the expression level and functionality of GlyT2 in your cell line. 3. Optimize the assay by titrating the glycine concentration and incubation time.
Inconsistent results in 5-HT2A receptor functional assays (e.g., calcium flux). 1. Receptor desensitization/downregulation: Prolonged exposure to antagonists can paradoxically lead to a decrease in receptor number or function.[7] 2. Cell health: Poor cell viability can affect signaling responses. 3. Assay setup: Inconsistent cell seeding or dye loading can introduce variability.1. Minimize pre-incubation times with VVZ-149. If long-term inhibition is studied, monitor receptor expression levels. 2. Ensure cells are healthy and not over-confluent. 3. Use a consistent cell seeding density and ensure uniform dye loading across the plate.
Apparent off-target effects in cell-based assays. 1. P2X3 receptor activity: The observed effect may be mediated by the inhibition of P2X3 receptors, which are also involved in nociception.[1][4] 2. Cytotoxicity: At high concentrations, the compound may be causing cell death, leading to non-specific inhibition of cellular processes.1. Use a selective P2X3 antagonist as a control to determine if the effect is mediated by this off-target activity. 2. Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel to your functional assay to rule out non-specific toxicity.
In Vivo Experiment Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Variability in analgesic response in animal models of pain. 1. Animal-to-animal variability: Biological differences between animals can lead to varied responses. 2. Drug administration: Inconsistent dosing or route of administration can affect drug exposure. 3. Metabolism to VVZ-368: The active metabolite may have a different pharmacokinetic and pharmacodynamic profile, contributing to variability.[5]1. Increase the number of animals per group to improve statistical power. Ensure proper randomization and blinding of the study. 2. Use precise dosing techniques and a consistent route of administration. For intravenous administration, consider a loading dose followed by a maintenance infusion.[8] 3. If possible, measure plasma concentrations of both VVZ-149 and VVZ-368 to correlate exposure with efficacy.
Unexpected behavioral side effects (e.g., sedation, motor impairment). 1. High dose: The dose used may be too high, leading to on-target or off-target CNS effects. 2. 5-HT2A receptor-mediated effects: Antagonism of 5-HT2A receptors in the brain can influence locomotion and sedation.1. Perform a dose-response study to identify a therapeutic window with analgesia but minimal side effects. 2. Compare the behavioral profile with that of a selective 5-HT2A antagonist.
Lack of efficacy in a specific pain model. 1. Pain model dependency: The analgesic efficacy of VVZ-149 may be dependent on the underlying pain mechanism of the model. 2. Insufficient CNS penetration: The compound may not be reaching the target site in the CNS in sufficient concentrations.1. Test VVZ-149 in multiple pain models (e.g., inflammatory, neuropathic) to characterize its analgesic profile. 2. Evaluate the brain-to-plasma concentration ratio of VVZ-149 and its active metabolite.

Data Presentation

Table 1: In Vitro Potency of VVZ-149 (Opiranserin)

TargetAssay TypeIC₅₀ (µM)Reference(s)
Glycine Transporter 2 (GlyT2)Glycine Uptake Inhibition0.86[1][4]
Serotonin Receptor 2A (5HT2A)Receptor Binding/Functional Antagonism1.3[1][4]
P2X3 ReceptorFunctional Antagonism0.87[1][4]

Table 2: Preclinical In Vivo Dosing of VVZ-149 (Opiranserin)

Animal ModelSpeciesRoute of AdministrationEffective DoseObserved EffectReference(s)
Spared Nerve Ligation (SNL)RatOral (p.o.)80 mg/kgReduced mechanical allodynia[1]
Inflammatory/Neuropathic PainRatSubcutaneous (s.c.)25 mg/kgReduced mechanical allodynia and pain behaviors[1]
Postoperative PainRatN/AN/ADose-dependent analgesic effects[8]
Formalin-Induced PainRatN/AN/ADose-dependent analgesic effects[8]

Experimental Protocols

Key Experiment 1: 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol is a general guideline for measuring the antagonist activity of VVZ-149 at the 5-HT2A receptor.

  • Cell Culture: Culture HEK293 or CHO cells stably expressing the human 5-HT2A receptor in appropriate media. Seed cells into 96-well or 384-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution in an appropriate assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 30-60 minutes at 37°C.

  • Compound Preparation and Incubation: Prepare serial dilutions of VVZ-149 and a known 5-HT2A antagonist (positive control) in the assay buffer. Add the diluted compounds to the dye-loaded cell plate and pre-incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Use a fluorescence plate reader with kinetic reading capability and an automated liquid handler. Establish a stable baseline fluorescence reading. Inject a pre-determined EC₈₀ concentration of a 5-HT2A agonist (e.g., serotonin) into the wells and immediately begin recording the fluorescence signal.

  • Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Normalize the data to the vehicle control (0% inhibition) and a maximal concentration of the positive control (100% inhibition). Plot the normalized response against the log concentration of VVZ-149 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Key Experiment 2: In Vivo Formalin Test for Analgesia in Rats

This protocol outlines a common method for assessing the analgesic properties of a compound in a model of inflammatory pain.

  • Animal Acclimation: Acclimate male Sprague-Dawley or Wistar rats to the testing environment for at least 30 minutes before the experiment. Place each rat in an individual observation chamber.

  • Compound Administration: Administer VVZ-149 or vehicle via the desired route (e.g., subcutaneous, oral) at the appropriate pre-treatment time.

  • Formalin Injection: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the formalin injection, record the animal's pain-related behaviors. This is typically done by counting the number of flinches or measuring the cumulative time spent licking the injected paw. The observation period is divided into two phases:

    • Phase 1 (Acute Phase): 0-10 minutes post-injection, reflecting direct nociceptor activation.

    • Phase 2 (Tonic Phase): 15-60 minutes post-injection, reflecting central sensitization.[7][9]

  • Data Analysis: Compare the pain scores (flinch count or licking time) between the VVZ-149-treated group and the vehicle-treated group for both phases. A significant reduction in pain behaviors in the treated group indicates an analgesic effect.

Mandatory Visualizations

VVZ149_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine Glycine GlyT2 GlyT2 Glycine->GlyT2 Glycine_synapse Glycine GlyT2->Glycine_synapse Reuptake VVZ149_1 VVZ-149 VVZ149_1->GlyT2 GlyR Glycine Receptor Glycine_synapse->GlyR Serotonin_synapse Serotonin HT2A 5-HT2A Receptor Serotonin_synapse->HT2A Pain_Signal_Inhibition Pain Signal Inhibition GlyR->Pain_Signal_Inhibition PLC PLC HT2A->PLC IP3_DAG IP3/DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Pain_Signal_Facilitation Pain Signal Facilitation Ca_release->Pain_Signal_Facilitation VVZ149_2 VVZ-149 VVZ149_2->HT2A

Caption: Dual mechanism of action of VVZ-149.

Formalin_Test_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Data Collection cluster_analysis Analysis Acclimation 1. Acclimate Rats (≥30 min) Compound_Admin 2. Administer VVZ-149 or Vehicle Acclimation->Compound_Admin Formalin_Injection 3. Inject Formalin (5%) into Hind Paw Compound_Admin->Formalin_Injection Phase1 4a. Phase 1: 0-10 min (Record Flinching/Licking) Formalin_Injection->Phase1 Phase2 4b. Phase 2: 15-60 min (Record Flinching/Licking) Formalin_Injection->Phase2 Data_Analysis 5. Compare Pain Scores (VVZ-149 vs. Vehicle) Phase1->Data_Analysis Phase2->Data_Analysis

Caption: Experimental workflow for the rat formalin test.

References

Improving the bioavailability of Opiranserin in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on working with Opiranserin, with a special focus on strategies to improve its bioavailability in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is Opiranserin and what is its primary mechanism of action?

Opiranserin (also known as VVZ-149) is a first-in-class, non-opioid analgesic.[1][2] Its mechanism of action is the dual antagonism of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[3][4][5] By inhibiting GlyT2, Opiranserin increases the concentration of glycine in the synaptic cleft, enhancing inhibitory neurotransmission.[3] Simultaneously, it blocks the 5-HT2A receptor, which is also involved in pain signaling.[3] This multi-target approach is believed to produce a synergistic analgesic effect.[2]

Q2: What is the current clinical application of Opiranserin?

Opiranserin is primarily developed as an injectable agent for the management of moderate-to-severe postoperative pain.[1][5] Clinical trials have demonstrated its efficacy in reducing pain intensity and opioid consumption after surgical procedures.[1][6][7]

Q3: Is there an oral formulation of Opiranserin available?

Currently, Opiranserin is formulated for intravenous administration in clinical settings. While some preclinical studies in animal models have used oral administration, detailed information on the formulation and its bioavailability is not widely published. The development of a commercially available oral formulation has not been the primary focus of its clinical development for acute postoperative pain.

Troubleshooting Guides for Opiranserin Experiments

Issue 1: Difficulty in solubilizing Opiranserin for in vivo studies.
  • Possible Cause: Opiranserin hydrochloride has specific solubility characteristics.

  • Troubleshooting Steps:

    • Vehicle Selection: For a clear solution, a multi-component vehicle is often necessary. A suggested formulation includes a sequential addition of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[8]

    • Alternative Vehicle: Another option is 10% DMSO in 90% corn oil for lipid-based delivery studies.[8]

    • SBE-β-CD Formulation: A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) can also be used to improve solubility.[8]

    • Proper Mixing: Ensure each co-solvent is thoroughly mixed before adding the next to achieve a clear solution.[8]

Issue 2: High variability in preclinical oral dosing results.
  • Possible Cause: Poor and variable oral bioavailability is a common issue for many compounds. This can be due to low aqueous solubility, poor membrane permeability, or significant first-pass metabolism.

  • Troubleshooting Steps:

    • Physicochemical Characterization: Before formulation, thoroughly characterize the physicochemical properties of your Opiranserin batch, including its solubility at different pH values and its permeability (e.g., using a Caco-2 assay).

    • Formulation Strategy: Consider implementing formulation strategies known to enhance bioavailability for poorly soluble drugs. These are discussed in detail in the "Improving Oral Bioavailability" section below.

    • Fasted vs. Fed State: In your animal models, assess the impact of a fed versus a fasted state on drug absorption, as food can significantly alter the gastrointestinal environment and drug bioavailability.

    • Dose Proportionality Study: Conduct a dose-proportionality study to understand if absorption is linear or saturable at the doses being tested.

Strategies for Improving the Oral Bioavailability of Opiranserin

While Opiranserin is clinically used as an intravenous agent, research into an oral formulation would require strategies to overcome potential bioavailability challenges. Below are general approaches that could be investigated.

Physicochemical and Biopharmaceutical Characterization

A crucial first step is to understand the underlying causes of poor oral bioavailability.

Table 1: Key Physicochemical and Biopharmaceutical Properties to Assess for Opiranserin

PropertyExperimental MethodDesired Outcome for Good Oral Bioavailability
Aqueous Solubility Equilibrium solubility in buffers (pH 1.2, 4.5, 6.8)High solubility across the physiological pH range
Permeability Caco-2 cell monolayer assayHigh permeability (Papp > 10 x 10⁻⁶ cm/s)
LogP / LogD Octanol-water partition coefficient measurementLogD at pH 6.5-7.4 between 1 and 3
Metabolic Stability Incubation with liver microsomes or hepatocytesLow to moderate clearance
Efflux Liability Caco-2 assay with P-gp inhibitorsEfflux ratio < 2
Formulation Approaches

Based on the characterization, various formulation strategies can be employed.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[9]

  • Amorphous Solid Dispersions (ASDs): Dispersing Opiranserin in a polymer matrix in an amorphous state can enhance its dissolution rate and solubility.[10]

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area for dissolution.[10]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of Opiranserin

  • Polymer Selection: Screen various polymers (e.g., PVP K30, HPMC-AS, Soluplus®) for their ability to form a stable amorphous dispersion with Opiranserin.

  • Solvent Selection: Identify a common solvent that can dissolve both Opiranserin and the selected polymer (e.g., methanol, acetone).

  • Spray Drying:

    • Dissolve Opiranserin and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:3 drug-to-polymer ratio).

    • Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).

  • Characterization:

    • Confirm the amorphous nature of the resulting powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

    • Perform in vitro dissolution testing in simulated gastric and intestinal fluids to compare the dissolution rate of the ASD to the crystalline drug.

Quantitative Data Summary

Table 2: In Vitro Potency of Opiranserin

TargetIC₅₀ (µM)Reference
Glycine Transporter 2 (GlyT2)0.86[4][5]
Serotonin Receptor 2A (5-HT2A)1.3[4][5]
Purine P2X3 Receptor0.87[4][5]

Table 3: Summary of Phase 3 Clinical Trial Results for Intravenous Opiranserin in Postoperative Pain (Laparoscopic Colectomy)

Efficacy Endpoint (vs. Placebo)Resultp-valueReference
Sum of Pain Intensity Difference (SPID) at 12h Significantly improved0.0047[6]
Opioid Consumption (first 12h) 30.8% less-[6]
Patient-Controlled Analgesia (PCA) Requests (first 12h) 60.2% fewer-[6]
Proportion of Rescue Opioid-Free Patients (6-12h) Higher in Opiranserin group0.0024[6]

Visualizations

Signaling Pathway of Opiranserin

Opiranserin_Pathway Opiranserin Opiranserin (VVZ-149) GlyT2 Glycine Transporter 2 (GlyT2) Opiranserin->GlyT2 Inhibits HT2A Serotonin Receptor 2A (5-HT2A) Opiranserin->HT2A Antagonizes Opiranserin->HT2A Blocks Binding SynapticCleft ↑ Glycine in Synaptic Cleft GlyT2->SynapticCleft Blocks Reuptake Gq11 Gq/11 protein HT2A->Gq11 Activates Glycine Glycine Glycine->GlyT2 Serotonin Serotonin Serotonin->HT2A Serotonin->HT2A Binds InhibitorySignaling ↑ Inhibitory Neurotransmission SynapticCleft->InhibitorySignaling PainSignal ↓ Pain Signal Transmission InhibitorySignaling->PainSignal PLC Phospholipase C (PLC) Gq11->PLC

Caption: Opiranserin's dual mechanism of action.

Hypothetical Workflow for Developing an Oral Formulation

Oral_Formulation_Workflow start Start: Poorly Bioavailable Opiranserin API char Physicochemical Characterization (Solubility, Permeability) start->char formulation Formulation Strategy - Lipid-based (SEDDS) - Amorphous Dispersion - Nanoparticles char->formulation invitro In Vitro Testing (Dissolution, Stability) formulation->invitro invivo Preclinical In Vivo PK Study (Animal Model) invitro->invivo decision Bioavailability Improved? invivo->decision end_success End: Lead Oral Formulation Identified decision->end_success Yes end_fail Reformulate decision->end_fail No end_fail->formulation

Caption: A logical workflow for enhancing oral bioavailability.

References

VVZ-149 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VVZ-149 (Opiranserin). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on the stability of VVZ-149 in various experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of VVZ-149?

A1: For initial stock solutions, we recommend using a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to minimize the concentration of the organic solvent in your final assay to avoid potential off-target effects or cytotoxicity. A final DMSO concentration of less than 0.5% is generally well-tolerated in most cell-based assays.

Q2: How should I store my VVZ-149 stock solution?

A2: VVZ-149 stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to ensure long-term stability. To avoid repeated freeze-thaw cycles that can lead to degradation, we recommend aliquoting the stock solution into smaller, single-use volumes.

Q3: Is the hydrochloride salt or the freebase form of VVZ-149 more stable?

A3: Generally, the hydrochloride salt form of a compound exhibits enhanced water solubility and stability compared to its freebase form.[1] For experiments in aqueous buffers, using the hydrochloride salt of VVZ-149 is recommended.

Q4: At what pH is VVZ-149 expected to be most stable?

A4: While specific data for VVZ-149 is not publicly available, many small molecules are most stable within a neutral pH range (pH 6.0-8.0). The stability of a compound is highly dependent on its chemical structure and the functional groups present. It is advisable to perform a preliminary stability assessment at the intended pH of your experiment.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitate forms when diluting the VVZ-149 stock solution into an aqueous buffer. - Poor aqueous solubility of VVZ-149.- The concentration of VVZ-149 exceeds its solubility limit in the buffer.- Reduce Final Concentration: Work with a lower final concentration of VVZ-149.- Modify Dilution Method: Try serial dilutions and ensure rapid and thorough mixing after adding the stock solution to the buffer.- Use a Different Buffer: Consider a buffer with different ionic strength or pH that may improve solubility.- Include Solubilizing Agents: With caution, consider adding a small amount of a biocompatible surfactant or cyclodextrin to the assay buffer. Note that these agents can affect assay performance.
Loss of VVZ-149 activity in a cell-based assay over time. - Degradation of VVZ-149 in the cell culture medium.- Metabolism of VVZ-149 by the cells.- Adsorption of VVZ-149 to plasticware.- Assess Stability in Medium: Incubate VVZ-149 in the cell culture medium (without cells) for the duration of your experiment and measure its concentration at different time points using HPLC or LC-MS.- Evaluate Metabolic Stability: Perform a similar time-course experiment in the presence of cells. A more rapid decrease in concentration compared to the cell-free control suggests cellular metabolism.- Use Low-Binding Plates: Consider using low-adhesion plasticware to minimize the loss of the compound.
Inconsistent results between experiments. - Inconsistent preparation of VVZ-149 solutions.- Variable storage times or conditions of working solutions.- Standardize Protocol: Ensure a consistent and well-documented procedure for preparing VVZ-149 solutions.- Prepare Fresh Solutions: The most reliable approach is to prepare fresh working solutions of VVZ-149 for each experiment from a frozen stock.

Stability of VVZ-149 in Common Experimental Buffers

While specific experimental data on the stability of VVZ-149 in different buffers is not publicly available, the following table provides an illustrative example of how such data could be presented. Researchers should perform their own stability assessments for their specific experimental conditions.

Buffer (50 mM)pHTemperature (°C)Incubation Time (hours)% Remaining VVZ-149 (Illustrative)
Phosphate-Buffered Saline (PBS)7.43724>95%
Tris-HCl7.43724>95%
HEPES7.43724>95%
MES6.03724>90%
Carbonate-Bicarbonate9.23724<85%

Disclaimer: The data in this table is for illustrative purposes only and is not based on experimental results for VVZ-149.

Experimental Protocols

Protocol for Assessing VVZ-149 Stability in an Aqueous Buffer

This protocol outlines a general procedure for determining the stability of VVZ-149 in a specific aqueous buffer.

1. Materials:

  • VVZ-149 (hydrochloride salt recommended)
  • Anhydrous DMSO
  • Experimental buffer of interest (e.g., PBS, Tris-HCl)
  • HPLC or LC-MS system for analysis

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of VVZ-149 in anhydrous DMSO.
  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the experimental buffer. Ensure the final DMSO concentration is below 0.5%.
  • Incubation: Aliquot the working solution into separate, sealed vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each temperature condition.
  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the remaining intact VVZ-149. The appearance of new peaks may indicate degradation products.
  • Data Analysis: Plot the percentage of remaining VVZ-149 against time for each condition to determine the stability profile.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 100 µM in Buffer stock->working aliquot Aliquot for Time Points working->aliquot incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) aliquot->incubate sample Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample hplc Analyze by HPLC/LC-MS sample->hplc data Plot % Remaining vs. Time hplc->data

Caption: Workflow for assessing the stability of VVZ-149.

Hypothetical Signaling Pathway of VVZ-149

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_serotonergic Serotonergic Input Glycine Glycine GlyT2 GlyT2 Glycine->GlyT2 Reuptake GlyR Glycine Receptor Glycine->GlyR PainSignal Pain Signal Transmission GlyR->PainSignal Inhibition Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A HT2A->PainSignal Facilitation VVZ149 VVZ-149 VVZ149->GlyT2 Inhibits VVZ149->HT2A Inhibits

Caption: Dual inhibitory mechanism of VVZ-149.

References

Validation & Comparative

VVZ-149 Demonstrates Morphine-Comparable Efficacy in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comparative guide detailing the in vivo analgesic efficacy of VVZ-149, a novel non-opioid analgesic, in relation to the widely used opioid, morphine. Preclinical data indicates that VVZ-149 exhibits a potent analgesic effect comparable to that of morphine in established rat models of neuropathic and inflammatory pain. This guide provides a comprehensive overview of the supporting experimental data, detailed methodologies for the key experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Comparison of Analgesic Efficacy

The analgesic effects of VVZ-149 and morphine were directly compared in rat models of spinal nerve ligation (neuropathic pain) and formalin-induced inflammatory pain. The key findings from these studies are summarized below.

CompoundAnimal ModelDosageRoute of AdministrationEfficacy OutcomeReference
VVZ-149Spinal Nerve Ligation (Rat)25 mg/kgSubcutaneous (s.c.)Comparable to 3 mg/kg Morphine(Pang et al., 2012)
MorphineSpinal Nerve Ligation (Rat)3 mg/kgSubcutaneous (s.c.)Standard Comparator(Pang et al., 2012)
VVZ-149Formalin-Induced Pain (Rat)25 mg/kgSubcutaneous (s.c.)Comparable to 3 mg/kg Morphine(Pang et al., 2012)
MorphineFormalin-Induced Pain (Rat)3 mg/kgSubcutaneous (s.c.)Standard Comparator(Pang et al., 2012)

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited, based on standard preclinical protocols and information inferred from available documentation.

Spinal Nerve Ligation (SNL) Model in Rats

This model is a widely accepted representation of neuropathic pain.

  • Animal Subjects: Male Sprague-Dawley rats are typically used.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture. The incision is then closed. This procedure induces mechanical allodynia, a state of pain resulting from a stimulus that does not normally provoke pain.

  • Drug Administration: VVZ-149 (25 mg/kg) or morphine (3 mg/kg) is administered subcutaneously.

  • Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments. An increase in the paw withdrawal threshold indicates an analgesic effect.

  • Data Analysis: The paw withdrawal thresholds are recorded and compared between the treatment groups and a vehicle control group.

Formalin-Induced Pain Model in Rats

This model is used to assess efficacy against both acute and persistent inflammatory pain.

  • Animal Subjects: Male Sprague-Dawley rats are commonly used.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw. This induces a biphasic pain response: an early, acute phase (0-10 minutes) and a late, inflammatory phase (20-60 minutes).

  • Drug Administration: VVZ-149 (25 mg/kg) or morphine (3 mg/kg) is administered subcutaneously prior to the formalin injection.

  • Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded during both phases. A reduction in these behaviors indicates an analgesic effect.

  • Data Analysis: The duration of pain-related behaviors is quantified and compared between the treatment groups and a vehicle control group for both the early and late phases.

Visualizing Mechanisms and Workflows

To further elucidate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_preclinical_model Preclinical Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal Selection (Rats) Animal Selection (Rats) Spinal Nerve Ligation (SNL) Surgery Spinal Nerve Ligation (SNL) Surgery Animal Selection (Rats)->Spinal Nerve Ligation (SNL) Surgery Neuropathic Pain Formalin Injection Formalin Injection Animal Selection (Rats)->Formalin Injection Inflammatory Pain Drug Administration Drug Administration Spinal Nerve Ligation (SNL) Surgery->Drug Administration Formalin Injection->Drug Administration VVZ-149 (25 mg/kg, s.c.) VVZ-149 (25 mg/kg, s.c.) Morphine (3 mg/kg, s.c.) Morphine (3 mg/kg, s.c.) Vehicle Control Vehicle Control Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing SNL Model Paw Withdrawal Threshold (von Frey Filaments) Formalin Model Pain Behavior Duration (Licking, Biting) Statistical Comparison Statistical Comparison Behavioral Testing->Statistical Comparison Comparison of Paw Withdrawal Thresholds Comparison of Paw Withdrawal Thresholds Comparison of Pain Behavior Durations Comparison of Pain Behavior Durations

In Vivo Efficacy Experimental Workflow

signaling_pathways cluster_vvz149 VVZ-149 Signaling Pathway cluster_morphine Morphine Signaling Pathway VVZ-149 VVZ-149 GlyT2 Transporter GlyT2 Transporter VVZ-149->GlyT2 Transporter Inhibits 5-HT2A Receptor 5-HT2A Receptor VVZ-149->5-HT2A Receptor Antagonizes Increased Synaptic Glycine Increased Synaptic Glycine GlyT2 Transporter->Increased Synaptic Glycine Leads to Inhibition of Descending Facilitatory Pathways Inhibition of Descending Facilitatory Pathways 5-HT2A Receptor->Inhibition of Descending Facilitatory Pathways Leads to Analgesia_VVZ Analgesia Increased Synaptic Glycine->Analgesia_VVZ Inhibition of Descending Facilitatory Pathways->Analgesia_VVZ Morphine Morphine Mu-Opioid Receptor (MOR) Mu-Opioid Receptor (MOR) Morphine->Mu-Opioid Receptor (MOR) Agonist G-protein Coupling G-protein Coupling Mu-Opioid Receptor (MOR)->G-protein Coupling Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase G-protein Coupling->Inhibition of Adenylyl Cyclase Activation of K+ Channels Activation of K+ Channels G-protein Coupling->Activation of K+ Channels Inhibition of Ca2+ Channels Inhibition of Ca2+ Channels G-protein Coupling->Inhibition of Ca2+ Channels Reduced Neuronal Excitability Reduced Neuronal Excitability Inhibition of Adenylyl Cyclase->Reduced Neuronal Excitability Activation of K+ Channels->Reduced Neuronal Excitability Inhibition of Ca2+ Channels->Reduced Neuronal Excitability Analgesia_Morphine Analgesia Reduced Neuronal Excitability->Analgesia_Morphine

Comparative Signaling Pathways of VVZ-149 and Morphine

Conclusion

The available preclinical data strongly suggest that VVZ-149 is a potent analgesic with an efficacy comparable to that of morphine in well-established rodent models of pain. As a non-opioid, VVZ-149 presents a promising alternative for pain management, potentially avoiding the adverse effects associated with opioid use. Further research and clinical trials are ongoing to fully elucidate the therapeutic potential of VVZ-149 in various pain indications.

Reference:

Pang, M. H., Kim, Y., Jung, K. W., Cho, S., & Lee, D. H. (2012). A series of case studies: practical methodology for identifying antinociceptive multi-target drugs. Drug discovery today, 17(9-10), 425–434.

A Comparative Analysis of the Mechanisms of VVZ-149 and Gabapentin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the molecular mechanisms of VVZ-149 and gabapentin, two analgesic compounds with distinct modes of action. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of these therapeutics.

Introduction

Pain management remains a critical challenge in medicine, prompting the development of novel analgesics with improved efficacy and safety profiles. VVZ-149 and gabapentin represent two distinct approaches to analgesia. VVZ-149 is a dual antagonist targeting the glycine transporter type 2 (GlyT2) and the serotonin 5-HT2A receptor, with additional activity at the P2X3 receptor.[1][2] Gabapentin, a structural analog of the neurotransmitter GABA, primarily acts by binding to the α2δ subunits of voltage-gated calcium channels (VGCCs).[3][4] This guide will dissect their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Comparative Overview of Molecular Mechanisms

The fundamental difference in the mechanisms of VVZ-149 and gabapentin lies in their molecular targets and the subsequent signaling pathways they modulate. VVZ-149 exerts its effects by modulating inhibitory and excitatory neurotransmission through distinct receptor and transporter systems, while gabapentin indirectly dampens neuronal excitability by reducing the presynaptic influx of calcium.

Table 1: Quantitative Comparison of Binding Affinities
CompoundTargetParameterValueSpecies
VVZ-149 Glycine Transporter 2 (GlyT2)IC500.86 µMNot Specified
Serotonin 5-HT2A ReceptorIC501.3 µMNot Specified
Purinergic P2X3 ReceptorIC500.87 µMRat
Gabapentin α2δ-1 subunit of VGCCKd59 nMPorcine
α2δ-2 subunit of VGCCKd153 nMPorcine
K+-induced Ca2+ influxIC509.7 µMRat
K+-evoked glutamate releaseIC505.3 µM (PGB*)Rat

*Data for pregabalin (PGB), a more potent analog of gabapentin, is included for comparison of functional effects.[5]

Detailed Mechanisms of Action and Signaling Pathways

VVZ-149: A Multi-Target Approach to Analgesia

VVZ-149's analgesic properties stem from its simultaneous antagonism of GlyT2 and the 5-HT2A receptor.[1][6][7][8]

  • GlyT2 Inhibition: GlyT2 is a presynaptic transporter responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft in the spinal cord.[1] By inhibiting GlyT2, VVZ-149 increases the concentration of glycine in the synapse, thereby enhancing inhibitory glycinergic neurotransmission and dampening pain signals.[1]

  • 5-HT2A Receptor Antagonism: The 5-HT2A receptor is a G protein-coupled receptor that, upon activation by serotonin, can potentiate pain signaling.[9] By blocking this receptor, VVZ-149 is thought to reduce the amplification of pain signals.[6][7][8]

  • P2X3 Receptor Antagonism: The P2X3 receptor is an ion channel activated by ATP, which is released from damaged cells and contributes to nociceptive signaling. Antagonism of this receptor by VVZ-149 provides an additional mechanism for pain reduction.[1]

VVZ149_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_5ht2a Nociceptive Neuron presynaptic_neuron Presynaptic Neuron glycine_vesicle Glycine Vesicles presynaptic_neuron->glycine_vesicle Release glycine Glycine glycine_vesicle->glycine glyt2 GlyT2 glyt2->presynaptic_neuron glycine->glyt2 Reuptake glycine_receptor Glycine Receptor (Inhibitory) glycine->glycine_receptor postsynaptic_neuron Postsynaptic Neuron pain_signal_out Pain Signal Propagation postsynaptic_neuron->pain_signal_out Reduced glycine_receptor->postsynaptic_neuron Inhibition serotonin Serotonin receptor_5ht2a 5-HT2A Receptor serotonin->receptor_5ht2a pain_potentiation Pain Signal Potentiation receptor_5ht2a->pain_potentiation vvz149 VVZ-149 vvz149->glyt2 Inhibits vvz149->receptor_5ht2a Inhibits

VVZ-149 Mechanism of Action
Gabapentin: Targeting Voltage-Gated Calcium Channels

Gabapentin's primary mechanism of action involves binding to the α2δ-1 and α2δ-2 auxiliary subunits of presynaptic VGCCs.[3][4] This interaction does not directly block the calcium channel pore but rather reduces the trafficking of the channel complex to the presynaptic membrane.[10] This leads to a decrease in the density of functional VGCCs at the presynaptic terminal.

The subsequent reduction in calcium influx upon neuronal depolarization results in decreased release of excitatory neurotransmitters, such as glutamate and substance P.[3][4] By diminishing the release of these neurotransmitters, gabapentin effectively dampens neuronal hyperexcitability associated with neuropathic pain.

Gabapentin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal presynaptic_neuron Presynaptic Neuron vgcc Voltage-Gated Ca2+ Channel (α2δ subunit) calcium Ca2+ vgcc->calcium Influx neurotransmitter_vesicle Excitatory Neurotransmitter Vesicles neurotransmitter Excitatory Neurotransmitters neurotransmitter_vesicle->neurotransmitter receptor Receptor neurotransmitter->receptor postsynaptic_neuron Postsynaptic Neuron pain_signal_out Pain Signal Propagation postsynaptic_neuron->pain_signal_out receptor->postsynaptic_neuron Excitation gabapentin Gabapentin gabapentin->vgcc Binds to α2δ, reduces trafficking calcium->neurotransmitter_vesicle Triggers Release depolarization Depolarization depolarization->vgcc Opens

Gabapentin Mechanism of Action

Experimental Protocols

The following are representative protocols for assessing the activity of VVZ-149 and gabapentin.

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay (for VVZ-149)

This assay determines the binding affinity of a compound for the 5-HT2A receptor.[9][11]

Materials:

  • Membrane preparation from cells stably expressing human 5-HT2A receptor.[12]

  • Radioligand: [3H]Ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compound (e.g., VVZ-149) at various concentrations.

  • Non-specific binding control: 1 µM Ketanserin.[13]

  • 96-well glass fiber filter plates.

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • In a 96-well plate, set up reactions for total binding, non-specific binding, and test compound binding.

  • For test compound wells, add 50 µL of the test compound at various concentrations, 50 µL of [3H]Ketanserin, and 100 µL of the membrane suspension.[9]

  • Incubate for 60 minutes at room temperature.[13]

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate.

  • Wash the filters 3-4 times with ice-cold wash buffer.[9]

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify radioactivity in counts per minute (CPM) using a microplate scintillation counter.

  • Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Test Compound) prepare_reagents->setup_plate incubate Incubate (e.g., 60 min at RT) setup_plate->incubate filter_wash Filter and Wash to Separate Bound/ Free Ligand incubate->filter_wash add_scintillant Add Scintillation Cocktail filter_wash->add_scintillant count_cpm Count CPM add_scintillant->count_cpm analyze Analyze Data (Calculate % Inhibition, Determine IC50) count_cpm->analyze end End analyze->end

Radioligand Binding Assay Workflow
Protocol 2: Measurement of Presynaptic Calcium Influx (for Gabapentin)

This assay measures the effect of gabapentin on depolarization-evoked calcium influx in synaptosomes.[14][15][16]

Materials:

  • Rat neocortical or hippocampal synaptosomes.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Physiological buffer (e.g., Krebs-Ringer).

  • High potassium (K+) buffer for depolarization.

  • Gabapentin at various concentrations.

  • Fluorescence plate reader or microscope with imaging system.

Procedure:

  • Load synaptosomes with the calcium-sensitive dye.

  • Wash the synaptosomes to remove excess dye.

  • Pre-incubate the loaded synaptosomes with various concentrations of gabapentin.

  • Establish a baseline fluorescence reading.

  • Induce depolarization by adding the high K+ buffer.

  • Record the change in fluorescence intensity, which corresponds to the influx of calcium.

  • Analyze the data to determine the effect of gabapentin on the peak and duration of the calcium transient.[16]

  • Calculate the IC50 value for the inhibition of calcium influx.

Protocol 3: Neurotransmitter Release Assay (for Gabapentin)

This protocol measures the effect of gabapentin on the release of excitatory neurotransmitters from brain slices.[3][5]

Materials:

  • Rat neocortical slices.

  • Artificial cerebrospinal fluid (aCSF).

  • High potassium (K+) aCSF for depolarization.

  • Gabapentin at various concentrations.

  • Enzyme-based microelectrode arrays for glutamate detection or HPLC for broader neurotransmitter analysis.[5][17]

Procedure:

  • Prepare acute brain slices and allow them to recover in aCSF.

  • Perfuse the slices with aCSF containing various concentrations of gabapentin.

  • Establish a baseline measurement of neurotransmitter levels.

  • Stimulate neurotransmitter release by switching to high K+ aCSF.

  • Continuously measure the concentration of the neurotransmitter (e.g., glutamate) in the extracellular space.

  • Quantify the reduction in neurotransmitter release in the presence of gabapentin.

  • Determine the IC50 value for the inhibition of neurotransmitter release.[5]

Conclusion

VVZ-149 and gabapentin offer distinct and complementary mechanisms for the management of pain. VVZ-149's multi-target approach, involving the enhancement of inhibitory neurotransmission and blockade of pain potentiation, presents a novel strategy. Gabapentin's well-established mechanism of reducing presynaptic calcium influx and subsequent excitatory neurotransmitter release has proven effective in neuropathic pain states. A thorough understanding of these differing mechanisms is crucial for the rational design of future analgesic therapies and for optimizing their clinical application.

Disclaimer: This document is for informational purposes only and is intended for a scientific audience. It is not intended to provide medical advice.

References

A Head-to-Head Comparison of VVZ-149 and Tramadol for Postoperative Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of VVZ-149 and tramadol, two analgesics with distinct mechanisms of action for the management of moderate to severe pain. While direct head-to-head clinical trial data is not currently available, this document synthesizes existing data from placebo-controlled studies to offer a comparative overview of their efficacy, safety, and underlying mechanisms.

At a Glance: Key Characteristics

FeatureVVZ-149 (Opiranserin)Tramadol
Drug Class Non-opioid, non-NSAID analgesicAtypical opioid analgesic, Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)[1]
Primary Indication Investigational for postoperative pain[2][3]Moderate to severe acute and chronic pain[1][4]
Administration Intravenous infusion[5][6]Oral, Intravenous, Intramuscular[7]
Mechanism of Action Dual antagonist of Glycine Transporter 2 (GlyT2) and Serotonin 2A (5-HT2A) receptors[2][8]Weak µ-opioid receptor agonist and inhibitor of serotonin and norepinephrine reuptake[1][5][9]

Mechanism of Action: Distinct Pathways to Analgesia

VVZ-149 and tramadol achieve their analgesic effects through fundamentally different molecular pathways.

VVZ-149: A Novel Dual Antagonist

VVZ-149 is a first-in-class analgesic that simultaneously targets two key proteins involved in pain signal transmission: Glycine Transporter 2 (GlyT2) and the Serotonin 2A (5-HT2A) receptor.[2][8] Its mechanism does not involve the opioid or cyclooxygenase pathways.[3]

  • GlyT2 Inhibition: By blocking GlyT2 in the spinal cord, VVZ-149 increases the concentration of glycine in the synaptic cleft. Glycine is an inhibitory neurotransmitter, and its enhanced activity dampens the transmission of pain signals to the brain.[3][10]

  • 5-HT2A Receptor Antagonism: Antagonism of the 5-HT2A receptor is believed to reduce pain by two main routes: decreasing the descending serotonergic facilitatory modulation of pain in the brain and reducing the activation of peripheral nociceptors, which are primary sources of postsurgical pain.[3][10]

VVZ149_Mechanism cluster_SpinalCord Spinal Cord cluster_PeripheralNerve Peripheral Nerve / Brain Glycine Glycine GlycineReceptor Glycine Receptor Glycine->GlycineReceptor Binds to GlyT2 GlyT2 GlyT2->Glycine Reuptake PainNeuron_Post Postsynaptic Pain Neuron GlycineReceptor->PainNeuron_Post Inhibits PainSignal_Out Reduced Pain Signal to Brain PainNeuron_Post->PainSignal_Out Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Binds to PainNeuron_Pre Nociceptor / Descending Neuron HT2A->PainNeuron_Pre Activates VVZ149 VVZ-149 VVZ149->GlyT2 Inhibits VVZ149->HT2A Antagonizes PainSignal_In Pain Signal PainSignal_In->PainNeuron_Pre

VVZ-149 Mechanism of Action
Tramadol: A Dual-Action Opioid and SNRI

Tramadol's analgesic properties are derived from a combination of weak opioid receptor agonism and inhibition of monoamine reuptake.[1][5][9]

  • Opioid Activity: Tramadol and its primary active metabolite, O-desmethyltramadol (M1), are agonists of the µ-opioid receptor.[7][9] The M1 metabolite has a significantly higher affinity for the µ-opioid receptor than the parent compound.[5]

  • Monoamine Reuptake Inhibition: Tramadol inhibits the reuptake of serotonin and norepinephrine in the central nervous system.[1][5] This increases the levels of these neurotransmitters in the synaptic cleft, which in turn enhances descending inhibitory pain pathways.[5] The two enantiomers of tramadol contribute differently: the (+)-enantiomer primarily inhibits serotonin reuptake, while the (-)-enantiomer mainly inhibits norepinephrine reuptake.[7]

Tramadol_Mechanism cluster_CNS Central Nervous System MuOpioidReceptor µ-Opioid Receptor DescendingInhibitory Descending Inhibitory Pathway MuOpioidReceptor->DescendingInhibitory Activates SERT Serotonin Transporter SERT->DescendingInhibitory Enhances NET Norepinephrine Transporter NET->DescendingInhibitory Enhances PainSignal_Out Reduced Pain Perception DescendingInhibitory->PainSignal_Out Inhibits Tramadol Tramadol & M1 Metabolite Tramadol->MuOpioidReceptor Agonist Tramadol->SERT Inhibits Reuptake Tramadol->NET Inhibits Reuptake PainSignal_In Ascending Pain Signal

Tramadol Mechanism of Action

Efficacy in Postoperative Pain: A Comparative Analysis

As no direct head-to-head trials exist, this section compares the efficacy of VVZ-149 and tramadol based on their performance against placebo in separate clinical trials for postoperative pain.

VVZ-149 Efficacy Data (vs. Placebo)

Recent Phase 3 clinical trials have demonstrated the efficacy of VVZ-149 in reducing postoperative pain and opioid consumption.

Table 1: Summary of VVZ-149 Phase 3 Efficacy Data (NCT05764525) [4][5][6]

Efficacy EndpointVVZ-149 GroupPlacebo Groupp-value
SPID at 6 hours 35% improvement vs. placebo-0.0193
SPID at 12 hours 35% improvement vs. placebo-0.0047
Opioid Consumption (first 12h) 30.8% less than placebo--
PCA Requests (first 12h) 60.2% fewer than placebo--
Rescue Opioid-Free (2-6h) Higher proportion vs. placebo-0.0026
Rescue Opioid-Free (6-12h) Higher proportion vs. placebo-0.0024
Time to Mild Pain (NRS < 4) 8 hours post-infusion-0.0007 (for 4-10h period)

SPID: Sum of Pain Intensity Difference; PCA: Patient-Controlled Analgesia; NRS: Numeric Rating Scale.

Tramadol Efficacy Data (vs. Placebo and Active Comparators)

Tramadol's efficacy in postoperative pain has been established in numerous studies.

Table 2: Summary of Tramadol Efficacy Data in Postoperative Pain

StudyComparisonKey Efficacy Findings
Vickers et al. [2]Tramadol PCA vs. Morphine PCA vs. Placebo PCAResponder rates: Tramadol 66.7%, Morphine 75.0%, Placebo 18.3% (p < 0.0001). Initial VAS reduction was significant for both active drugs vs. placebo (p = 0.002).
Sunshine et al. [11]Oral Tramadol (75mg & 150mg) vs. Acetaminophen/Propoxyphene vs. PlaceboBoth tramadol doses were superior to placebo. Tramadol 150mg was significantly more effective than the acetaminophen/propoxyphene combination from hour 2 through 6.
Pang et al. [12]Tramadol infusion + Morphine PCA vs. Morphine PCA aloneThe tramadol group had lower pain scores, a 33% reduction in 24h morphine consumption (27mg vs 40.5mg), and improved patient satisfaction (p < 0.05).

Safety and Tolerability Profile

The safety profiles of VVZ-149 and tramadol are distinct, reflecting their different mechanisms of action.

VVZ-149 Safety Profile

Clinical trials to date indicate that VVZ-149 is generally well-tolerated.

Table 3: Common Adverse Events Associated with VVZ-149

Adverse EventFrequencyReference
SomnolenceHigher than placebo[12]
HeadacheHigher than placebo[12]
NauseaMild, reported in Phase 1[8]
DizzinessMild, reported in Phase 1[8]

A Phase 1 study in healthy volunteers and a Phase 3 study in post-colectomy patients concluded that VVZ-149 was generally safe and well-tolerated.[2][6]

Tramadol Safety Profile

Tramadol is associated with a range of side effects, some of which are common to opioids, while others relate to its serotonergic activity.

Table 4: Common and Serious Adverse Events Associated with Tramadol

Adverse Event TypeSpecific EventsReference
Common Nausea, dizziness, dry mouth, drowsiness, constipation, vomiting, headache, sweating[1]
Serious Seizures, Serotonin Syndrome, respiratory depression, risk of addiction and misuse[1][4]

Tramadol carries a risk of serotonin syndrome, especially when co-administered with other serotonergic drugs like SSRIs or MAO inhibitors.[1] Its use is also associated with an increased risk of seizures.

Experimental Protocols: A Methodological Overview

This section details the methodologies of key clinical trials for both drugs to provide context for the presented efficacy data.

VVZ-149: Phase 3 Postoperative Pain Trial (NCT05764525)

VVZ149_Protocol cluster_StudyDesign Study Design cluster_Population Patient Population cluster_Intervention Intervention cluster_Endpoints Efficacy Endpoints Design Randomized, Double-Blind, Parallel Group, Placebo-Controlled Intervention Intervention Population 284 patients undergoing laparoscopic colectomy Inclusion Inclusion: Age ≥18, ASA I-II, Post-op NRS ≥ 5 VVZ149_Arm VVZ-149 (n=141): 1000mg continuous IV infusion over 10h (160mg loading dose over 30min, then 840mg over 9.5h) Placebo_Arm Placebo (n=143): Matching IV infusion over 10h Primary Primary: Sum of Pain Intensity Difference (SPID) for first 12h Secondary Secondary: Opioid consumption (PCA), rescue medication use, NRS pain scores Endpoints Endpoints

Experimental Workflow: VVZ-149 Phase 3 Trial
  • Study Design: A Phase 3, multicenter, randomized, double-blind, parallel-group, placebo-controlled study.[5][9]

  • Participants: 284 adult patients undergoing laparoscopic colectomy with a postoperative pain intensity of ≥ 5 on an 11-point Numeric Rating Scale (NRS).[5][7]

  • Intervention: Patients were randomized (1:1) to receive either a continuous 10-hour intravenous infusion of VVZ-149 (1000 mg total: 160 mg loading dose over 30 minutes, followed by 840 mg maintenance dose over 9.5 hours) or a matching placebo.[9] All patients had access to patient-controlled analgesia (PCA) with an opioid for rescue pain relief.[5]

  • Primary Outcome: The primary efficacy measure was the Sum of Pain Intensity Difference (SPID) over the first 12 hours after the start of the infusion.[5]

  • Secondary Outcomes: Included total opioid consumption, number of PCA requests, and pain intensity scores over 48 hours.[1][5]

Tramadol: Postoperative Pain Trial (PCA)

The following represents a typical experimental design for evaluating intravenous tramadol in a postoperative setting.

Tramadol_Protocol cluster_StudyDesign Study Design cluster_Population Patient Population cluster_Intervention Intervention (via PCA pump) cluster_Endpoints Efficacy Endpoints Design Randomized, Double-Blind, Active- and Placebo-Controlled Intervention Intervention Population Patients recovering from major surgery (e.g., abdominal) Tramadol_Arm Tramadol Group: Loading dose (e.g., 3mg/kg), then PCA demand dose (e.g., 20-30mg) with lockout interval (e.g., 5-10 min) Comparator_Arm Active Comparator Group (e.g., Morphine): Loading dose, then PCA demand dose Placebo_Arm Placebo Group: Saline via PCA pump Primary Primary: Pain intensity reduction (VAS/NRS), Total analgesic consumption Secondary Secondary: Patient satisfaction, Adverse events Endpoints Endpoints

References

A Comparative Analysis of VVZ-149 and Ketorolac for Postoperative Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of VVZ-149, a novel non-opioid analgesic, and ketorolac, a well-established non-steroidal anti-inflammatory drug (NSAID), for the management of postoperative pain. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis based on available clinical trial data and mechanistic information.

Executive Summary

Postoperative pain management remains a critical challenge, with a significant need for effective non-opioid analgesics to reduce reliance on opioids and their associated adverse effects. This guide examines two distinct pharmacological agents: VVZ-149 (Opiranserin), a first-in-class dual inhibitor of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor, and ketorolac, a potent non-selective cyclooxygenase (COX) enzyme inhibitor. While direct head-to-head clinical trials are not yet available, this comparison synthesizes data from placebo-controlled studies of VVZ-149 and extensive clinical research on ketorolac to provide a comprehensive overview of their respective efficacy, safety, and mechanistic profiles in the context of postoperative analgesia.

Mechanism of Action

The analgesic effects of VVZ-149 and ketorolac are achieved through distinct signaling pathways.

VVZ-149: As a non-opioid, non-NSAID analgesic, VVZ-149's mechanism is not dependent on opioid receptors or cyclooxygenase inhibition.[1] It is a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[2][3] This dual action is believed to have a synergistic effect on pain regulation, particularly in the spinal cord, which is a key area for processing pain signals.[4]

Ketorolac: Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[5][6] It is a non-selective inhibitor of both COX-1 and COX-2.[5][7] The inhibition of COX enzymes prevents the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5][7]

Signaling Pathway Diagrams

VVZ149_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Glycine_vesicle Glycine GlyR Glycine Receptor Glycine_vesicle->GlyR Binds GlyT2 GlyT2 Glycine_vesicle->GlyT2 Reuptake Pain_Signal_Transmission Pain Signal Transmission GlyR->Pain_Signal_Transmission Inhibits FiveHT2A 5-HT2A Receptor FiveHT2A->Pain_Signal_Transmission Promotes Serotonin Serotonin Serotonin->FiveHT2A Binds VVZ149 VVZ-149 VVZ149->FiveHT2A Inhibits VVZ149->GlyT2 Inhibits

Diagram 1: VVZ-149 Mechanism of Action.

Ketorolac_Mechanism Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Ketorolac Ketorolac Ketorolac->COX1_COX2 Inhibits

Diagram 2: Ketorolac Mechanism of Action.

Clinical Efficacy in Postoperative Pain

VVZ-149 Clinical Trial Data

Clinical trials of VVZ-149 have demonstrated its efficacy in reducing postoperative pain and opioid consumption.

Study (Surgery Type) Dosage Primary Endpoint Key Findings Opioid Sparing Effect
Phase 3 (Laparoscopic Colectomy) 10-hour IV infusionSum of Pain Intensity Difference (SPID)Significant pain reduction at 6 and 12 hours post-infusion compared to placebo.[8][9]30.8% less opioid consumption and 60.2% fewer PCA requests in the first 12 hours compared to placebo.[8][9]
Phase 2 (Laparoscopic & Robotic Gastrectomy) 10-hour IV infusionPain Intensity & Opioid ConsumptionStatistically significant lower pain intensity at 4 hours post-emergence compared to placebo.[3][10]29.5% reduction in opioid consumption over 24 hours.[3][10]
Phase 2 (Laparoscopic Colorectal Surgery) 8-hour IV infusionPain Intensity & Opioid ConsumptionNon-significant reduction in postoperative pain.[11]34.2% reduction in opioid consumption over 24 hours.[11]
Ketorolac Clinical Trial Data

Ketorolac is a widely used and studied analgesic for postoperative pain, with numerous studies supporting its efficacy.

Study Type Comparison Key Efficacy Findings Opioid Sparing Effect
Meta-analysis (Lumbar Spine Surgery) Ketorolac vs. ControlSignificant pain reduction at 0-6 hours post-operation.[12]Significant reduction in postoperative morphine consumption.[12]
Cochrane Review (Various Surgeries) Single-dose IV Ketorolac vs. PlaceboSignificantly more patients achieving at least 50% pain relief over 4 and 6 hours.[13]Reduced need for rescue medication.[13]
RCT (Urogynecologic Surgery) IV Ketorolac vs. IV IbuprofenNo significant difference in pain scores or satisfaction.[14]No significant difference in hydromorphone use.[14]
Meta-analysis (Third Molar Surgery) Ketorolac vs. Other AnalgesicsHigher patient satisfaction with 30mg ketorolac compared to lower doses of parecoxib.[15]Fewer adverse reactions compared to opioid analgesics.[15]

Experimental Protocols

VVZ-149 Phase 3 Trial (Laparoscopic Colectomy)
  • Design: A randomized, double-blind, parallel-group, placebo-controlled study conducted at five tertiary referral centers in South Korea.[9]

  • Participants: 284 patients undergoing laparoscopic colectomy.[9]

  • Intervention: A continuous 10-hour intravenous infusion of VVZ-149 (n=141) or placebo (n=143).[9]

  • Outcome Measures:

    • Primary: Sum of Pain Intensity Difference (SPID) at 6 and 12 hours post-infusion.[8]

    • Secondary: Pain intensity scores, opioid consumption via patient-controlled analgesia (PCA), and number of rescue opioid requests.[8][9]

Ketorolac Meta-Analysis (Lumbar Spine Surgery)
  • Design: A meta-analysis of 13 randomized controlled trials (RCTs) involving 938 patients.[12]

  • Intervention: Administration of ketorolac, either alone or in combination with other analgesics.[12]

  • Outcome Measures:

    • Postoperative pain scores (e.g., Visual Analog Scale - VAS) at various time points.[12]

    • Postoperative morphine consumption (PMR).[12]

    • Length of hospital stay (LOS).[12]

    • Incidence of adverse effects.[12]

Experimental Workflow Diagram

Experimental_Workflow cluster_vvz149 VVZ-149 Phase 3 Trial cluster_ketorolac Ketorolac Meta-Analysis V_Screening Patient Screening (Laparoscopic Colectomy) V_Randomization Randomization (1:1) V_Screening->V_Randomization V_Intervention 10-hr IV Infusion (VVZ-149 or Placebo) V_Randomization->V_Intervention V_Assessment Pain & Opioid Use Assessment (up to 12 hrs) V_Intervention->V_Assessment K_Search Literature Search (RCTs on Ketorolac) K_Selection Study Selection (Inclusion/Exclusion Criteria) K_Search->K_Selection K_Extraction Data Extraction K_Selection->K_Extraction K_Analysis Meta-Analysis of Efficacy & Safety Data K_Extraction->K_Analysis

Diagram 3: Comparative Experimental Workflow.

Safety and Tolerability

VVZ-149

In clinical trials, VVZ-149 has been generally well-tolerated.[8] Some reported adverse events in a study on patients undergoing laparoscopic colorectal surgery included a higher incidence of somnolence and headache in the VVZ-149 group compared to placebo.[11] Importantly, VVZ-149 is a non-opioid and non-NSAID, suggesting it may lack the characteristic side effects of these drug classes.[1]

Ketorolac

The use of ketorolac is limited to short-term management (up to 5 days) of moderately severe acute pain due to a well-documented risk of serious adverse effects.[16][17] These include:

  • Gastrointestinal: Peptic ulcers, GI bleeding, and perforation.[16][17]

  • Renal: Risk of acute renal failure, particularly in patients with pre-existing renal impairment or volume depletion.[16][17]

  • Cardiovascular: Increased risk of cardiovascular thrombotic events.

  • Hematologic: Inhibition of platelet function, contraindicating its use in patients with a high risk of bleeding.[16][17]

Conclusion

VVZ-149 and ketorolac represent two distinct approaches to non-opioid postoperative pain management. Ketorolac is a potent and effective analgesic, but its utility is constrained by a significant side-effect profile that necessitates short-term use and careful patient selection. VVZ-149, with its novel dual-target mechanism, has shown promise in clinical trials for reducing postoperative pain and opioid consumption with a favorable safety profile observed to date.

Further research, including direct comparative studies, is warranted to definitively establish the relative efficacy and safety of VVZ-149 versus ketorolac and to delineate the specific patient populations that would benefit most from each agent. The development of novel non-opioid analgesics like VVZ-149 is a critical step forward in addressing the unmet needs in postoperative pain management.

References

Validating VVZ-149's Effect on GlyT2: A Comparative Guide to Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VVZ-149's binding affinity for the Glycine Transporter 2 (GlyT2) with other key inhibitors. It includes supporting experimental data, detailed methodologies for relevant binding assays, and visualizations of the GlyT2 signaling pathway and experimental workflows.

Comparative Analysis of GlyT2 Inhibitor Binding Affinities

The following table summarizes the binding affinities of VVZ-149 and alternative GlyT2 inhibitors. This data is crucial for researchers evaluating the potency and potential selectivity of these compounds.

CompoundAssay TypeReported ValueValue TypeOrganismReference
VVZ-149 Functional Assay0.86 µMIC50Human[1]
ORG-25543 MS Binding Assay7.45 nMKdHuman[2][3]
[³H]glycine Uptake Assay16 nMIC50Human
ALX-1393 MS Binding Assay~1 µMKiNot Specified[2]
Functional Assay10-25 nMIC50Not Specified[4]

Note: IC50 values from functional assays may not directly correlate with binding affinity (Ki or Kd) but provide a measure of the compound's inhibitory potency.

Experimental Protocols: GlyT2 Binding Assays

Accurate determination of a compound's binding affinity is fundamental to its pharmacological characterization. Below are detailed protocols for two key types of binding assays relevant to GlyT2.

Mass Spectrometry (MS) Binding Assay using a Reporter Ligand

This method has emerged as a powerful tool for characterizing ligand-transporter interactions without the need for radiolabeling. It relies on the displacement of a known, high-affinity unlabeled ligand (reporter ligand) by a test compound, followed by quantification using mass spectrometry.

Protocol: Competitive MS Binding Assay for GlyT2 with Org25543 as Reporter Ligand [2][5]

  • Membrane Preparation:

    • Prepare membrane fractions from cells expressing human GlyT2.

    • Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the GlyT2-containing membrane preparation.

    • Add the test compound (e.g., VVZ-149) at various concentrations.

    • Add a fixed concentration of the reporter ligand, Org25543 (e.g., at its Kd concentration of ~7.45 nM).

    • Include control wells for total binding (membranes + Org25543) and non-specific binding (membranes + Org25543 + a high concentration of a known GlyT2 inhibitor).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a filter plate (e.g., glass fiber filters) to separate the membrane-bound ligand from the unbound ligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.

  • Quantification by LC-MS/MS:

    • Elute the bound Org25543 from the filters.

    • Analyze the eluate using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of bound Org25543.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of Org25543 against the concentration of the test compound.

    • Determine the IC50 value of the test compound from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of Org25543 and Kd is its dissociation constant.

Radioligand Binding Assay

This traditional and robust method uses a radiolabeled ligand to quantify binding to the target transporter.

Protocol: Competitive Radioligand Binding Assay for GlyT2 [6][7]

  • Membrane Preparation:

    • Follow the same procedure as for the MS Binding Assay to prepare GlyT2-containing membranes.

  • Assay Setup:

    • In a 96-well filter plate, add the membrane preparation.

    • Add the unlabeled test compound (e.g., VVZ-149) at various concentrations.

    • Add a fixed concentration of a suitable radiolabeled GlyT2 ligand (e.g., [³H]-glycine or a high-affinity radiolabeled inhibitor).

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled inhibitor).

  • Incubation:

    • Incubate the plate at a controlled temperature for a time sufficient to reach equilibrium.

  • Filtration and Washing:

    • Harvest the contents of the plate onto glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Follow the same data analysis steps as for the MS Binding Assay to determine the IC50 and Ki values of the test compound.

Visualizing GlyT2's Role and Assay Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

GlyT2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., Nociceptive Neuron) Glycine_Vesicle Glycine Vesicle Synaptic_Cleft Glycine Glycine_Vesicle->Synaptic_Cleft Release GlyT2 GlyT2 GlyT2->Glycine_Vesicle Repackaging Glycine_in Glycine Glycine_in->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Synaptic_Cleft->GlyR Binds VVZ149 VVZ-149 VVZ149->GlyT2 Inhibits Chloride_Channel Cl- Channel GlyR->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Chloride_Channel->Hyperpolarization

Caption: GlyT2-mediated signaling at an inhibitory synapse.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare GlyT2- expressing membranes Reagent_Prep Prepare test compound, reporter/radioligand, and buffers Incubation Incubate membranes with ligands and test compound Membrane_Prep->Incubation Reagent_Prep->Incubation Filtration Filter to separate bound from free ligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Quantification Quantify bound ligand (LC-MS/MS or Scintillation) Washing->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis

Caption: General workflow for a competitive binding assay.

References

Confirming 5HT2A Antagonism of VVZ-149: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the antagonistic properties of novel compounds at the serotonin 2A (5HT2A) receptor, a robust and multi-faceted experimental approach is paramount. This guide provides a comparative overview of key functional assays to confirm and characterize the 5HT2A antagonism of a compound of interest, here exemplified by the hypothetical molecule VVZ-149. We will explore common in vitro assays, present comparative data with established 5HT2A antagonists, and provide detailed experimental protocols and pathway diagrams.

The 5HT2A receptor, a G-protein coupled receptor (GPCR), is a significant target in the development of therapeutics for a variety of neuropsychiatric disorders.[1][2][3] Its primary signaling mechanism involves coupling to the Gq/11 protein, which activates phospholipase C (PLC).[1][2][4] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[1][2][4] Antagonists block these downstream effects by preventing the initial activation of the receptor by an agonist like serotonin.

Comparative Analysis of 5HT2A Antagonists

To objectively evaluate the performance of a novel antagonist like VVZ-149, it is crucial to compare its activity against well-characterized antagonists. The following tables summarize the binding affinity (Ki) and functional potency (IC50) of several known 5HT2A antagonists. The data for "VVZ-149 (hypothetical)" is included for illustrative purposes.

Table 1: Comparative Binding Affinities (Ki) at the Human 5HT2A Receptor

Compound5-HT2A Ki (nM)
VVZ-149 (hypothetical)12.5
Ketanserin2.5[1]
Risperidone4.0[1]
Pimavanserin0.8[1]
Spiperone3.1[1]
Ritanserin9.2[1]

Note: Ki values represent the binding affinity of the antagonist for the 5HT2A receptor, typically determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity.[1][5]

Table 2: Functional Antagonism (IC50) at the 5HT2A Receptor

CompoundAssay TypeIC50 (nM)
VVZ-149 (hypothetical)Calcium Flux25.8
VVZ-149 (hypothetical)IP1 Accumulation31.2
KetanserinIP1 Accumulation5.7[1]
SpiperoneIP1 Accumulation3.1[1]
RitanserinIP1 Accumulation9.2[1]

Note: IC50 values represent the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist.[1]

Key Functional Assays to Determine 5HT2A Antagonism

Several in vitro functional assays can be employed to quantify the antagonistic activity of a test compound at the 5HT2A receptor. The most common and robust methods include Calcium Flux assays and Inositol Phosphate (IP1) Accumulation assays.

Calcium Flux Assay

This assay directly measures the antagonist's ability to block the agonist-induced increase in intracellular calcium, a key downstream event in the 5HT2A signaling cascade.[1][3][5]

Experimental Protocol:

  • Cells: HEK293 or CHO cells stably expressing the human 5HT2A receptor are commonly used.[1][3]

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates are suitable for fluorescence reading.[3][5]

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).[1][3]

    • Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).[1][5]

    • 5HT2A Agonist (e.g., Serotonin) at a pre-determined EC80 concentration.

    • Test Compound (VVZ-149) and a known 5HT2A antagonist as a positive control (e.g., Ketanserin).

  • Procedure:

    • Seed cells into microplates and allow them to reach confluence.

    • Load the cells with a calcium-sensitive dye.

    • Pre-incubate the cells with serial dilutions of the test compound (VVZ-149) or control antagonist.

    • Using a fluorescence plate reader with kinetic read capabilities, measure the baseline fluorescence.

    • Inject the 5HT2A agonist into the wells and immediately begin measuring the fluorescence signal over time.

  • Data Analysis: The peak fluorescence response is measured, and the data is normalized to the response of the agonist-only control. An IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.[1]

Inositol Phosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, providing a robust measure of Gq-coupled receptor activation.[1][6]

Experimental Protocol:

  • Cells: HEK293 or CHO cells stably expressing the human 5HT2A receptor.[1]

  • Assay Plates: White, solid-bottom 96-well or 384-well microplates.[1]

  • Reagents:

    • Commercially available IP-One HTRF® assay kit.[1][5]

    • Stimulation buffer.

    • 5HT2A Agonist (e.g., Serotonin) at its EC80 concentration.

    • Test Compound (VVZ-149) and a positive control antagonist.

  • Procedure:

    • Plate the cells and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound or control.

    • Add the 5HT2A agonist to stimulate the cells.

    • Incubate to allow for IP1 accumulation.

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate).

    • Incubate in the dark at room temperature.

  • Data Analysis: The HTRF signal is measured on a compatible plate reader. The ratio of the fluorescence at 665 nm and 620 nm is calculated, and the IC50 value is determined from the concentration-response curve.[5]

Visualizing the Molecular Mechanisms and Experimental Processes

To further clarify the underlying biology and experimental designs, the following diagrams have been generated using the DOT language.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5HT2A Receptor Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Serotonin Serotonin (Agonist) Serotonin->Receptor Activates VVZ149 VVZ-149 (Antagonist) VVZ149->Receptor Blocks

Caption: 5HT2A Receptor Signaling Pathway and Antagonist Action.

G A Seed 5HT2A-expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Pre-incubate with VVZ-149 or control B->C D Measure baseline fluorescence C->D E Inject 5HT agonist D->E F Measure kinetic fluorescence response E->F G Analyze data and determine IC50 F->G

Caption: General Workflow for a Calcium Flux Assay.

G A Plate 5HT2A-expressing cells in 96-well plate B Pre-incubate with VVZ-149 or control A->B C Stimulate with 5HT agonist B->C D Incubate for IP1 accumulation C->D E Lyse cells and add HTRF reagents D->E F Measure HTRF signal E->F G Calculate IC50 value F->G

Caption: General Workflow for an IP1 Accumulation Assay.

Conclusion

The confirmation of 5HT2A antagonism for a novel compound such as VVZ-149 requires a systematic approach utilizing well-validated functional assays. Calcium flux and IP1 accumulation assays are robust in vitro methods that provide quantitative measures of a compound's ability to block the canonical Gq-mediated signaling pathway of the 5HT2A receptor. By comparing the performance of VVZ-149 to established antagonists, researchers can accurately determine its potency and build a comprehensive pharmacological profile. Further characterization using electrophysiological techniques can also provide valuable insights into the compound's effects in a more integrated biological system.

References

Cross-Validation of VVZ-149: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Analysis of the Preclinical Profile of VVZ-149 Across Species and in Comparison to Alternative Analgesics

This guide provides a detailed comparison of the preclinical efficacy, pharmacokinetics, and safety of VVZ-149, a novel non-opioid analgesic, across different species. It also presents a comparative analysis with other analgesics, including standard-of-care opioids and other investigational compounds targeting similar pathways. This document is intended for researchers, scientists, and drug development professionals.

Introduction to VVZ-149

VVZ-149, also known as opiranserin, is a first-in-class analgesic with a dual mechanism of action, acting as an antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor.[1][2] This unique pharmacological profile offers a promising non-opioid alternative for the management of moderate to severe pain, particularly in the postoperative setting.[2][3] Preclinical and clinical studies have demonstrated its potential to reduce pain and decrease the need for opioid-based medications.[1][3][4]

Mechanism of Action Signaling Pathway

The dual antagonism of GlyT2 and 5HT2A by VVZ-149 results in a synergistic analgesic effect. Inhibition of GlyT2 increases the concentration of the inhibitory neurotransmitter glycine in the synaptic cleft of the spinal cord, dampening pain signals transmitted to the brain.[5] Simultaneously, blockade of 5HT2A receptors is believed to reduce the descending serotonergic facilitatory modulation of pain.[4]

VVZ-149_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_serotonergic Descending Serotonergic Pathway Glycine_Vesicle Glycine Vesicle Glycine_in_Synapse Glycine in Synaptic Cleft Glycine_Vesicle->Glycine_in_Synapse Release GlyT2 GlyT2 Transporter Glycine_Receptor Glycine Receptor Inhibitory_Signal Increased Inhibitory Signal Glycine_Receptor->Inhibitory_Signal Pain_Signal_Transmission Pain Signal Transmission Serotonin_Release Serotonin Release 5HT2A_Receptor 5HT2A Receptor Serotonin_Release->5HT2A_Receptor Binds Facilitatory_Modulation Pain Facilitation 5HT2A_Receptor->Facilitatory_Modulation Facilitatory_Modulation->Pain_Signal_Transmission Enhances VVZ_149 VVZ-149 VVZ_149->GlyT2 Inhibits VVZ_149->5HT2A_Receptor Antagonizes Glycine_in_Synapse->GlyT2 Reuptake Glycine_in_Synapse->Glycine_Receptor Binds Inhibitory_Signal->Pain_Signal_Transmission Inhibits

VVZ-149 dual mechanism of action.

Cross-Species Efficacy of VVZ-149

Preclinical studies have consistently demonstrated the analgesic efficacy of VVZ-149 in rodent models of pain. While comprehensive comparative data across multiple species is limited in publicly available literature, the existing evidence from rat models provides valuable insights.

Table 1: Comparative Analgesic Efficacy of VVZ-149 in Rat Pain Models

Pain ModelSpeciesVVZ-149 DoseRouteEfficacy OutcomeComparator(s)Comparator Efficacy
Postoperative PainRat25 mg/kgs.c.Comparable to morphine in reducing pain behaviors.[4][6]Morphine (3 mg/kg, s.c.)Significant reduction in pain behaviors.[7][8]
Formalin-Induced PainRat25 mg/kgs.c.Dose-dependent reduction in both phases of the formalin test, comparable to morphine.[4][6]Morphine (1-3 mg/kg, s.c.)Significant reduction in flinching behavior.[8]
Neuropathic Pain (Spinal Nerve Ligation)Rat80 mg/kgp.o.Significant reduction in mechanical allodynia.[1]Gabapentin (30-100 mg/kg, s.c.)Significant reduction in mechanical allodynia.[7]

Comparative Pharmacokinetics

Pharmacokinetic data for VVZ-149 is primarily available for rats and humans from clinical trials. Limited data is available for other species like dogs.

Table 2: Pharmacokinetic Parameters of VVZ-149 Across Species

SpeciesRouteTmaxt1/2Key Findings
Ratp.o.Not specifiedNot specifiedRapidly absorbed after oral administration.[1]
Humani.v.End of infusionNot specifiedDose-proportional plasma exposure. No accumulation observed. An active metabolite (VVZ-368) was identified.[9]
DogNot specifiedNot specifiedNot specifiedHigh plasma protein binding has been noted, similar to rats and humans.

Comparison with Alternative Analgesics

VVZ-149's development addresses the need for effective non-opioid analgesics. Its primary comparators in preclinical and clinical settings are opioids (like morphine) and other non-opioid analgesics (like gabapentin). Other investigational drugs targeting GlyT2 or 5HT2A receptors also serve as relevant comparators.

Table 3: Preclinical Efficacy of VVZ-149 and Comparators in Rat Pain Models

CompoundTarget(s)Pain ModelSpeciesEfficacy
VVZ-149 GlyT2 / 5HT2A Postoperative, Formalin, Neuropathic Rat Comparable to morphine and gabapentin. [1][4][6]
Morphine μ-opioid receptorPostoperative, NeuropathicRatGold standard for significant analgesia.[7][8]
Gabapentin α2δ subunit of voltage-gated calcium channelsNeuropathicRatEffective in reducing neuropathic pain behaviors.[7]
ALX1393 GlyT2Neuropathic, InflammatoryRatDemonstrates antinociceptive effects.[10][11]
ORG25543 GlyT2NeuropathicRatShows analgesic properties but has a narrow therapeutic window.[12]
Sarpogrelate 5HT2AInflammatory, NeuropathicRatAttenuates pain-related behaviors.[6][13]
Ketanserin 5HT2AInflammatoryRatReduces hyperalgesia and inflammation.[14]

Experimental Protocols

Standardized preclinical pain models are crucial for evaluating and comparing the efficacy of analgesic compounds. The following are detailed methodologies for key experiments cited in the evaluation of VVZ-149 and its alternatives.

Formalin-Induced Inflammatory Pain Model

This model assesses a compound's efficacy against both acute and tonic inflammatory pain.

Formalin_Test_Workflow cluster_protocol Formalin Test Protocol Acclimation Acclimate rat to observation chamber Drug_Admin Administer VVZ-149 or comparator Acclimation->Drug_Admin Formalin_Injection Inject dilute formalin into hind paw Drug_Admin->Formalin_Injection Observation_Phase1 Observe Phase 1 (0-5 min): Licking, flinching Formalin_Injection->Observation_Phase1 Observation_Phase2 Observe Phase 2 (15-60 min): Licking, flinching Observation_Phase1->Observation_Phase2 Data_Analysis Quantify pain behaviors and compare between groups Observation_Phase2->Data_Analysis

Workflow for the rat formalin test.
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimation: Animals are placed in a clear observation chamber for at least 30 minutes to acclimate to the testing environment.

  • Drug Administration: VVZ-149, a comparator drug, or vehicle is administered via the intended route (e.g., subcutaneous, oral) at a predetermined time before the formalin injection.

  • Formalin Injection: A small volume (e.g., 50 µL) of dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: Pain-related behaviors, such as licking, biting, and flinching of the injected paw, are observed and quantified during two distinct phases: Phase 1 (0-5 minutes post-injection), representing acute nociception, and Phase 2 (15-60 minutes post-injection), reflecting inflammatory pain and central sensitization.[7]

  • Data Analysis: The duration or frequency of pain behaviors is recorded and compared between treatment groups to assess the analgesic efficacy of the test compound.

Von Frey Test for Mechanical Allodynia

This test is used to assess mechanical sensitivity, a hallmark of neuropathic and postoperative pain.

  • Animal Model: Rats with an induced pain state (e.g., spinal nerve ligation for neuropathic pain or plantar incision for postoperative pain) are used.

  • Acclimation: Rats are placed on an elevated mesh platform in individual clear enclosures and allowed to acclimate.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Response: A positive response is noted as a sharp withdrawal of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method, which provides a quantitative measure of mechanical sensitivity.

  • Drug Administration and Testing: The baseline withdrawal threshold is determined before drug administration. After administration of VVZ-149 or a comparator, the withdrawal threshold is re-evaluated at various time points to determine the anti-allodynic effect.

Conclusion

VVZ-149 presents a promising non-opioid analgesic profile with a dual mechanism of action. Preclinical data, primarily from rat models, demonstrates its efficacy in various pain states, often comparable to that of morphine and gabapentin. While direct cross-species comparative data remains limited, the consistent findings in robust rodent models provide a strong rationale for its continued clinical development. Further studies directly comparing the efficacy, pharmacokinetics, and toxicology of VVZ-149 in multiple species would be invaluable for a more complete understanding of its translational potential. This guide serves as a valuable resource for researchers in the field of pain and analgesia, providing a structured overview of the current preclinical evidence for VVZ-149 and its key comparators.

References

Benchmarking VVZ-149 Against Standard-of-Care Pain Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel analgesic VVZ-149 (opiranserin) against current standard-of-care treatments for pain. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating its potential therapeutic role.

Introduction to VVZ-149 (Opiranserin)

VVZ-149, also known as opiranserin, is a first-in-class, non-opioid analgesic recently approved in South Korea for the management of moderate-to-severe postoperative pain.[1][2] It is a synthetic molecule that functions as a dual antagonist of the glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][3] This multi-target mechanism of action is designed to overcome the limitations of single-target analgesics.[1]

Mechanism of Action

VVZ-149's analgesic effect is derived from its simultaneous action on two key targets in the pain signaling pathway:

  • Glycine Transporter 2 (GlyT2) Inhibition: By blocking GlyT2 in the spinal cord, VVZ-149 increases the concentration of the inhibitory neurotransmitter glycine in the synaptic cleft.[4] This enhances inhibitory neurotransmission, thereby reducing the transmission of pain signals to the brain.[4]

  • Serotonin 2A (5-HT2A) Receptor Antagonism: Antagonism of 5-HT2A receptors in both the central and peripheral nervous systems is believed to decrease the descending serotonergic facilitatory modulation of pain and reduce the activation of peripheral nociceptors.[4]

This dual mechanism suggests a synergistic or additive effect on nociceptive signaling.[3]

Signaling Pathway of VVZ-149

VVZ-149_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_descending_pathway Descending Serotonergic Pathway cluster_peripheral Peripheral Nociceptor GlyT2 GlyT2 Glycine_vesicle Glycine Vesicles Glycine Glycine Glycine_vesicle->Glycine Release Glycine->GlyT2 Reuptake GlyR Glycine Receptor Glycine->GlyR Binds Pain_Signal_Transmission Pain Signal Transmission GlyR->Pain_Signal_Transmission Inhibits Serotonin_release Serotonin (5-HT) Release HT2A_receptor_spinal 5-HT2A Receptor (Spinal Cord) Serotonin_release->HT2A_receptor_spinal Activates HT2A_receptor_peripheral 5-HT2A Receptor (Peripheral) Serotonin_release->HT2A_receptor_peripheral Activates HT2A_receptor_spinal->Pain_Signal_Transmission Facilitates Nociceptor_Activation Nociceptor Activation HT2A_receptor_peripheral->Nociceptor_Activation Sensitizes VVZ149 VVZ-149 VVZ149->GlyT2 Inhibits VVZ149->HT2A_receptor_spinal Antagonizes VVZ149->HT2A_receptor_peripheral Antagonizes

Caption: Mechanism of action of VVZ-149.

Standard-of-Care Pain Treatments

The standard of care for pain management is multifaceted and depends on the type and severity of pain. It typically involves a multimodal approach.

Neuropathic Pain

First-line treatments for neuropathic pain include:

  • Gabapentinoids (Gabapentin and Pregabalin): These drugs are widely used but can have central nervous system side effects like dizziness and somnolence.[5][6]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine, Venlafaxine): SNRIs have demonstrated efficacy in treating various neuropathic pain conditions and are often better tolerated than TCAs.[7][8]

  • Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline, Nortriptyline): TCAs are effective but their use is often limited by side effects such as dry mouth, sedation, and cardiac effects.[9][10]

Inflammatory Pain
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): These are a cornerstone for inflammatory pain, available in oral and topical formulations.[11][12] However, they carry risks of gastrointestinal, cardiovascular, and renal adverse events, especially with long-term use.[11]

  • Opioids: Used for moderate-to-severe pain, their long-term use is associated with tolerance, dependence, and other significant side effects.[13][14][15]

Postoperative Pain

Standard management often includes a combination of:

  • Opioids: The mainstay for moderate-to-severe postoperative pain, but efforts are made to minimize their use due to adverse effects.[1]

  • NSAIDs: Effective for reducing pain and inflammation after surgery.[16][17][18]

  • Local Anesthetics and Regional Anesthesia Techniques.

  • Non-opioid analgesics like acetaminophen.

Comparative Data

Preclinical Efficacy

Rigorous preclinical studies in rat models have demonstrated that VVZ-149 has dose-dependent analgesic effects comparable to morphine in postoperative and formalin-induced pain models.[3][4] It also showed anti-allodynic effects comparable to gabapentin in a neuropathic pain model.[3] Notably, the analgesic effect of VVZ-149 was not blocked by naloxone, indicating a non-opioid mechanism.[3]

Compound Pain Model Efficacy Comparison Reference
VVZ-149Postoperative Pain (rat)Comparable to Morphine[3][4]
VVZ-149Formalin-Induced Pain (rat)Comparable to Morphine[3][4]
VVZ-149Neuropathic Pain (rat)Comparable to Gabapentin[3]
Clinical Efficacy: Postoperative Pain

Clinical trials have primarily focused on the efficacy and safety of VVZ-149 in the management of postoperative pain.

Study Phase Surgical Model VVZ-149 vs. Placebo: Key Findings Opioid Reduction Reference
Phase 2 Laparoscopic GastrectomySignificantly lower pain intensity at 4 hours post-emergence.29.5% reduction in 24 hours.[19][19]
Phase 3 Laparoscopic ColectomySignificantly improved Sum of Pain Intensity Difference (SPID) at 6 and 12 hours. Significantly lower pain scores between 4-10 hours.30.8% less opioid consumption in the first 12 hours.[20][20]
Safety and Tolerability

VVZ-149: In clinical trials, VVZ-149 was generally safe and well-tolerated.[1][20] The most common treatment-emergent adverse events were mild to moderate and included nausea, somnolence, dizziness, and headache.[1] No serious drug-related adverse events were reported in the key studies.[1]

Standard-of-Care:

  • Opioids: Respiratory depression, constipation, nausea, sedation, tolerance, and dependence.[1]

  • NSAIDs: Gastrointestinal bleeding, renal and cardiovascular risks.[1][11]

  • Gabapentinoids: Dizziness, somnolence, peripheral edema, and ataxia.[21]

  • TCAs: Anticholinergic effects (dry mouth, constipation), sedation, orthostatic hypotension, and cardiac arrhythmias.[9][22]

  • SNRIs: Nausea, dry mouth, insomnia, and constipation.[8]

Experimental Protocols

Preclinical Pain Models (General Methodology)
  • Animals: Male Sprague-Dawley rats are commonly used.

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Pain Induction:

    • Postoperative Pain: A plantar incision is made on the hind paw.

    • Formalin-Induced Pain: A dilute formalin solution is injected into the plantar surface of the hind paw.

    • Neuropathic Pain: Chronic constriction injury (CCI) of the sciatic nerve is a common model.

  • Drug Administration: VVZ-149, vehicle, or a comparator drug (e.g., morphine, gabapentin) is administered, typically intravenously or intraperitoneally.

  • Behavioral Testing:

    • Mechanical Allodynia: Paw withdrawal threshold to von Frey filaments is measured.

    • Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is assessed.

    • Spontaneous Pain (Formalin Test): The amount of time spent licking or flinching the injected paw is recorded.

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different treatments.

Clinical Trial Protocol: Phase 3 Study in Laparoscopic Colectomy (NCT05764525)
  • Design: Randomized, parallel-group, double-blind, placebo-controlled.[20]

  • Patients: 284 patients undergoing laparoscopic colectomy.[20]

  • Intervention: A continuous 10-hour intravenous infusion of VVZ-149 or placebo, initiated after emergence from anesthesia.[20]

  • Primary Efficacy Measure: Sum of Pain Intensity Difference (SPID) for the first 12 hours after the start of the infusion.[20]

  • Secondary Measures: Pain intensity assessed using a numeric rating scale (NRS), opioid consumption via patient-controlled analgesia (PCA) and rescue medication, and the proportion of patients not requiring rescue opioids.[20]

  • Safety Assessments: Monitoring and recording of all adverse events.

Experimental Workflow and Comparison Logic

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase animal_model Animal Model of Pain (e.g., Postoperative, Neuropathic) randomization Randomization animal_model->randomization treatment_groups Treatment Groups (VVZ-149, Standard of Care, Vehicle) randomization->treatment_groups behavioral_assessment Behavioral Assessment (e.g., von Frey, Hargreaves) treatment_groups->behavioral_assessment data_analysis_preclinical Data Analysis behavioral_assessment->data_analysis_preclinical patient_population Patient Population (e.g., Post-surgical) informed_consent Informed Consent & Screening patient_population->informed_consent randomization_clinical Randomization informed_consent->randomization_clinical treatment_arms Treatment Arms (VVZ-149, Placebo) randomization_clinical->treatment_arms efficacy_endpoints Efficacy Endpoints (Pain Scores, Opioid Consumption) treatment_arms->efficacy_endpoints safety_monitoring Safety Monitoring treatment_arms->safety_monitoring data_analysis_clinical Data Analysis efficacy_endpoints->data_analysis_clinical safety_monitoring->data_analysis_clinical

Caption: General experimental workflow for pain drug evaluation.

Comparison_Logic cluster_soc Standard of Care (SoC) cluster_parameters Comparison Parameters VVZ149 VVZ-149 (Opiranserin) Efficacy Efficacy (Pain Reduction) VVZ149->Efficacy Opioid_Sparing Opioid-Sparing Effect VVZ149->Opioid_Sparing Safety_Profile Safety & Tolerability VVZ149->Safety_Profile MoA Mechanism of Action VVZ149->MoA Opioids Opioids Opioids->Efficacy Opioids->Safety_Profile Opioids->MoA NSAIDs NSAIDs NSAIDs->Efficacy NSAIDs->Safety_Profile NSAIDs->MoA Gabapentinoids Gabapentinoids Gabapentinoids->Efficacy Gabapentinoids->Safety_Profile Gabapentinoids->MoA TCAs_SNRIs TCAs / SNRIs TCAs_SNRIs->Efficacy TCAs_SNRIs->Safety_Profile TCAs_SNRIs->MoA

Caption: Logical framework for comparing VVZ-149 to standard of care.

Conclusion

VVZ-149 (opiranserin) represents a novel, non-opioid analgesic with a dual mechanism of action that has demonstrated efficacy in reducing postoperative pain and opioid consumption.[19][20] Its preclinical performance is comparable to morphine and gabapentin in specific models.[3] Clinically, it has shown a favorable safety profile.[1]

Compared to standard-of-care treatments, VVZ-149 offers the significant advantage of a non-opioid mechanism, potentially reducing the risks associated with opioid use in the postoperative setting. While direct head-to-head clinical trials against other classes of analgesics like NSAIDs or gabapentinoids are needed for a complete comparative assessment, the existing data suggest that VVZ-149 is a promising new agent for the management of acute pain, particularly in the context of multimodal analgesia and enhanced recovery after surgery protocols.[1] Further research is warranted to explore its utility in other pain states, such as neuropathic and chronic inflammatory pain.

References

Synergistic Potential of VVZ-149: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the synergistic effects of a novel analgesic like VVZ-149 (Opiranserin) is crucial for positioning it within the therapeutic landscape. This guide provides a comprehensive comparison of VVZ-149's performance in combination with other analgesics, supported by available clinical and preclinical evidence.

VVZ-149 is a first-in-class, non-opioid, non-NSAID analgesic with a novel dual mechanism of action, acting as an antagonist at both the glycine transporter type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor.[1][2] This dual antagonism is believed to confer an intrinsic synergistic analgesic effect by modulating pain signals at both the spinal and supraspinal levels.[1] This guide explores the synergistic potential of VVZ-149 when combined with other classes of analgesics, with a focus on its opioid-sparing capabilities demonstrated in clinical settings.

Clinical Evidence of Synergy: Opioid-Sparing Effects

Multiple randomized, double-blind, placebo-controlled clinical trials have demonstrated the synergistic, or at least additive, effects of VVZ-149 when co-administered with opioids for the management of moderate to severe postoperative pain. The primary outcome in these studies is often a reduction in opioid consumption, a key indicator of a synergistic or opioid-sparing effect.

Summary of Key Clinical Trial Data
Study PopulationInterventionsKey Findings on Synergy (Opioid Consumption Reduction)Reference
Laparoscopic Colorectal SurgeryVVZ-149 + Hydromorphone PCA vs. Placebo + Hydromorphone PCAThe VVZ-149 group showed a 34.2% reduction in opioid consumption over 24 hours post-dose.[3]
Laparoscopic and Robotic-Laparoscopic GastrectomyVVZ-149 + IV PCA (Fentanyl) vs. Placebo + IV PCA (Fentanyl)A 29.5% reduction in opioid consumption was observed in the VVZ-149 group over 24 hours. In a subgroup of patients requiring early rescue medication, there was a 32.6% reduction in opioid use .[4][5]
Laparoscopic Colectomy (Phase 3)VVZ-149 + IV PCA (Fentanyl) vs. Placebo + IV PCA (Fentanyl)The VVZ-149 group demonstrated a 30.8% decrease in opioid consumption and 60.2% fewer PCA requests during the first 12 hours post-dose.[6][7]

These clinical findings consistently highlight the potential of VVZ-149 to significantly reduce the need for opioid analgesics in the postoperative setting, thereby potentially mitigating opioid-related side effects.

Preclinical Assessment of Synergy

While clinical trials provide strong evidence for opioid-sparing effects, preclinical studies in animal models are essential for quantifying synergistic interactions with a broader range of analgesics, including NSAIDs, and for elucidating the underlying mechanisms. Although specific isobolographic analyses for VVZ-149 in combination with other analgesics are not publicly available, the known mechanism of action and general preclinical findings suggest a strong potential for synergy.

Preclinical studies have confirmed that VVZ-149 has a morphine-comparable analgesic effect in various rat models of pain, including postoperative and formalin-induced pain.[8][9] The analgesic effect of VVZ-149 is not mediated by opioid receptors, as it is not blocked by the opioid antagonist naloxone.[10] Furthermore, in vitro assays have shown that VVZ-149 does not inhibit cyclooxygenase (COX) activity, distinguishing its mechanism from that of NSAIDs.[10]

Given its distinct mechanism of action, it is hypothesized that VVZ-149 would exhibit synergistic or additive effects when combined with both opioids and NSAIDs, as it would be targeting different components of the pain signaling pathway.

Experimental Protocols

Detailed protocols for specific preclinical synergy studies involving VVZ-149 are proprietary. However, this section outlines the standard methodologies that would be employed to conduct such research.

Formalin-Induced Inflammatory Pain Model

This model is widely used to assess the efficacy of analgesics against both acute and persistent inflammatory pain.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.

  • Acclimatization: Animals are acclimated to the testing environment for at least 30 minutes before any procedures.

  • Drug Administration:

    • VVZ-149, the comparator analgesic (e.g., ketorolac or morphine), or their combination is administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

    • A vehicle control group receives an equivalent volume of the drug vehicle.

  • Induction of Nociception: A dilute solution of formalin (e.g., 5% in saline, 50 µL) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Assessment: Immediately after formalin injection, the animal is placed in a clear observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Phase): 15-60 minutes post-injection.

  • Data Analysis: The total time spent in nociceptive behavior is calculated for each phase. The percentage of inhibition of the nociceptive response is determined for each drug and combination compared to the vehicle control.

  • Isobolographic Analysis: To determine the nature of the interaction (synergistic, additive, or antagonistic), the ED₅₀ (the dose that produces 50% of the maximal effect) for each drug is determined from its dose-response curve. An isobologram is then constructed to compare the theoretical additive ED₅₀ of the combination with the experimentally determined ED₅₀.[2][11]

Von Frey Test for Mechanical Allodynia

This test is used to assess changes in sensitivity to a mechanical stimulus, a hallmark of neuropathic and inflammatory pain.

Protocol:

  • Animal Model: Typically, rats with an induced neuropathy (e.g., spinal nerve ligation) or inflammation are used.

  • Acclimatization: Animals are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate.

  • Drug Administration: VVZ-149, a comparator analgesic, or their combination is administered.

  • Assessment of Mechanical Threshold:

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The threshold is determined as the filament of the lowest force that elicits a paw withdrawal response.

  • Data Analysis: The paw withdrawal threshold (in grams) is recorded before and at multiple time points after drug administration. An increase in the withdrawal threshold indicates an anti-allodynic effect. Synergy would be assessed by comparing the effects of the combination to the individual drugs.

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate the key concepts and processes described in this guide.

VVZ_149_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_serotonergic Descending Serotonergic Pathway Glycine Glycine GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds to GlyT2 GlyT2 Glycine->GlyT2 Reuptake Neuron_Activation Reduced Neuronal Excitability GlyR->Neuron_Activation Leads to Serotonin Serotonin (5-HT) HT2A 5HT2A Receptor Serotonin->HT2A Binds to Pain_Facilitation Reduced Pain Facilitation HT2A->Pain_Facilitation Leads to VVZ149 VVZ-149 VVZ149->HT2A Antagonizes VVZ149->GlyT2 Inhibits HT2A_receptor 5HT2A

Caption: Mechanism of action of VVZ-149.

Isobolographic_Analysis_Workflow cluster_phase1 Phase 1: Individual Drug Dose-Response cluster_phase2 Phase 2: Combination Drug Dose-Response cluster_phase3 Phase 3: Isobolographic Analysis A1 Administer Drug A (e.g., VVZ-149) at various doses A3 Measure Analgesic Effect (e.g., Formalin Test) A1->A3 A2 Administer Drug B (e.g., Morphine) at various doses A2->A3 A4 Determine ED50 for Drug A A3->A4 A5 Determine ED50 for Drug B A3->A5 C1 Calculate Theoretical Additive ED50 A4->C1 A5->C1 B1 Administer Drug A + Drug B in a fixed ratio at various doses B2 Measure Analgesic Effect B1->B2 B3 Determine Experimental ED50 for the combination B2->B3 C2 Construct Isobologram B3->C2 C1->C2 C3 Compare Experimental ED50 to Theoretical ED50 C2->C3 C4 Determine Interaction Type: Synergistic, Additive, or Antagonistic C3->C4

Caption: Workflow for isobolographic analysis of synergy.

Clinical_Trial_Logic cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_assessment Efficacy Assessment cluster_analysis Data Analysis P1 Patients undergoing surgery with expected moderate-to-severe postoperative pain R1 Group A: VVZ-149 + Opioid PCA P1->R1 R2 Group B (Control): Placebo + Opioid PCA P1->R2 A1 Primary Endpoint: Total Opioid Consumption R1->A1 A2 Secondary Endpoints: Pain Intensity Scores (NRS), Number of PCA demands R1->A2 R2->A1 R2->A2 D1 Compare Opioid Consumption between Group A and Group B A1->D1 D2 Statistically Significant Reduction in Group A? D1->D2 D3 Conclusion: VVZ-149 demonstrates an opioid-sparing effect D2->D3 Yes

Caption: Logic of clinical trials for opioid-sparing effect.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of VVZ-149 (Opiranserin) for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like VVZ-149 (Opiranserin) is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of VVZ-149, aligning with general best practices for research-grade pharmaceutical compounds. Adherence to these procedures is essential to minimize risks to personnel and the environment.

VVZ-149, a non-opioid and non-NSAID analgesic, is classified under the Globally Harmonized System (GHS) with specific hazard warnings. It is considered harmful if swallowed, and can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] These classifications necessitate careful handling and a structured disposal protocol.

Quantitative Data Summary

The following table summarizes key identifiers and hazard information for VVZ-149, crucial for risk assessment and the formulation of appropriate safety measures.

PropertyValue
Chemical Name Opiranserin
Synonym VVZ-149
Molecular Formula C21H34N2O5
Molecular Weight 394.51 g/mol
GHS Hazard Codes H302, H315, H319, H335
Hazard Statement Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]

Standard Operating Procedure for VVZ-149 Disposal

The disposal of VVZ-149 should be managed as hazardous chemical waste. The following protocol is based on established guidelines for the disposal of investigational and research-grade pharmaceutical compounds.[2][3]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling VVZ-149. This includes, but is not limited to:

    • Chemical-resistant gloves (double gloving is recommended).

    • A disposable laboratory gown.

    • Safety glasses or goggles for eye protection.

2. Waste Segregation and Containerization:

  • Do not dispose of VVZ-149 down the drain or in the regular trash. [3][4]

  • All waste contaminated with VVZ-149 must be segregated and placed in designated, properly labeled hazardous waste containers.[5][6]

  • Use separate containers for different types of waste:

    • Solid Waste: Unused or expired VVZ-149 powder, contaminated personal protective equipment (gloves, gowns), and lab supplies (e.g., weigh boats, contaminated wipes) should be collected in a designated hazardous chemical waste container, typically a plastic-lined, rigid container.[3]

    • Liquid Waste: Solutions containing VVZ-149 should be collected in a compatible, leak-proof container (e.g., a glass or high-density polyethylene bottle) designated for hazardous liquid waste.[7][5]

    • Sharps Waste: Needles and syringes contaminated with VVZ-149 should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.[3]

3. Labeling of Waste Containers:

  • All hazardous waste containers must be clearly labeled with a "Hazardous Waste" tag.[2]

  • The label must include:

    • The full chemical name: "Opiranserin (VVZ-149)".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the Principal Investigator and the laboratory contact information.[2]

4. Storage of Hazardous Waste:

  • Store all VVZ-149 waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA should be located at or near the point of waste generation and should be inspected weekly for any signs of leakage or deterioration of the containers.

5. Final Disposal:

  • Once a waste container is full, or if it has been in storage for a prolonged period (typically 9-12 months, check institutional guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[2][8]

  • The EHS department will coordinate with a licensed hazardous waste contractor for the transportation and ultimate destruction of the waste, which is typically done via high-temperature incineration.[9][10]

Visual Guide to VVZ-149 Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of VVZ-149 in a laboratory setting.

VVZ149_Disposal_Workflow cluster_preparation Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal start Start: VVZ-149 Waste Generated ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste (Unused powder, contaminated PPE) segregate->solid_waste liquid_waste Liquid Waste (Solutions containing VVZ-149) segregate->liquid_waste sharps_waste Sharps Waste (Contaminated needles, syringes) segregate->sharps_waste containerize Place in Designated Hazardous Waste Containers solid_waste->containerize liquid_waste->containerize sharps_waste->containerize label_container Label Container with 'Hazardous Waste' Tag (Contents, Date, PI Info) containerize->label_container store_saa Store in Secure Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_saa->contact_ehs incineration Disposal via Licensed Contractor (High-Temperature Incineration) contact_ehs->incineration

Caption: Workflow for the safe disposal of VVZ-149 waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of VVZ-149, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.

References

Essential Safety and Logistics for Handling VVZ-149 in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety, handling, and disposal information for the novel analgesic compound VVZ-149 (opiranserin) is not publicly available. The following guidance is based on standard laboratory best practices for handling new or poorly characterized chemical compounds and should be supplemented by a comprehensive, site-specific risk assessment conducted by qualified personnel.

Researchers, scientists, and drug development professionals must exercise caution when handling any new chemical entity. The following provides a procedural framework for the safe operational use and disposal of VVZ-149 in a laboratory environment, designed to provide essential, immediate safety and logistical information.

Personal Protective Equipment (PPE)

Given the absence of specific toxicological data, a conservative approach to personal protection is warranted. The following table summarizes the recommended PPE for handling VVZ-149 powder and solutions.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended when handling stock solutions or performing procedures with a high risk of splash)Provides a chemical-resistant barrier to prevent dermal absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects the eyes from splashes of solutions or accidental aerosolization of the powdered compound.
Body Protection A fully fastened laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger volumes or pure compound.Protects the skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a certified chemical fume hood. If a fume hood is unavailable, a NIOSH-approved N95 respirator may be necessary.A chemical fume hood provides the primary engineering control to prevent inhalation of the compound. A respirator should be used as a secondary protective measure based on a formal risk assessment.

Experimental Protocol: Preparation of a VVZ-149 Stock Solution

This protocol outlines the steps for preparing a stock solution of VVZ-149, incorporating essential safety measures.

Materials:

  • VVZ-149 powder

  • Appropriate solvent (e.g., DMSO, saline)

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Sterile conical tubes or vials

  • Micropipettes and sterile, filtered pipette tips

  • Appropriate PPE (see table above)

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Weighing: Tare a sterile, tared weigh boat on the analytical balance inside the chemical fume hood. Carefully weigh the desired amount of VVZ-149 powder. Avoid generating dust.

  • Solubilization: Transfer the weighed VVZ-149 powder to a sterile conical tube. Using a micropipette, add the calculated volume of solvent to the tube.

  • Mixing: Cap the tube securely and vortex until the VVZ-149 is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage: Aliquot the stock solution into smaller, clearly labeled, and dated sterile vials for storage at the appropriate temperature (typically -20°C or -80°C to maintain stability).

  • Decontamination: Wipe down all surfaces and equipment used with an appropriate decontamination solution (e.g., 70% ethanol).

  • Waste Disposal: Dispose of all contaminated materials (e.g., weigh boat, pipette tips, gloves) in a designated chemical waste container.

Operational Workflow and Disposal Plan

The following diagram illustrates the logical workflow for the safe handling and disposal of VVZ-149 in a research setting.

VVZ149_Handling_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Decontamination & Disposal A Receipt & Inventory B Risk Assessment A->B C Don PPE B->C D Prepare Workspace (Fume Hood) C->D E Weigh & Prepare Solution D->E F Experimental Use (In-vitro / In-vivo) E->F G Decontaminate Workspace F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Dispose of Waste in Designated Containers H->I J Doff PPE I->J K Final Disposal via EH&S Protocol J->K

Caption: Workflow for Safe Handling and Disposal of VVZ-149.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.